N-Propionyl-D-glucosamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6-,7-,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEOJYOKWPEKKN-JOHDSVJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of N-Propionyl-D-glucosamine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
N-acyl-D-glucosamine derivatives are fundamental components of numerous vital biopolymers and play critical roles in cellular communication, structure, and inflammatory responses.[1][2][3] While N-acetyl-D-glucosamine (GlcNAc) is the most studied, its analogues, such as N-Propionyl-D-glucosamine (GlcNPr), offer unique properties for probing biological systems and potential therapeutic applications.[4][5] The addition of a propionyl group instead of an acetyl group subtly alters the molecule's steric and electronic properties, making it a valuable tool for investigating the substrate specificity of enzymes in the hexosamine salvage pathway and for developing novel glycomimetics. This guide provides a comprehensive, field-proven methodology for the synthesis of N-Propionyl-D-glucosamine from D-glucosamine hydrochloride and its subsequent characterization using modern analytical techniques. We detail not only the procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently replicate and validate the synthesis of this important molecule.
The Strategic Synthesis of N-Propionyl-D-glucosamine
The synthesis of N-Propionyl-D-glucosamine hinges on the selective acylation of the C2 amino group of D-glucosamine. The primary challenge is to achieve high N-selectivity without resorting to complex protection-deprotection strategies for the hydroxyl groups. The method outlined here leverages the higher nucleophilicity of the primary amine compared to the hydroxyl groups under controlled basic conditions.
Principle of Selective N-Acylation
The core of the synthesis is a nucleophilic acyl substitution reaction. D-glucosamine hydrochloride is first neutralized to free the primary amine. This amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionic anhydride. The use of an anhydride is a deliberate choice over a more reactive acyl halide to moderate reactivity and minimize O-acylation byproducts. A suitable base is crucial to not only neutralize the starting material but also to scavenge the propionic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Overall Experimental Workflow
The process can be visualized as a streamlined workflow from starting material to fully characterized final product.
Caption: Experimental workflow for N-Propionyl-D-glucosamine synthesis and analysis.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the N-acylation of glucosamine.[4][6]
Materials:
-
D-Glucosamine hydrochloride (1.0 eq)
-
Propionic Anhydride (1.1 eq)
-
Sodium Methoxide (NaOMe) (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Diethyl Ether (Et₂O)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Preparation: Suspend D-glucosamine hydrochloride in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon). Cool the suspension to 0°C in an ice bath.
-
Neutralization: Slowly add a solution of sodium methoxide in methanol to the suspension. Stir for 20-30 minutes at 0°C. The formation of a fine precipitate of NaCl may be observed as the free amine is generated.
-
Acylation: Add propionic anhydride dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (e.g., 9:1 v/v).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Precipitation: Pour the resulting viscous residue into a beaker of vigorously stirring cold diethyl ether. A white precipitate of N-Propionyl-D-glucosamine will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold diethyl ether to remove any unreacted propionic anhydride and the propionic acid byproduct.
-
Purification: For highest purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the final product under vacuum.
Comprehensive Characterization and Data Validation
Rigorous characterization is essential to confirm the successful synthesis, structure, and purity of N-Propionyl-D-glucosamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The anomeric nature of sugars means that they exist as a mixture of α and β anomers in solution, which is readily observed in the NMR spectrum as two sets of signals for the pyranose ring protons and carbons.[7]
¹H NMR Spectroscopy: Key diagnostic signals include:
-
Anomeric Protons (H-1): Two distinct doublets, one for the α-anomer (typically ~5.0-5.2 ppm) and one for the β-anomer (typically ~4.5-4.7 ppm).
-
Propionyl Group: A triplet (~1.0 ppm) for the -CH₃ group and a quartet (~2.2 ppm) for the -CH₂- group are the defining features of the N-propionyl moiety.
-
Ring Protons (H-2 to H-6): A complex series of multiplets between 3.0 and 4.0 ppm.
¹³C NMR Spectroscopy: Expected signals confirm the carbon skeleton.
-
Carbonyl Carbon: A signal in the range of 175-178 ppm.
-
Anomeric Carbons (C-1): Signals for the α- and β-anomers are typically found between 90-95 ppm.
-
Propionyl Group Carbons: Signals around 10 ppm (-CH₃) and 30 ppm (-CH₂-).
| Table 1: Representative NMR Data (Predicted, based on analogues) | |
| Assignment | ¹H Chemical Shift (δ, ppm) |
| Propionyl -CH₃ | ~1.0 (t, J ≈ 7.5 Hz) |
| Propionyl -CH₂- | ~2.2 (q, J ≈ 7.5 Hz) |
| H-1 (α-anomer) | ~5.1 (d, J ≈ 3.5 Hz) |
| H-1 (β-anomer) | ~4.6 (d, J ≈ 8.5 Hz) |
| Ring Protons/Carbons | 3.2 - 3.9 |
| Carbonyl C=O | - |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Expected Ion (ESI+): [M+H]⁺ at m/z 236.1, [M+Na]⁺ at m/z 258.1.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The amide linkage provides a distinct signature. A study specifically examining N-propionyl-d-glucosamine identified the characteristic amide-I band, which is primarily due to the C=O stretching vibration.[3][10][11]
Caption: Key characterization data for confirming the structure of N-Propionyl-D-glucosamine.
| Table 2: Key Infrared Absorption Bands | |
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3500 - 3200 (broad) | O-H and N-H stretching |
| 2980 - 2850 | C-H stretching |
| ~1640 (strong) | C=O stretching (Amide I) |
| ~1550 | N-H bending (Amide II) |
Physical and Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): A rapid method to assess purity and reaction completion. The product should appear as a single spot, with an Rf value distinct from the starting glucosamine.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
Optical Rotation ([α]D): Confirms the compound's stereochemical integrity, ensuring that the D-configuration of the starting material is retained.
Conclusion
The synthesis and characterization of N-Propionyl-D-glucosamine can be achieved through a robust and reproducible N-acylation procedure. The causality is clear: the enhanced nucleophilicity of the amine group in a basic medium allows for its selective reaction with propionic anhydride. The identity and purity of the final product must be rigorously validated through a combination of spectroscopic (NMR, MS, IR) and physical (MP, TLC) methods. This guide provides the necessary framework for researchers and drug development professionals to confidently produce and verify this valuable chemical probe for advanced studies in glycobiology and therapeutic development.
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- THU0068 N-acylation and sulfation of glucosamine (glcn) differentially modulate chondrocyte (ch) proliferation and proteoglycan (pg) synthesis. (n.d.). Annals of the Rheumatic Diseases.
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- Structural Dynamics of N-Propionyl-d-glucosamine Probed by Infrared Spectroscopies and Ab Initio Computations. (2013, April 30). The Journal of Physical Chemistry A.
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Whitepaper: The Enigmatic Role of N-Propionyl-D-glucosamine in Bacterial Physiology and Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Acetyl-D-glucosamine (GlcNAc) is a cornerstone of bacterial life, serving as an essential building block for peptidoglycan and a critical signaling molecule.[1][2][3][4] Its structural analog, N-Propionyl-D-glucosamine (NPr-GlcN), remains largely unexplored within the bacterial domain. This guide presents a theoretical and practical framework for investigating the potential biological significance of this non-canonical amino sugar. We synthesize established principles of bacterial biochemistry to propose a putative biosynthetic pathway for NPr-GlcN, leveraging the well-understood metabolism of its precursors, propionyl-CoA and glucosamine. Furthermore, we hypothesize its potential roles in cell wall modification and metabolic signaling, drawing parallels with its acetylated counterpart. This document is designed as a handbook for the modern researcher, providing detailed, field-tested methodologies for the chemical synthesis, analytical detection, and functional characterization of NPr-GlcN. Our objective is to equip scientists and drug development professionals with the foundational knowledge and experimental tools necessary to explore this untapped area of bacterial metabolism, potentially uncovering novel enzymatic targets and therapeutic avenues.
Part 1: Foundational Biochemistry: The Precursors
The hypothetical existence of N-Propionyl-D-glucosamine in bacteria is predicated on the availability of its two fundamental precursors: D-glucosamine-6-phosphate (GlcN-6-P) and propionyl-CoA. Both are products of core metabolic pathways in many bacterial species.
The Glucosamine Backbone: Synthesis of GlcN-6-P
The primary pathway for de novo amino sugar synthesis in bacteria begins with the glycolytic intermediate, fructose-6-phosphate.[5][6][7] The enzyme Glucosamine-6-phosphate synthase (GlmS) catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming GlcN-6-P.[5][7] This reaction is a critical entry point for the biosynthesis of all molecules containing amino sugars, including the bacterial cell wall.
The Acyl Donor: Metabolism of Propionyl-CoA
Propionyl-CoA is a key metabolic intermediate derived from the catabolism of odd-chain fatty acids, the amino acids valine and isoleucine, and cholesterol.[8][9][10] While essential, its accumulation can be toxic.[8] Bacteria have evolved several pathways to manage propionyl-CoA levels, the most common being the methylmalonyl-CoA pathway and the methylcitrate cycle.[9][10] The presence of a regulated, intracellular pool of propionyl-CoA provides a potential substrate for enzymatic reactions beyond its canonical catabolic fate, including the hypothetical N-propionylation of glucosamine.
Part 2: A Putative Biosynthetic Pathway for N-Propionyl-D-glucosamine
The biosynthesis of GlcNAc from GlcN-6-P is a well-elucidated, two-step process catalyzed by the bifunctional enzyme GlmU in many bacteria.[5] GlmU first uses acetyl-CoA to N-acetylate GlcN-1-P (which is formed from GlcN-6-P by the mutase GlmM) and then uridylates the resulting GlcNAc-1-P to form UDP-GlcNAc, the activated precursor for peptidoglycan synthesis.[5]
We hypothesize that NPr-GlcN could be synthesized through a similar mechanism, likely involving a promiscuous N-acyltransferase capable of utilizing propionyl-CoA as an alternative acyl donor. The most probable candidate for this reaction is an enzyme from the GNAT (Gcn5-related N-acetyltransferase) superfamily, which is known for catalyzing acyl-CoA-dependent acylation reactions. The putative reaction would be:
D-glucosamine-6-phosphate + Propionyl-CoA → N-Propionyl-D-glucosamine-6-phosphate + CoA-SH
This reaction could be catalyzed by a known GlcNAc-6-P N-acetyltransferase that exhibits relaxed substrate specificity or by a yet-unidentified enzyme. The resulting NPr-GlcN-6-P would then be a substrate for further metabolic processing.
Caption: Putative biosynthetic pathway for N-Propionyl-D-glucosamine in bacteria.
Part 3: Hypothesized Biological Roles and Functional Consequences
If synthesized, NPr-GlcN could have profound effects on bacterial physiology by interfering with or modifying the functions typically associated with GlcNAc.
Alteration of Cell Wall Structure and Integrity
The bacterial cell wall is a dynamic structure composed of long glycan chains of alternating GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked by peptides.[2][4][11] If NPr-GlcN were to be incorporated into peptidoglycan in place of GlcNAc, the additional methyl group on the propionyl moiety could introduce significant steric changes.
Potential Consequences:
-
Altered Enzyme Susceptibility: The modified structure might confer resistance to lysozyme, a key component of the innate immune system that cleaves the β-(1,4) linkage between GlcNAc and MurNAc.
-
Changes in Antibiotic Sensitivity: The structural integrity and dynamics of the cell wall are primary targets for many antibiotics, such as β-lactams.[1][12] Modification with NPr-GlcN could alter the binding affinity or efficacy of these drugs.
-
Modified Cell Division and Morphology: Proper cell wall synthesis and remodeling are essential for bacterial growth and division. Incorporation of a non-native sugar could disrupt these processes.
Interference with Metabolic and Signaling Pathways
GlcNAc is not just a structural molecule; it is also a signaling molecule that informs the cell of nutrient status and regulates processes like biofilm formation and virulence.[3][13] These signaling pathways often involve GlcNAc-specific binding proteins or enzymes.
Potential Consequences:
-
Competitive Inhibition: Free NPr-GlcN or its phosphorylated derivatives could act as competitive inhibitors for GlcNAc transporters, kinases, or catabolic enzymes, thereby disrupting normal carbon and nitrogen metabolism.
-
Modulation of Virulence: In pathogenic bacteria, GlcNAc can regulate the expression of virulence factors. NPr-GlcN could potentially act as an antagonist or an alternative agonist in these signaling cascades, altering the pathogen's interaction with its host.
Part 4: An Investigator's Handbook: Experimental Methodologies
Investigating a hypothetical molecule requires robust and validated experimental protocols. This section provides a practical guide for the synthesis, detection, and functional analysis of NPr-GlcN.
Protocol 4.1: Chemical Synthesis of N-Propionyl-D-glucosamine Standard
Rationale: An analytical standard is essential for developing detection methods and for use in biological assays. This protocol describes a straightforward N-acylation of D-glucosamine hydrochloride.
Methodology:
-
Dissolution: Dissolve D-glucosamine hydrochloride (1.0 eq) in methanol.
-
Basification: Add sodium methoxide (1.1 eq) to the solution to neutralize the hydrochloride and deprotonate the amino group. Stir for 30 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add propionic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Neutralize the reaction with an acidic resin (e.g., Dowex 50WX8). Filter the resin and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting white solid by recrystallization from a methanol/ether solvent system.
-
Verification: Confirm the structure and purity of the final product, N-Propionyl-D-glucosamine, using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: Targeted Screening for NPr-GlcN in Bacterial Lysates via LC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required to detect and quantify low-abundance metabolites in complex biological matrices.[14][15] This protocol is adapted from established methods for analyzing N-acetylated hexosamines.
Methodology:
-
Sample Collection: Grow bacterial cultures to the desired phase (e.g., mid-log or stationary). Rapidly quench metabolism by mixing the culture with ice-cold saline. Harvest cells by centrifugation at 4°C.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 80:20 acetonitrile:water). Lyse the cells using a bead beater or sonicator on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar metabolites.
-
Run a gradient elution using a mobile phase system of acetonitrile and water with an acidic modifier like formic acid.[15]
-
Detect the analyte using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Use the chemically synthesized standard to optimize the instrument parameters and determine the specific precursor-product ion transitions for NPr-GlcN.
-
| Parameter | Description | Rationale |
| LC Column | Amide or HILIC phase | Provides excellent retention and separation for polar amino sugars. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase and HILIC. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for HILIC. |
| Ionization Mode | Positive Electrospray (ESI+) | Amino sugars ionize efficiently in positive mode. |
| MRM Transitions | To be determined empirically | Use the synthesized standard to find the optimal precursor ion [M+H]⁺ and stable product ions for quantification and qualification. |
Workflow 4.3: Functional Investigation of NPr-GlcN
Rationale: Once the presence of NPr-GlcN is confirmed, this workflow can be used to test its hypothesized biological roles.
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An In-depth Technical Guide: N-Propionyl-D-glucosamine as a Peptidoglycan Precursor
Introduction: The Indispensable Bacterial Fortress - Peptidoglycan
In the world of bacteria, survival is paramount. Encasing the delicate cytoplasmic membrane is a remarkable macromolecule known as peptidoglycan (PG), or murein.[1] This mesh-like exoskeleton provides the structural rigidity necessary to withstand immense internal turgor pressure, thereby preventing cell lysis.[1][2][3] Beyond this critical function, peptidoglycan dictates cell shape and acts as a scaffold for other cell envelope components.[2][4] It is a unique and essential polymer, absent in eukaryotes, making its biosynthetic pathway an exemplary target for antibacterial agents.[5][][7]
The fundamental structure of peptidoglycan consists of long glycan chains comprised of alternating β-(1,4) linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[1][3] Attached to the lactyl group of each MurNAc residue is a short peptide stem.[1] These peptide stems are then cross-linked by transpeptidases, creating a robust, three-dimensional lattice that envelops the entire bacterium.[1][8] The integrity of this structure is vital; any disruption in its synthesis or architecture can lead to catastrophic failure and bacterial death.
This guide delves into the intricate process of peptidoglycan biosynthesis and explores the potential of N-Propionyl-D-glucosamine, an analog of the natural precursor GlcNAc, to act as a subversive building block, offering a unique avenue for both antimicrobial development and advanced research applications.
Section 1: The Canonical Pathway of Peptidoglycan Biosynthesis
The construction of the peptidoglycan sacculus is a highly coordinated, multi-stage process that spans three cellular locations: the cytoplasm, the cytoplasmic membrane, and the periplasm (in Gram-negative bacteria) or the cell wall exterior (in Gram-positive bacteria).[9] Understanding this pathway is fundamental to appreciating how analogs like N-Propionyl-D-glucosamine can intervene.
Cytoplasmic Phase: Crafting the Building Blocks
The journey begins within the cytoplasm with the synthesis of the activated nucleotide sugar precursors.[10][11] The process starts from the glycolytic intermediate, fructose-6-phosphate.
-
UDP-GlcNAc Synthesis: A series of three enzymes (GlmS, GlmM, and the bifunctional GlmU) convert fructose-6-phosphate into UDP-N-acetylglucosamine (UDP-GlcNAc).[2][10][12][13] This is the first key precursor.
-
UDP-MurNAc Synthesis: The enzymes MurA and MurB catalyze the conversion of UDP-GlcNAc to UDP-N-acetylmuramic acid (UDP-MurNAc), marking the first committed step unique to peptidoglycan synthesis.[2][10][11] This step is the target of the antibiotic fosfomycin.[2]
-
Peptide Stem Assembly: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the UDP-MurNAc moiety, culminating in the formation of UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[2][14]
Membrane Phase: The Lipid Carrier Cycle
The hydrophilic Park's nucleotide cannot traverse the lipid membrane on its own. Its transport is mediated by a lipid carrier, undecaprenyl phosphate (C55-P).
-
Formation of Lipid I: The MraY enzyme transfers the MurNAc-pentapeptide portion from UDP-MurNAc-pentapeptide to the undecaprenyl phosphate carrier, forming Lipid I and releasing UMP.[9][11]
-
Formation of Lipid II: The glycosyltransferase MurG then adds a GlcNAc molecule (from UDP-GlcNAc) to Lipid I, completing the peptidoglycan monomer and forming Lipid II.[1][9][11]
-
Translocation: The flippase MurJ transports the completed Lipid II precursor across the cytoplasmic membrane, presenting it on the periplasmic face for polymerization.[1]
Periplasmic Phase: Polymerization and Integration
In the final stage, the newly delivered Lipid II monomers are integrated into the existing peptidoglycan sacculus.
-
Transglycosylation: Glycosyltransferases (a domain of some Penicillin-Binding Proteins, or PBPs) catalyze the formation of β-(1,4)-glycosidic bonds, adding the new disaccharide-peptide unit to the growing glycan chain.[1]
-
Transpeptidation: Transpeptidases (the other key domain of PBPs) create the crucial peptide cross-links between adjacent glycan strands. This final step confers the mechanical strength and rigidity of the cell wall and is the primary target of β-lactam antibiotics like penicillin.[1][5]
Visualization of Peptidoglycan Biosynthesis
Caption: The canonical three-phase pathway of bacterial peptidoglycan synthesis.
Section 2: N-Propionyl-D-glucosamine: The Precursor Analog
N-Propionyl-D-glucosamine is a synthetic sugar derivative that closely resembles the natural peptidoglycan precursor, N-acetyl-D-glucosamine (GlcNAc).[15] The key difference lies in the substitution at the amino group: a propionyl group (-CO-CH₂-CH₃) replaces the acetyl group (-CO-CH₃) of GlcNAc. This seemingly minor modification is the basis for its potential as a metabolic probe and antimicrobial agent.
Proposed Mechanism of Action: Metabolic Subversion
The central hypothesis is that N-Propionyl-D-glucosamine can be taken up by bacteria and enter the peptidoglycan biosynthesis pathway by masquerading as GlcNAc. This concept of using modified monosaccharides is well-established in the field of metabolic labeling, where sugars tagged with bioorthogonal handles (like azides) are used to visualize glycan synthesis.[16][17][18]
The likely pathway for N-Propionyl-D-glucosamine (GlcNPr) would be:
-
Uptake and Phosphorylation: The bacterial cell transports GlcNPr into the cytoplasm, where it is likely phosphorylated. Bacteria possess transport systems for GlcNAc that may also recognize GlcNPr.[19]
-
Enzymatic Processing: The key question is whether the enzymes of the hexosamine pathway can process this analog. Specifically, can the bifunctional enzyme GlmU catalyze the formation of UDP-N-propionyl-D-glucosamine (UDP-GlcNPr)? Given the structural similarity, it is plausible that GlmU exhibits a degree of substrate promiscuity.
-
Incorporation into Lipid II: If UDP-GlcNPr is successfully synthesized, the MurG glycosyltransferase would be the next critical gatekeeper. MurG is responsible for transferring the amino sugar from its UDP-activated form to Lipid I. If MurG accepts UDP-GlcNPr as a substrate, it would lead to the formation of a modified Lipid II precursor containing a propionyl, rather than an acetyl, group.
-
Integration and Disruption: This modified Lipid II would then be flipped to the periplasm and incorporated into the growing glycan chain. The presence of the bulkier propionyl group within the peptidoglycan sacculus could lead to several disruptive consequences:
-
Steric Hindrance: The larger propionyl group may alter the local conformation of the glycan strand, potentially interfering with the optimal alignment for transpeptidase-mediated cross-linking.
-
Altered Enzyme Recognition: The modified structure could be a poor substrate for peptidoglycan hydrolases (autolysins) that are crucial for cell wall remodeling during growth and division.
-
Weakened Structure: An overall decrease in cross-linking efficiency or altered structural dynamics would compromise the integrity of the peptidoglycan mesh, rendering the cell vulnerable to osmotic stress.
-
Indeed, N-Propionyl-D-glucosamine has been reported to possess antibiotic properties against Gram-positive bacteria, lending significant weight to this proposed mechanism of metabolic sabotage.[15]
| Enzyme | Function in Canonical Pathway | Potential Interaction with N-Propionyl-D-glucosamine |
| GlmS | Converts Fructose-6-P to Glucosamine-6-P.[2][13] | Likely bypassed if GlcNPr is transported into the cell directly. |
| GlmM | Interconverts Glucosamine-6-P and Glucosamine-1-P.[2][12] | May process N-propionyl-glucosamine phosphates if formed. |
| GlmU | Bifunctional enzyme; performs acetyltransfer and uridylyltransfer to form UDP-GlcNAc.[2][10][13] | Critical Step: Must accept N-propionyl-glucosamine-1-P as a substrate to form UDP-GlcNPr. |
| MurA/MurB | Convert UDP-GlcNAc to UDP-MurNAc.[2][11] | Not directly involved with the GlcNAc analog, but provides the other half of the disaccharide unit. |
| MurG | Transfers GlcNAc from UDP-GlcNAc to Lipid I to form Lipid II.[1][9] | Critical Step: Must accept UDP-GlcNPr as a donor substrate to create a modified Lipid II. |
| PBPs | Polymerize (transglycosylation) and cross-link (transpeptidation) Lipid II units.[1] | May be sterically hindered by the modified glycan, leading to inefficient cross-linking. |
Section 3: Experimental Methodologies for Investigation
To validate the proposed mechanism and quantify the effects of N-Propionyl-D-glucosamine, a systematic experimental approach is required. The following protocols provide a framework for researchers in this field.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This foundational assay quantifies the antibacterial potency of the compound.
Objective: To determine the lowest concentration of N-Propionyl-D-glucosamine that visibly inhibits bacterial growth.
Methodology (Broth Microdilution):
-
Preparation: Prepare a stock solution of N-Propionyl-D-glucosamine in a suitable solvent (e.g., sterile water or DMSO) and sterilize by filtration (0.22 µm filter).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Inoculum Preparation: Culture the target bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the wells with the prepared bacterial suspension. Seal the plate and incubate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in which no visible growth is observed. A plate reader measuring absorbance at 600 nm can be used for quantitative assessment.
Causality: This experiment directly links the presence of the compound to the inhibition of bacterial proliferation, providing a quantitative measure of its bioactivity. It is the first step in validating its potential as an antibiotic.
Protocol 2: Analysis of Peptidoglycan Composition via LC-MS
This advanced protocol is designed to provide direct evidence of the metabolic incorporation of N-Propionyl-D-glucosamine into the bacterial cell wall.
Objective: To isolate and analyze peptidoglycan fragments (muropeptides) to detect the presence of propionyl-modified sugars.
Visualization of the Experimental Workflow
Caption: Workflow for verifying the metabolic incorporation of GlcNPr into peptidoglycan.
Methodology (Step-by-Step):
-
Metabolic Labeling: Grow the target bacterium in a suitable medium supplemented with a sub-lethal concentration of N-Propionyl-D-glucosamine (e.g., 0.5x MIC) to ensure incorporation without immediate cell death. Grow a parallel control culture without the compound.
-
Cell Wall Isolation:
-
Harvest bacterial cells from the late-logarithmic phase by centrifugation.
-
Resuspend the cell pellet in cold water and add it dropwise to a boiling solution of 4% Sodium Dodecyl Sulfate (SDS). Boil for 30 minutes to lyse the cells and denature proteins.
-
Allow the solution to cool and collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., >50,000 x g).
-
Perform multiple washes with sterile water to thoroughly remove SDS and other cellular debris. This step is critical for clean downstream analysis.
-
-
Enzymatic Digestion:
-
Resuspend the purified peptidoglycan pellet in a suitable digestion buffer (e.g., phosphate buffer, pH 6.0).
-
Add a muramidase, such as mutanolysin or cellosyl, which cleaves the glycosidic bond between MurNAc and GlcNAc residues.[20]
-
Incubate the reaction overnight at 37°C to generate soluble muropeptides.
-
-
Sample Preparation for Analysis:
-
Stop the digestion by boiling the sample for 5 minutes. Centrifuge to pellet any undigested material.
-
Reduce the MurNAc residues at the reducing end with sodium borohydride to prevent anomer separation during chromatography.
-
Adjust the pH of the sample to 2-3 with phosphoric acid.
-
-
LC-MS Analysis:
-
Inject the prepared muropeptide sample onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18).
-
Elute the muropeptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluent using an in-line high-resolution mass spectrometer.
-
Expected Outcome: In the sample treated with N-Propionyl-D-glucosamine, search for muropeptide masses that correspond to the replacement of an N-acetyl group (42.01 Da) with an N-propionyl group (56.03 Da), resulting in a mass increase of +14.02 Da per incorporation site.
-
Self-Validation: The power of this protocol lies in its direct comparison to the control culture. The appearance of unique, heavier muropeptide peaks in the treated sample, which are absent in the control, provides unambiguous evidence of metabolic incorporation.
Section 4: Applications in Research and Drug Development
The ability of N-Propionyl-D-glucosamine to be metabolically incorporated into peptidoglycan opens up significant opportunities for both fundamental research and the development of novel therapeutics.
A Novel Antibacterial Strategy
The disruption of cell wall synthesis is a clinically validated strategy for killing bacteria.[5][][7] N-Propionyl-D-glucosamine represents a "Trojan horse" approach. Instead of inhibiting an enzyme from the outside, it is actively taken up by the bacterium and incorporated into its most vital structure, weakening it from within. This mechanism could be particularly effective against bacteria that have developed resistance to traditional antibiotics targeting PBPs or cytoplasmic enzymes. Further chemical modifications of the propionyl group could be explored to enhance its disruptive effects or to introduce other functionalities.
A Chemical Probe for Peptidoglycan Dynamics
Beyond its therapeutic potential, N-Propionyl-D-glucosamine serves as a valuable research tool. The study of peptidoglycan synthesis, remodeling, and turnover is crucial for understanding bacterial growth, division, and morphology. By using analogs like this, researchers can probe the plasticity of the biosynthetic machinery.[14][21] Key research questions that can be addressed include:
-
Enzyme Substrate Specificity: How permissive are the key enzymes like GlmU and MurG to different N-acyl modifications?
-
Spatial and Temporal Dynamics: Can incorporation of such analogs, perhaps further modified with reporter tags, help visualize where and when new peptidoglycan is synthesized?
-
Impact on Cell Division: How does a modified peptidoglycan structure affect the formation of the division septum and the separation of daughter cells?
Conclusion
N-Propionyl-D-glucosamine stands at the intersection of chemical biology and microbiology, offering a compelling example of how a subtle modification to a natural precursor can have profound biological consequences. By hijacking the essential peptidoglycan biosynthesis pathway, it acts as a metabolic saboteur, compromising the structural integrity of the bacterial cell wall. The experimental frameworks detailed in this guide provide a clear path for researchers to quantify its antibacterial efficacy and confirm its mechanism of action through direct biochemical evidence. As the challenge of antimicrobial resistance continues to grow, such innovative approaches that target validated pathways in novel ways will be indispensable in the development of the next generation of antibacterial therapies.
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Pla, I., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. PubMed. [Link]
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N-Propionyl-D-glucosamine: A Novel Candidate for Antifungal Therapy Against Candida
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pressing Need for Novel Antifungal Agents
Candida species, particularly Candida albicans, remain a significant cause of opportunistic fungal infections, ranging from superficial mucosal infections to life-threatening systemic candidiasis, especially in immunocompromised individuals. The rise of drug-resistant strains and the limited arsenal of antifungal agents with favorable safety profiles underscore the urgent need for novel therapeutic strategies. One promising avenue of research is the targeting of the fungal cell wall, a structure essential for fungal viability and absent in human cells. Chitin, a key polysaccharide component of the fungal cell wall, and its biosynthetic pathway represent a prime target for the development of selective antifungal drugs.
This technical guide explores the potential of N-Propionyl-D-glucosamine as a novel antifungal agent against Candida. While direct and extensive research on this specific compound is in its nascent stages, its structural similarity to N-Acetyl-D-glucosamine (GlcNAc), a crucial molecule in Candida biology, provides a strong rationale for its investigation. This document will serve as a comprehensive resource for researchers, outlining the scientific basis for its potential antifungal activity, proposing a detailed experimental framework for its evaluation, and discussing its therapeutic promise.
The Scientific Rationale: Targeting Chitin Synthesis and GlcNAc Pathways
N-Propionyl-D-glucosamine is a derivative of the amino sugar glucosamine, differing from the well-studied N-Acetyl-D-glucosamine by the presence of a propionyl group instead of an acetyl group.[1] This seemingly minor modification could have profound implications for its interaction with key fungal enzymes and signaling pathways.
Proposed Mechanism of Action: Interference with Chitin Biosynthesis
Chitin is a polymer of N-Acetyl-D-glucosamine and is synthesized by a family of enzymes known as chitin synthases.[2] These enzymes are essential for maintaining the structural integrity of the fungal cell wall, particularly during cell division and morphogenesis. The inhibition of chitin synthase has been shown to be detrimental, and in some cases, lethal to Candida albicans.[3][4]
Given its structural resemblance to the natural substrate precursor, UDP-N-Acetyl-D-glucosamine, N-Propionyl-D-glucosamine is hypothesized to act as a competitive inhibitor of chitin synthase. The larger propionyl group may bind to the active site of the enzyme, preventing the incorporation of the natural substrate and thereby disrupting cell wall synthesis.
Disruption of N-Acetyl-D-glucosamine (GlcNAc) Sensing and Signaling
Beyond its role as a structural component, GlcNAc is a potent signaling molecule in Candida albicans. It induces the yeast-to-hyphal transition, a key virulence factor, and regulates the expression of genes involved in adhesion and invasion.[5][6] C. albicans possesses a specific transporter (Ngt1) for GlcNAc and a well-defined metabolic pathway for its utilization.[6][7]
N-Propionyl-D-glucosamine may act as an antagonist of the GlcNAc signaling pathway. It could potentially compete with GlcNAc for binding to the Ngt1 transporter or to downstream signaling components, thereby inhibiting the morphological switch and reducing the virulence of Candida.
An Experimental Framework for the Evaluation of N-Propionyl-D-glucosamine
To rigorously assess the antifungal potential of N-Propionyl-D-glucosamine, a systematic experimental approach is required. The following sections outline key methodologies and experimental designs.
In Vitro Antifungal Susceptibility Testing
The foundational step in evaluating any potential antimicrobial agent is to determine its intrinsic activity against the target organism.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
-
Preparation of N-Propionyl-D-glucosamine Stock Solution: Dissolve N-Propionyl-D-glucosamine in a suitable solvent (e.g., sterile distilled water or DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Candida Inoculum: Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
Serial Dilution in 96-Well Plates: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the N-Propionyl-D-glucosamine stock solution in RPMI-1640 medium.
-
Inoculation: Add the prepared Candida inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of N-Propionyl-D-glucosamine that causes a significant inhibition of visible growth compared to the positive control.
Data Presentation: In Vitro Susceptibility of Candida species to N-Propionyl-D-glucosamine
| Candida Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | SC5314 | [Experimental Data] | [Experimental Data] |
| C. glabrata | ATCC 2001 | [Experimental Data] | [Experimental Data] |
| C. parapsilosis | ATCC 22019 | [Experimental Data] | [Experimental Data] |
| C. auris | B11220 | [Experimental Data] | [Experimental Data] |
Investigating the Mechanism of Action
Protocol 2: Chitin Synthase Activity Assay
-
Preparation of Microsomal Fractions: Grow Candida albicans to mid-log phase and prepare spheroplasts using lyticase. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.
-
Chitin Synthase Assay: Set up reaction mixtures containing the microsomal fraction, UDP-[¹⁴C]-GlcNAc as the substrate, and varying concentrations of N-Propionyl-D-glucosamine.
-
Incubation and Precipitation: Incubate the reactions at 30°C. Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized [¹⁴C]-chitin.
-
Quantification: Collect the precipitate on glass fiber filters, wash, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of N-Propionyl-D-glucosamine on chitin synthase activity by comparing the radioactivity in treated samples to untreated controls.
Protocol 3: Assessment of Cell Wall Integrity
-
Cell Wall Stress Assays: Grow Candida albicans in the presence of sub-inhibitory concentrations of N-Propionyl-D-glucosamine on agar plates containing cell wall stressing agents such as Calcofluor White, Congo Red, or SDS.
-
Observation: Compare the growth of treated and untreated cells. Increased sensitivity to these agents in the presence of N-Propionyl-D-glucosamine would indicate a compromised cell wall.
Evaluating the Impact on Candida Virulence
Protocol 4: Inhibition of Yeast-to-Hyphal Transition
-
Hyphal Induction: Induce hyphal formation in Candida albicans using standard inducers such as serum, N-Acetyl-D-glucosamine, or RPMI medium at 37°C.
-
Treatment: Add varying concentrations of N-Propionyl-D-glucosamine to the induction medium.
-
Microscopic Examination: After a suitable incubation period (e.g., 2-4 hours), observe the cell morphology under a microscope.
-
Quantification: Quantify the percentage of germ tube and hyphae formation in treated versus untreated cultures.
Protocol 5: Biofilm Formation Assay
-
Biofilm Growth: Grow Candida albicans biofilms in 96-well plates in a suitable medium (e.g., Spider medium) in the presence of varying concentrations of N-Propionyl-D-glucosamine.
-
Quantification: After 24-48 hours, wash the wells to remove non-adherent cells. Quantify the biofilm biomass using methods such as the crystal violet assay or by measuring the metabolic activity using an XTT reduction assay.
Visualizing the Proposed Mechanisms and Workflows
Caption: Proposed competitive inhibition of chitin synthase by N-Propionyl-D-glucosamine.
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An In-depth Technical Guide to N-Propionyl-D-glucosamine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of N-Propionyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical characterization, and potential applications, with a focus on its relevance in biochemical and pharmaceutical research.
Core Compound Identification
N-Propionyl-D-glucosamine is a monosaccharide derivative where the amino group of D-glucosamine is acylated with a propionyl group. This modification alters its chemical properties and potential biological activity compared to its more commonly studied counterpart, N-Acetyl-D-glucosamine (GlcNAc).
| Property | Value | Source |
| CAS Number | 15475-14-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇NO₆ | [2] |
| Molecular Weight | 235.23 g/mol | [2] |
| Synonyms | N-propanoyl-D-glucosamine, 2-Propionylamino-2-deoxy-D-glucopyranose | [4] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of N-Propionyl-D-glucosamine is typically achieved through the N-acylation of D-glucosamine. The choice of reagents and reaction conditions is critical to ensure selective N-acylation over O-acylation of the hydroxyl groups.
Experimental Protocol: N-Propionylation of D-Glucosamine
This protocol is based on established methods for the N-acylation of amino sugars.[5]
-
Preparation of D-Glucosamine Free Base: Start with D-glucosamine hydrochloride. To prepare the free base, dissolve the hydrochloride salt in an adequate volume of methanol. Add a stoichiometric equivalent of a base like sodium methoxide to neutralize the hydrochloride, precipitating sodium chloride and leaving D-glucosamine in a supersaturated solution.[5]
-
N-Acylation Reaction: To the methanolic solution of D-glucosamine, add 1.5 to 2.0 equivalents of propionic anhydride dropwise while maintaining the temperature at 0-5 °C with an ice bath. The reaction is typically stirred at room temperature for several hours to ensure complete acylation.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1 v/v).
-
Product Isolation and Purification: Upon completion, the crude product is typically isolated by filtration.[5] Purification is achieved by recrystallization from a solvent mixture, such as ethanol/water, to yield N-Propionyl-D-glucosamine as a white crystalline solid.[5]
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A Comprehensive Technical Guide to the Solubility of N-Propionyl-D-glucosamine for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in the Application of N-Propionyl-D-glucosamine
N-Propionyl-D-glucosamine, an amide derivative of the monosaccharide glucosamine, belongs to a class of compounds of significant interest in pharmaceutical and biotechnological research. Its structural similarity to the ubiquitous N-Acetyl-D-glucosamine (NAG) suggests potential applications in areas such as the development of novel therapeutics, including anti-inflammatory and joint health-promoting agents, and as a component in advanced drug delivery systems.[1][2][3] The journey from a promising molecule to a viable product, however, is fundamentally governed by its physicochemical properties, with solubility being a primary determinant of its efficacy, formulation, and overall developability.
This technical guide provides a comprehensive overview of the solubility of N-Propionyl-D-glucosamine. In the absence of extensive published quantitative data for this specific analogue, this document will leverage established principles of solubility, provide detailed methodologies for its experimental determination, and utilize data from the closely related and well-studied N-Acetyl-D-glucosamine to offer predictive insights. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with N-Propionyl-D-glucosamine.
The Physicochemical Landscape of N-Propionyl-D-glucosamine
A molecule's solubility is intrinsically linked to its structural and chemical properties. Understanding these characteristics provides a basis for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₆ | [4][5] |
| Molecular Weight | 235.23 g/mol | [4][5] |
| Topological Polar Surface Area (TPSA) | 127.09 Ų | [4] |
| Predicted LogP | -2.8449 | [4] |
| Hydrogen Bond Donors | 5 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
The high number of hydrogen bond donors and acceptors, coupled with a low predicted LogP value, strongly suggests that N-Propionyl-D-glucosamine is a polar molecule with a preference for polar solvents, particularly water. The propionyl group, being slightly more hydrophobic than the acetyl group in NAG, may impart a subtle difference in its solubility profile.
The Cornerstone of Solubility Assessment: Experimental Determination
Given the limited availability of specific solubility data for N-Propionyl-D-glucosamine, experimental determination is paramount. The choice of method depends on the stage of research, with thermodynamic and kinetic solubility assays being the two primary approaches.[6][7]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method, as described by Higuchi and Connors, is the most reliable technique for its determination.[6]
-
Preparation: Add an excess amount of N-Propionyl-D-glucosamine to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Concentration Analysis: Determine the concentration of N-Propionyl-D-glucosamine in the clear, saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Mass Spectrometry (MS).[8]
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at that specific temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. This method is often used in early drug discovery for rapid screening.[7][8]
-
Stock Solution: Prepare a high-concentration stock solution of N-Propionyl-D-glucosamine in a strong organic solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate and perform serial dilutions.
-
Precipitation Induction: The addition of the aqueous anti-solvent will cause the compound to precipitate once its solubility limit is exceeded.
-
Detection: The point of precipitation is detected by measuring the turbidity of the solution using a nephelometer or a plate reader.[8]
-
Data Interpretation: The concentration at which turbidity is first observed is reported as the kinetic solubility.
Predictive Insights from N-Acetyl-D-glucosamine (NAG)
While direct data for N-Propionyl-D-glucosamine is lacking, the extensive research on its close analogue, N-Acetyl-D-glucosamine (NAG), provides a valuable predictive framework. The solubility of NAG has been determined in various solvents, offering insights into the expected behavior of N-Propionyl-D-glucosamine.
Solubility in Pure Solvents
Studies have shown that the solubility of NAG is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.
| Solvent | Solubility of NAG (Approximate) | Reference |
| Water | ~50 mg/mL in PBS (pH 7.2) | [9] |
| Methanol | Soluble | [10][11] |
| Ethanol | Soluble | [10] |
| n-Propanol | Soluble | [10] |
| Acetone | Soluble | [10] |
| DMSO | ~10 mg/mL | [9] |
| Dimethylformamide (DMF) | ~0.25 mg/mL | [9] |
The data indicates that NAG is highly soluble in water and other polar protic solvents. Its solubility in polar aprotic solvents like DMSO and DMF is lower. It is reasonable to hypothesize that N-Propionyl-D-glucosamine will exhibit a similar trend, with potentially slightly lower aqueous solubility due to the increased hydrophobicity of the propionyl group.
Influence of Temperature
The solubility of NAG in pure solvents generally increases with rising temperature.[10] This endothermic dissolution process is a common characteristic of many organic solids.
Solubility in Binary Solvent Systems
In mixed solvent systems, the solubility of NAG is influenced by both temperature and the composition of the solvent mixture.[10][12][13] For aqueous binary solvents, the solubility of NAG is positively correlated with both temperature and the proportion of water.[12][13]
Caption: Key Factors Affecting Solubility.
Practical Applications and Formulation Considerations
The solubility of N-Propionyl-D-glucosamine directly impacts its application in drug development.
-
Aqueous Formulations: For oral or parenteral administration, sufficient aqueous solubility is often required. Techniques to enhance solubility, such as the use of cosolvents, surfactants, or complexing agents, may be necessary if the intrinsic solubility is low.[6]
-
Suspensions: For poorly soluble compounds, a suspension formulation can be a viable option.[6]
-
Recrystallization: Solubility data is crucial for designing purification processes like recrystallization, which is used to obtain the desired polymorphic form with optimal physicochemical properties.[6]
Conclusion and Future Directions
While a comprehensive, quantitative solubility profile for N-Propionyl-D-glucosamine is not yet publicly available, this guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties, employing standardized experimental methods for solubility determination, and leveraging the available data for its close analogue, N-Acetyl-D-glucosamine, scientists can effectively advance their research and development efforts.
The generation of precise solubility data for N-Propionyl-D-glucosamine in a diverse range of pharmaceutically relevant solvents is a critical next step. This will not only facilitate its formulation into effective drug delivery systems but also unlock its full therapeutic potential.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). SlideShare.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). American Pharmaceutical Review.
- N-Propionyl-D-glucosamine. Biosynth.
- N-acetyl-D-Glucosamine - PRODUCT INFORM
- Solubility and thermodynamic properties of N-acetylglucosamine in mono-solvents and binary solvents at different temperatures.
- 15475-14-6 | N-Propionyl-D-glucosamine. ChemScene.
- Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents
- N-Propionyl-D-glucosamine | CAS 15475-14-6. Santa Cruz Biotechnology.
- A Simplified Preparation of N-Acetyl-D-glucosamine. SciSpace.
- Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents
- N-Acetyl- D -glucosamine = 99 7512-17-6. Sigma-Aldrich.
- What Are the Key Applications of N Acetyl D Glucosamine Powder in Pharmaceuticals?. (2025-07-24). LinkedIn.
- N-Acetylglucosamine: Production and Applic
- Microbial production of N-acetyl-D-glucosamine (GlcNAc) for versatile applications: Biotechnological strategies for green process development. (2024-01-17). PubMed.
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N-Propionyl-D-glucosamine: A Technical Guide to Putative Mechanisms of Action
Abstract
N-Propionyl-D-glucosamine is an amino sugar derivative whose mechanism of action is an area of emerging research. As an analogue of the ubiquitous N-Acetyl-D-glucosamine (GlcNAc), it is positioned at the crossroads of several critical biochemical pathways. This technical guide provides an in-depth exploration of the four primary putative mechanisms of action for N-Propionyl-D-glucosamine: modulation of extracellular matrix synthesis, inhibition of fungal chitin synthesis, interference with bacterial peptidoglycan production, and modulation of inflammatory signaling. Drawing upon data from structurally related N-acyl-D-glucosamine analogues, this document synthesizes current understanding and provides detailed experimental protocols for researchers and drug development professionals to rigorously test these hypotheses. Each section is supported by pathway diagrams and a framework for self-validating experimental design, fostering a comprehensive understanding of the molecule's therapeutic potential.
Introduction
N-Propionyl-D-glucosamine (GlcNPro) is a synthetic derivative of D-glucosamine, distinguished by a propionyl group (a three-carbon acyl chain) attached to the amino group at the C-2 position. Its structure invites comparison to the endogenous and widely studied N-Acetyl-D-glucosamine (GlcNAc), a fundamental building block for complex polysaccharides in organisms ranging from bacteria to humans. The nature of the N-acyl group on the glucosamine scaffold has been shown to critically influence biological activity. While GlcNAc is a key substrate in numerous biosynthetic pathways, altering the acyl chain length, as in N-Propionyl-D-glucosamine and N-Butyryl-D-glucosamine (GlcNBu), can shift the molecule's function from a simple substrate to a modulator of cellular processes, including gene expression and proliferation.[1][2][3] This guide delineates the theoretical and experimentally suggested mechanisms through which GlcNPro may exert its biological effects.
Modulation of Extracellular Matrix Synthesis in Chondrocytes
A primary area of investigation for glucosamine derivatives is their effect on articular cartilage maintenance and repair, a process heavily dependent on the synthesis of proteoglycans and their constituent glycosaminoglycan (GAG) chains.
Theoretical Framework: The Role of N-Acyl Glucosamine Analogues
The biosynthesis of GAGs, such as chondroitin sulfate and hyaluronic acid, requires a steady supply of precursor molecules, including UDP-N-acetylglucosamine. It is hypothesized that exogenous N-acyl glucosamine derivatives could either serve as substrates for this pathway or modulate the expression of key matrix proteins like type II collagen and aggrecan.[1][2] Research indicates that the length of the N-acyl chain is a critical determinant of the biological outcome. While glucosamine hydrochloride can be inhibitory to chondrocyte proliferation, certain N-acylated derivatives show neutral or even stimulatory effects.[3]
A key study directly compared the effects of GlcNAc, GlcNPro, and GlcNBu on neonatal rat chondrocytes. The results demonstrated that while N-Butyryl-D-glucosamine significantly increased the mRNA levels of type II collagen and aggrecan, both N-Propionyl-D-glucosamine and N-Acetyl-D-glucosamine had no significant effect under the tested conditions.[1][2] This suggests that a certain threshold of alkyl chain length and hydrophobicity may be required to elicit a positive modulatory effect on matrix gene expression.[2]
Figure 2: Proposed competitive inhibition of chitin synthase by N-Propionyl-D-glucosamine.
Experimental Protocol: In Vitro Chitin Synthase Inhibition Assay
This microplate-based assay quantifies the direct inhibitory effect of a compound on chitin synthase activity.
Objective: To determine the IC50 value of N-Propionyl-D-glucosamine against fungal chitin synthase.
Materials:
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA).
-
Enzyme source: Microsomal fraction containing chitin synthase prepared from a target fungus (e.g., Candida albicans, Saccharomyces cerevisiae).
-
Substrate: Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).
-
Activator: N-acetylglucosamine (GlcNAc).
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
N-Propionyl-D-glucosamine dissolved in a suitable solvent (e.g., DMSO).
-
WGA-Horseradish Peroxidase (HRP) conjugate.
-
Peroxidase substrate (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Plate reader.
Procedure:
-
Enzyme Preparation: Prepare the microsomal fraction from fungal cultures according to established methods.
-
Assay Setup:
-
To the WGA-coated wells, add the reaction mixture containing reaction buffer, GlcNAc (activator), and UDP-GlcNAc (substrate).
-
Add N-Propionyl-D-glucosamine in a series of dilutions. Include a positive control (e.g., Nikkomycin Z) and a vehicle control (DMSO).
-
-
Reaction Initiation: Add the prepared enzyme extract to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1-3 hours to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add WGA-HRP conjugate and incubate to allow it to bind to the synthesized chitin.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add the TMB substrate and incubate until color develops.
-
-
Measurement: Add the stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of chitin synthesized.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Interference with Bacterial Peptidoglycan Synthesis (Antibacterial Activity)
The bacterial cell wall, composed of peptidoglycan, is a validated target for many successful antibiotics. Peptidoglycan consists of glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc). [4][5][6]
Theoretical Framework: Disruption of Precursor Synthesis
The biosynthesis of peptidoglycan begins in the cytoplasm with the conversion of fructose-6-phosphate into the key precursor, UDP-GlcNAc. [6][7]One commercial source suggests that N-Propionyl-D-glucosamine is utilized in peptidoglycan synthesis and possesses antibiotic properties against Gram-positive bacteria. [3]While this claim requires independent scientific validation, a plausible mechanism is that GlcNPro, once inside the bacterial cell, is metabolized into N-propionyl-glucosamine-phosphates. These analogues could then interfere with the enzymes of the hexosamine pathway (e.g., GlmM or GlmU) or the subsequent Mur enzymes (MurA, MurB), which convert UDP-GlcNAc to UDP-MurNAc-pentapeptide. This would disrupt the supply of essential building blocks, weaken the cell wall, and lead to cell lysis.
Figure 3: Putative interference points of N-Propionyl-D-glucosamine in peptidoglycan synthesis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This foundational protocol determines the lowest concentration of a substance that prevents visible growth of a bacterium.
Objective: To determine the MIC of N-Propionyl-D-glucosamine against various bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae).
Materials:
-
Bacterial strains of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
96-well microtiter plates.
-
N-Propionyl-D-glucosamine stock solution.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Grow a fresh culture of the test bacterium and adjust its density to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of N-Propionyl-D-glucosamine in the growth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of N-Propionyl-D-glucosamine at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Anti-inflammatory Potential via TLR4 Modulation
Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent pro-inflammatory response.
Theoretical Framework: Antagonism of the TLR4/MD-2 Complex
Studies on N-palmitoyl-D-glucosamine (PGA), a long-chain N-acyl derivative, have shown that it acts as a TLR4 antagonist. [4][8]Molecular docking studies suggest PGA binds to the MD-2 co-receptor, which is essential for LPS recognition by TLR4. This binding prevents the conformational changes required for receptor dimerization and downstream signaling, ultimately inhibiting the activation of pro-inflammatory transcription factors like NF-κB. [8]It is hypothesized that the glucosamine moiety is critical for this interaction. [1]N-Propionyl-D-glucosamine, with its shorter acyl chain, may share this antagonistic capability, albeit potentially with different potency.
Figure 4: Proposed antagonism of the TLR4/MD-2 complex by N-Propionyl-D-glucosamine.
Experimental Protocol: In Vitro Macrophage Activation Assay
This protocol assesses the ability of N-Propionyl-D-glucosamine to suppress the inflammatory response in macrophages stimulated with LPS.
Objective: To quantify the inhibitory effect of N-Propionyl-D-glucosamine on the production of pro-inflammatory mediators by LPS-activated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli.
-
N-Propionyl-D-glucosamine.
-
Nitric Oxide (NO) detection kit (Griess Reagent).
-
ELISA kits for TNF-α and IL-6.
-
Reagents for RNA extraction and qRT-PCR (for iNOS, COX-2 mRNA).
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of N-Propionyl-D-glucosamine for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include untreated and LPS-only controls.
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the culture supernatant for analysis of secreted mediators.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant, as an indicator of iNOS activity.
-
Cytokine Measurement: Use specific ELISA kits to quantify the concentration of TNF-α and IL-6 in the supernatant.
-
(Optional) Gene Expression Analysis: Lyse the remaining cells to extract total RNA. Perform qRT-PCR to measure the relative expression levels of genes encoding pro-inflammatory enzymes like Nos2 (iNOS) and Ptgs2 (COX-2).
-
Data Analysis: Compare the levels of inflammatory mediators in the N-Propionyl-D-glucosamine-treated groups to the LPS-only control.
Conclusion
N-Propionyl-D-glucosamine presents a compelling case for further investigation. While initial studies suggest it may not share the matrix-stimulating properties of its longer-chain analogue, N-Butyryl-D-glucosamine, its structural similarity to key biological substrates positions it as a potential modulator of other critical pathways. The most promising avenues for research appear to be its potential as a competitive inhibitor of fungal chitin synthase and as an antagonist of the TLR4 inflammatory pathway. Furthermore, its putative role in disrupting bacterial peptidoglycan synthesis warrants rigorous experimental validation beyond commercial claims. The protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically elucidate the precise mechanisms of action of N-Propionyl-D-glucosamine and unlock its potential therapeutic applications.
References
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Poustie, M. W., Carran, J., McEleney, K., Dixon, S. J., Anastassiades, T. P., & Bernier, S. M. (n.d.). N-Butyrylglucosamine increases matrix gene expression by chondrocytes. Digitized Theses. Retrieved from [Link]
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Poustie, M. W., Carran, J., McEleney, K., Dixon, S. J., Anastassiades, T. P., & Bernier, S. M. (2004). N-butyryl glucosamine increases matrix gene expression by chondrocytes. The Journal of pharmacology and experimental therapeutics, 311(2), 610–616. [Link]
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Verbruggen, G., Veys, E. M., & Wieme, N. (1999). A simple and reliable assay of proteoglycan synthesis by cultured chondrocytes. Analytical biochemistry, 273(1), 31–36. [Link]
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Mal-Báca, M., & Im, A. R. (2019). Analysis of Proteoglycan Synthesis and Secretion in Cell Culture Systems. Methods in molecular biology (Clifton, N.J.), 1952, 71–80. [Link]
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Poustie, M. W., Carran, J., McEleney, K., Dixon, S. J., Anastassiades, T. P., & Bernier, S. M. (2004). N-Butyryl Glucosamine Increases Matrix Gene Expression by Chondrocytes. Rejensa. Retrieved from [Link]
- Anastassiades, T., Poustie, M., Carran, J., & Bernier, S. (2005). N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression.
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Anastassiades, T., Poustie, M., Carran, J., & Bernier, S. (2005). N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression. Semantic Scholar. Retrieved from [Link]
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Mal-Báca, M., & Im, A. R. (2019). Analysis of Proteoglycan Synthesis and Secretion in Cell Culture Systems. Springer Link. Retrieved from [Link]
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Nadanaka, S., & Kitagawa, H. (2021). Enzyme assay of glycosaminoglycan glycosyltransferases for chondroitin sulfate. In Glycoscience Protocols. National Center for Biotechnology Information. Retrieved from [Link]
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Iannotta, M., Belardo, C., Trotta, M. C., Iannotti, F. A., Vitale, R. M., Maisto, R., Boccella, S., Infantino, R., Ricciardi, F., Mirto, B. F., Ferraraccio, F., Panarese, I., Amodeo, P., Tunisi, L., Cristino, L., D'amico, M., Di Marzo, V., Luongo, L., Maione, S., & Guida, F. (2021). N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice. International journal of molecular sciences, 22(3), 1491. [Link]
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Chondrex, Inc. (n.d.). Glycosaminoglycans Assay Kit. Retrieved from [Link]
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Kim, J. H., Lee, Y. J., Lee, J. I., & Lee, J. H. (2018). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 8(46), 26085–26090. [Link]
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Wang, P., & D'Souza, M. J. (2001). Synthesis of a fragment of bacterial cell wall. Journal of the American Chemical Society, 123(49), 12297–12304. [Link]
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Quinn, T. M., Grodzinsky, A. J., Buschmann, M. D., Kim, Y. J., & Hunziker, E. B. (1998). A method of quantitative autoradiography for the spatial localization of proteoglycan synthesis rates in cartilage. Journal of Histochemistry & Cytochemistry, 46(11), 1291–1300. [Link]
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Wieslander, J., & Heinegård, D. (1980). Immunochemical analysis of cartilage proteoglycans. Radioimmunoassay of the molecules and the substructures. The Biochemical journal, 187(3), 687–694. [Link]
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Tenconi, E., Świątek-Połatyńska, M. A., Titgemeyer, F., van Wezel, G. P., & Rigali, S. (2024). A new pathway in central metabolism mediates nutrient control of development and antibiotic production by Streptomyces. bioRxiv. [Link]
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Szabó, R., Medgyes, A., Kandra, L., Farkas, E., & Somsák, L. (2012). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate research, 356, 221–229. [Link]
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Kusumoto, S. (2009). Key structures of bacterial peptidoglycan and lipopolysaccharide triggering the innate immune system of higher animals: Chemical synthesis and functional studies. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 85(7), 215–237. [Link]
- Francis, A., & Jayakrishnan, A. (2025). Synthesis and Characterization of Glycosaminoglycan Mimetic Variants to Promote Chondrogenesis. ACS Omega.
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Li, J., Li, Y., Wang, Y., Zhang, C., & Zhang, Y. (2019). Determination of Glycosaminoglycan Content. Bio-protocol, 9(21), e3413. [Link]
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Lo, Y. P., & Hsiao, C. C. (2020). Glycosaminoglycan (GAG) production from cultured chondrocytes under... ResearchGate. Retrieved from [Link]
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Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. Microbiology spectrum, 7(3), 10.1128/microbiolspec.GPP3-0049-2018. [Link]
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Wong, C. F., Lee, J. C., & Chan, E. W. (2020). N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam. iScience, 23(11), 101737. [Link]
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Garcia-Ponce, A., & de Jonge, M. I. (2021). Peptidoglycan Muropeptides: Release, Perception, and Functions as Signaling Molecules. Frontiers in immunology, 12, 701968. [Link]
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Vollmer, W., & Tomasz, A. (2000). Peptidoglycan N-Acetylglucosamine Deacetylase, a Putative Virulence Factor in Streptococcus pneumoniae. Journal of bacteriology, 182(19), 5633–5635. [Link]
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Methodological & Application
Lab Synthesis Protocol for N-Propionyl-D-glucosamine: An Application Note for Researchers
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the laboratory synthesis of N-Propionyl-D-glucosamine. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design. By grounding the protocol in authoritative references and providing clear, visual workflows, this document aims to empower researchers to confidently and successfully synthesize this important N-acyl glucosamine derivative. The protocol details a robust method starting from the commercially available D-glucosamine hydrochloride, proceeding through a selective N-acylation using propionic anhydride. This guide includes a thorough materials and methods section, a step-by-step synthesis protocol, purification techniques, and methods for product characterization, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of N-Propionyl-D-glucosamine
N-acyl-D-glucosamine derivatives are fundamental components of numerous biologically significant macromolecules, including glycoproteins, glycolipids, and bacterial cell wall peptidoglycan.[1] The specific nature of the N-acyl group can significantly influence the biological activity and metabolic fate of these molecules. N-Propionyl-D-glucosamine, in particular, serves as a valuable chemical probe and intermediate in glycobiology and medicinal chemistry. Its structural similarity to the ubiquitous N-Acetyl-D-glucosamine (GlcNAc) allows it to be recognized by various enzymes and transporters, yet the subtle difference in the acyl chain length can modulate these interactions.[2]
The ability to synthesize N-Propionyl-D-glucosamine and other N-acyl derivatives is crucial for:
-
Investigating the substrate specificity of enzymes involved in glycosylation pathways.
-
Developing novel inhibitors for enzymes such as O-GlcNAc transferase (OGT), which is implicated in various diseases including cancer and diabetes.[3]
-
Synthesizing modified glycans and glycoconjugates for applications in drug delivery and immunology.
-
Studying the structural and dynamic properties of carbohydrates.[2]
This guide provides a reliable and efficient method for the synthesis of N-Propionyl-D-glucosamine, enabling researchers to access this key molecule for their studies.
Reaction Scheme and Mechanism
The synthesis of N-Propionyl-D-glucosamine from D-glucosamine hydrochloride involves two key transformations: the deprotonation of the amine group and the subsequent selective N-acylation.
Overall Reaction:
D-Glucosamine Hydrochloride + Propionic Anhydride → N-Propionyl-D-glucosamine
The process begins with the liberation of the free amine of D-glucosamine from its hydrochloride salt. This is typically achieved by using a base to neutralize the hydrochloric acid. In this protocol, we utilize sodium methoxide in methanol. This creates a supersaturated solution of the D-glucosamine free base, which is highly reactive towards acylation.[4][5]
The subsequent and most critical step is the selective N-acylation of the primary amine in the presence of four hydroxyl groups. The amine group is significantly more nucleophilic than the hydroxyl groups under these reaction conditions, allowing for a high degree of selectivity. Propionic anhydride is employed as the acylating agent.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the glucosamine attacks one of the carbonyl carbons of the propionic anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a propionate ion as a leaving group and forming the stable N-propionyl amide bond.
Experimental Protocol
This protocol is designed for the synthesis of N-Propionyl-D-glucosamine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| D-Glucosamine Hydrochloride | ≥99% | Major Chemical Supplier | |
| Propionic Anhydride | ≥97% | Major Chemical Supplier | Corrosive, handle with care.[7] |
| Methanol (Anhydrous) | ≥99.8% | Major Chemical Supplier | |
| Sodium Methoxide | ≥95% | Major Chemical Supplier | Moisture sensitive. |
| Diethyl Ether | ACS Grade | Major Chemical Supplier | |
| Deionized Water | |||
| Celite® | Filter aid. | ||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | ||
| Deuterium Oxide (D₂O) | for NMR | For product characterization. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
High-vacuum pump
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Procedure
Step 1: Preparation of D-Glucosamine Free Base Solution
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add D-glucosamine hydrochloride (10.0 g, 46.4 mmol).
-
Add anhydrous methanol (200 mL) to the flask and stir to create a suspension.
-
In a separate, dry container, carefully prepare a solution of sodium methoxide (2.51 g, 46.4 mmol) in anhydrous methanol (50 mL). Caution: Sodium methoxide is a strong base and is corrosive.
-
Slowly add the sodium methoxide solution to the D-glucosamine hydrochloride suspension at room temperature with vigorous stirring. The suspension will gradually dissolve as the free base is formed and a fine precipitate of sodium chloride will appear.[4]
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the D-glucosamine free base.
Step 2: N-Acylation with Propionic Anhydride
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add propionic anhydride (6.6 mL, 51.0 mmol, 1.1 equivalents) dropwise to the cold, stirred suspension over a period of 15-20 minutes. Rationale: A slight excess of the anhydride ensures complete acylation of the amine. Adding it slowly at a low temperature helps to control the exothermic reaction and maintain selectivity for N-acylation over O-acylation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of chloroform, methanol, and water (e.g., 6:4:1 v/v/v). The product, N-Propionyl-D-glucosamine, should have a higher Rf value than the starting D-glucosamine.
Step 3: Work-up and Isolation
-
Upon completion of the reaction (as indicated by TLC), a white precipitate of the product should be present.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold methanol (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove unreacted starting materials and byproducts.
-
Dry the white solid under high vacuum to a constant weight.
Purification
The crude N-Propionyl-D-glucosamine is often of high purity. However, for applications requiring exceptionally pure material, recrystallization can be performed.
-
Dissolve the crude product in a minimal amount of hot deionized water.
-
Add ethanol to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under high vacuum.
Workflow Diagram
Caption: Workflow for the synthesis of N-Propionyl-D-glucosamine.
Characterization and Data
The identity and purity of the synthesized N-Propionyl-D-glucosamine should be confirmed using standard analytical techniques.
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Melting Point | ~190-195 °C |
| Solubility | Soluble in water, sparingly soluble in methanol and ethanol. |
Spectroscopic Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The spectrum should be recorded in D₂O. Key expected signals include:
-
Anomeric proton (H-1) signals for both α and β anomers.
-
A triplet corresponding to the methyl protons of the propionyl group.
-
A quartet corresponding to the methylene protons of the propionyl group.
-
A complex multiplet region for the sugar ring protons.
The presence of both α and β anomers in solution is expected due to mutarotation.[8]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will further confirm the structure, showing characteristic signals for the carbonyl carbon of the amide, the carbons of the sugar ring, and the carbons of the propionyl group.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ or [M+Na]⁺ ion should be observed.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is stirred for a sufficient duration and monitor by TLC.
-
Moisture contamination: Use anhydrous solvents and handle sodium methoxide in a dry environment. Moisture can hydrolyze the propionic anhydride.
-
Loss during work-up: Ensure the product fully precipitates before filtration and use cold solvents for washing to minimize dissolution.
-
-
Product Impurity:
-
O-acylation: This can occur if the reaction temperature is too high or if a stronger base is used. Maintaining a low temperature during the addition of the anhydride is crucial for selectivity.
-
Starting material contamination: Ensure complete reaction by TLC. If necessary, the product can be purified by recrystallization as described.
-
-
Safety Precautions:
-
Propionic anhydride is corrosive and has a strong odor.[7] Always handle it in a fume hood.
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-Propionyl-D-glucosamine. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently produce this valuable compound for their studies in glycobiology, medicinal chemistry, and related fields. The provided characterization data and troubleshooting guide will further assist in ensuring the successful synthesis and purification of high-quality N-Propionyl-D-glucosamine.
References
- Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine deriv
- Some Fatty Acid Derivatives of D-Glucosamine. Journal of the American Chemical Society.
- Structural Dynamics of N-Propionyl-d-glucosamine Probed by Infrared Spectroscopies and Ab Initio Computations. The Journal of Physical Chemistry A.
- General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. PMC - NIH.
- PROPIONIC ANHYDRIDE. NOAA.
- N-Propionyl-D-glucosamine. Biosynth.
- A Simplified Preparation of N-Acetyl-D-glucosamine. SciSpace.
- N-Acetylglucosamine. Wikipedia.
- Propionic anhydride. Wikipedia.
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- 5. scispace.com [scispace.com]
- 6. manavchem.com [manavchem.com]
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The Emerging Role of N-Propionyl-D-glucosamine in Microbiological Research: Application Notes and Protocols
Introduction: A New Frontier in Glycobiology and Drug Discovery
For decades, N-Acetyl-D-glucosamine (GlcNAc), a fundamental component of bacterial cell walls and a key signaling molecule, has been a cornerstone of microbiological research.[1][2] Its influence on bacterial physiology, from biofilm formation to antibiotic resistance, is well-documented.[3][4] Now, the scientific community is turning its attention to novel derivatives, seeking enhanced or unique biological activities. Among these, N-Propionyl-D-glucosamine emerges as a molecule of significant interest. While peer-reviewed studies are still nascent, preliminary data from commercial suppliers suggest its potential as an antimicrobial agent, opening up exciting avenues for research and development.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the applications of N-Propionyl-D-glucosamine. We will delve into the established roles of its close analog, GlcNAc, to provide a strong foundational understanding. Subsequently, we will present the current, albeit limited, information on N-Propionyl-D-glucosamine and provide detailed, adaptable protocols to investigate its potential in key areas of microbiology.
The Scientific Foundation: Understanding N-Acyl-D-Glucosamine Derivatives in Bacteria
N-acyl-D-glucosamine derivatives, particularly GlcNAc, are integral to bacterial survival and pathogenesis. They are primarily involved in the synthesis of peptidoglycan, the essential structural component of the bacterial cell wall.[6][7] The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm with the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) from fructose-6-phosphate.[8] This precursor is then used to build the glycan chains of alternating GlcNAc and N-acetylmuramic acid (MurNAc) residues that form the backbone of the peptidoglycan layer.[7]
Beyond its structural role, GlcNAc is a crucial signaling molecule that can influence a variety of cellular processes, including biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers protection against antibiotics and host immune responses.[9] In many bacterial species, the production of the biofilm matrix component poly-β-1,6-N-acetyl-D-glucosamine (PNAG) is a key factor in biofilm development.[10] The availability of exogenous GlcNAc can modulate the expression of genes involved in biofilm formation.[3]
Furthermore, recent studies have highlighted the potential of GlcNAc to re-sensitize antibiotic-tolerant bacteria to β-lactam antibiotics.[4] By stimulating peptidoglycan synthesis in dormant cells, GlcNAc can render them susceptible to antibiotics that target cell wall biosynthesis.[4]
N-Propionyl-D-glucosamine: A Promising but Unexplored Candidate
N-Propionyl-D-glucosamine is a derivative of glucosamine where the acetyl group is replaced by a propionyl group. While detailed, peer-reviewed research on its specific microbiological applications is currently limited, information from commercial sources suggests it may possess significant antimicrobial properties.[5] It is purported to be involved in peptidoglycan synthesis and to exhibit antibiotic activity against Gram-positive bacteria like Streptococcus and Staphylococcus, as well as antifungal activity against Candida albicans and Saccharomyces cerevisiae.[5]
These claims, while requiring rigorous scientific validation, provide a compelling rationale for further investigation. The slight modification in the acyl chain from acetyl to propionyl could lead to altered substrate specificity for bacterial enzymes, potentially resulting in inhibitory effects on cell wall synthesis or other metabolic pathways.
Experimental Protocols for Investigating N-Propionyl-D-glucosamine
The following protocols are designed to be adaptable for the study of N-Propionyl-D-glucosamine and other N-acyl-D-glucosamine derivatives. They are based on established methodologies for studying GlcNAc and provide a framework for assessing the antimicrobial, antibiofilm, and antibiotic-sensitizing properties of these compounds.
Protocol 1: Preparation and Solubilization of N-Propionyl-D-glucosamine
Objective: To prepare a sterile stock solution of N-Propionyl-D-glucosamine for use in microbiological assays.
Materials:
-
N-Propionyl-D-glucosamine powder
-
Sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 100 mM).
-
Calculate the mass of N-Propionyl-D-glucosamine required. The molecular weight of N-Propionyl-D-glucosamine is 235.23 g/mol .[5]
-
In a sterile tube, dissolve the calculated mass of N-Propionyl-D-glucosamine in the appropriate volume of sterile water or buffer.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to a week, depending on stability.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of N-Propionyl-D-glucosamine that inhibits the visible growth of a target microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Target microbial strain (e.g., Staphylococcus aureus, Streptococcus pyogenes, Candida albicans)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Peptone Dextrose for fungi)
-
Sterile stock solution of N-Propionyl-D-glucosamine
-
Positive control antibiotic/antifungal (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a twofold serial dilution of the N-Propionyl-D-glucosamine stock solution in the growth medium across the wells of a 96-well plate.
-
Prepare a standardized inoculum of the target microorganism in the growth medium (e.g., to a final concentration of 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (microorganism with a known antibiotic/antifungal) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Protocol 3: Biofilm Inhibition Assay
Objective: To assess the ability of N-Propionyl-D-glucosamine to prevent biofilm formation by a target microorganism.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Target biofilm-forming microbial strain (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)
-
Appropriate growth medium for biofilm formation (e.g., TSB supplemented with glucose)
-
Sterile stock solution of N-Propionyl-D-glucosamine
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of N-Propionyl-D-glucosamine in the growth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the target microorganism to each well.
-
Include a positive control (e.g., a known biofilm inhibitor) and a negative control (microorganism in medium only).
-
Incubate the plate under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours at 37°C).
-
Carefully remove the planktonic cells by gently washing the wells with PBS.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.
-
Quantify the biofilm biomass by measuring the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.[11]
Protocol 4: Antibiotic Synergy Assay (Checkerboard Assay)
Objective: To determine if N-Propionyl-D-glucosamine enhances the activity of a conventional antibiotic.
Materials:
-
Sterile 96-well microtiter plates
-
Target microbial strain
-
Appropriate liquid growth medium
-
Sterile stock solutions of N-Propionyl-D-glucosamine and a conventional antibiotic (e.g., a β-lactam)
-
Microplate reader
Procedure:
-
In a 96-well plate, prepare a serial dilution of the antibiotic along the x-axis and a serial dilution of N-Propionyl-D-glucosamine along the y-axis.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Add a standardized inoculum of the target microorganism to each well.
-
Include controls for each compound alone.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC index ≤ 0.5), additivity (0.5 < FIC index ≤ 4), or antagonism (FIC index > 4).
Data Presentation and Visualization
Table 1: Example Data for Minimum Inhibitory Concentration (MIC) Assay
| Compound | Target Microorganism | MIC (µg/mL) |
| N-Propionyl-D-glucosamine | Staphylococcus aureus | 128 |
| N-Propionyl-D-glucosamine | Streptococcus pyogenes | 64 |
| N-Propionyl-D-glucosamine | Candida albicans | 256 |
| Ampicillin (Control) | Staphylococcus aureus | 2 |
| Fluconazole (Control) | Candida albicans | 8 |
Workflow for Investigating N-Propionyl-D-glucosamine in Microbiology
Caption: Workflow for microbiological evaluation of N-Propionyl-D-glucosamine.
Peptidoglycan Synthesis Pathway and the Potential Role of N-Acyl-Glucosamine Derivatives
Caption: Simplified peptidoglycan synthesis pathway and potential points of inhibition.
Conclusion and Future Directions
N-Propionyl-D-glucosamine represents an intriguing molecule with potential applications in microbiology, particularly as a novel antimicrobial agent. While the current body of peer-reviewed literature is sparse, the preliminary claims warrant thorough scientific investigation. The protocols provided in this document offer a robust framework for researchers to explore the biological activities of N-Propionyl-D-glucosamine and other N-acyl-D-glucosamine derivatives. By systematically evaluating its effects on microbial growth, biofilm formation, and antibiotic susceptibility, the scientific community can validate its potential and pave the way for the development of new therapeutic strategies against challenging microbial infections. Comparative studies with N-Acetyl-D-glucosamine will be crucial to elucidate the specific contributions of the propionyl group to its biological activity.
References
- Izano, E. A., Sadovskaya, I., Vinogradov, E., Mulks, M. H., Velliyagounder, K., Ragunath, C., Kher, W. B., Ramasubbu, N., Jabbouri, S., Perry, M. B., & Kaplan, J. B. (2008). Characterization of the poly-β-1,6-N-acetylglucosamine polysaccharide component of Burkholderia biofilms. Applied and Environmental Microbiology, 74(21), 6543–6553.
- Barnabé, A., Bétrémieux, M., Barnich, N., & Garenaux, A. (2018). N-Acetyl-glucosamine influences the biofilm formation of Escherichia coli.
- Gründling, A., & Sadykov, M. R. (2021). Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. International Journal of Molecular Sciences, 22(9), 4534.
- Delgado-García, M., & Godoy-Vitorino, F. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54830.
- Priyadarshini, R., & Mobley, H. L. T. (2012). Peptidoglycan: Structure, Synthesis, and Regulation. In Escherichia coli and Salmonella: Cellular and Molecular Biology. ASM Press.
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N-Acetylglucosamine. (2023, December 28). In Wikipedia. [Link]
- Wang, M., Chan, E. W. C., Yang, C., Chen, K., So, P.-k., & Chen, S. (2020). N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam. iScience, 23(11), 101740.
- Riemann, L., & Azam, F. (2002). Widespread N-Acetyl-d-Glucosamine Uptake among Pelagic Marine Bacteria and Its Ecological Implications. Applied and Environmental Microbiology, 68(11), 5554–5562.
- Kamar, R., Ghorbal, M., & Gohar, M. (2015). N-Acetylglucosamine Functions in Cell Signaling. Scientifica, 2015, 892391.
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(PDF) N-Acetylglucosamine as A Novel approach of study for Antimicrobial activity. (2022). Retrieved January 16, 2026, from [Link]
- Le, N. D., Le, T. T. H., Van, T. T. H., & Van, H. T. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Metabolites, 13(9), 968.
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General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved January 16, 2026, from [Link]
- The Biofilm Inhibition Properties of Glucosamine Gold Nanoparticles in Combination with Meropenem against Pseudomonas aeruginosa on the Endotracheal Tube: A Model of Biofilm-Related Ventilator-Associ
- Milewski, S., Andruszkiewicz, R., & Borowski, E. (1995). Antifungal peptides with novel specific inhibitors of glucosamine 6-phosphate synthase. Journal of Medical and Veterinary Mycology, 33(4), 233–238.
- Itoh, Y., Wang, X., Hinnebusch, B. J., Preston, J. F., 3rd, & Romeo, T. (2005). Depolymerization of beta-1,6-N-acetyl-d-glucosamine disrupts the integrity of diverse bacterial biofilms. Journal of Bacteriology, 187(1), 382–387.
- Wendland, J., Schaub, Y., & Walther, A. (2009). N-Acetylglucosamine Utilization by Saccharomyces cerevisiae Based on Expression of Candida albicans NAG Genes. Applied and Environmental Microbiology, 75(18), 5840–5845.
- Synthesis of Glucosamine Mimics as Antibiotics. (2020). KOPS - University of Konstanz.
- Chatterjee, S. N., & Park, J. T. (1984). Synthesis of a fragment of bacterial cell wall.
- Kamar, R., Ghorbal, M., & Gohar, M. (2015). N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens.
- Vesely, E. M., Williams, R. B., Konopka, J. B., & Lorenz, M. C. (2017). N-Acetylglucosamine Metabolism Promotes Survival of Candida albicans in the Phagosome. mSphere, 2(5), e00357-17.
- Izano, E. A., Amarante, M. A., Kher, W. B., & Kaplan, J. B. (2008). Differential Roles of Poly-N-Acetylglucosamine Surface Polysaccharide and Extracellular DNA in Staphylococcus aureus and Staphylococcus epidermidis Biofilms. Applied and Environmental Microbiology, 74(2), 470–476.
- Chen, J.-K., Shen, C.-R., & Liu, C.-L. (2010).
- Palenca, I., Seguella, L., Del Re, A., Basili Franzin, S., Corpetti, C., Pesce, M., Rurgo, S., Steardo, L., Sarnelli, G., & Esposito, G. (2022). N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism. International Journal of Molecular Sciences, 23(19), 11858.
- Protity, A. T., & Zhou, J. (2023). Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad024.
- Protity, A. T., & Zhou, J. (2023). Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad024.
- Antimicrobial Susceptibility Testing. (2017).
- Kumar, M. J., Jamal, F., & Chaturvedi, A. K. (2021). N-acetylglucosamine Signaling: Transcriptional Dynamics of a Novel Sugar Sensing Cascade in a Model Pathogenic Yeast, Candida albicans. Journal of Fungi, 7(1), 63.
- Targeting N-Acetylglucosaminidase in Staphylococcus aureus with Iminosugar Inhibitors. (2024). Molecules, 29(16), 3749.
- Wist, V., Kos, J., & Sova, M. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 9(8), 1696.
- Millar, C. A., & Cannon, R. D. (1998). Regulation of N-acetylglucosaminidase production in Candida albicans. FEMS Microbiology Letters, 167(2), 231–237.
-
Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved January 16, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 16, 2026, from [Link]
- Crick, D. C., & Brennan, P. J. (2015). The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan. In Tuberculosis: The Essentials (4th ed.). ASM Press.
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"N-Propionyl-D-glucosamine as a substrate for enzyme assays"
Application Note & Protocols
Topic: N-Propionyl-D-glucosamine Derivatives as Novel Substrates for Glycoside Hydrolase Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of N-Propionyl-D-glucosamine (GlcPropN) derivatives as substrates in enzyme assays. While N-acetyl-D-glucosamine (GlcNAc) is the canonical substrate for β-N-acetylhexosaminidases (HexNAcases), the use of its propionyl analog offers a powerful tool for investigating enzyme substrate specificity, characterizing novel enzymes, and screening for specific inhibitors. We detail the underlying principles, provide a step-by-step protocol for a chromogenic assay using a model substrate, p-Nitrophenyl-N-propionyl-β-D-glucosaminide (pNP-GlcPropN), and discuss applications in research and drug discovery.
Introduction: Probing Enzyme Specificity Beyond the Natural Substrate
β-N-acetylhexosaminidases (EC 3.2.1.52) are a crucial class of lysosomal glycoside hydrolase enzymes that catalyze the removal of terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from a variety of glycoconjugates.[1][2] The proper functioning of these enzymes is critical for cellular homeostasis, and deficiencies are linked to severe lysosomal storage disorders, such as Tay-Sachs and Sandhoff disease, where mutations in the HEXA or HEXB genes lead to the toxic accumulation of gangliosides.[3]
Enzyme activity is commonly quantified using artificial substrates where the glycoside is linked to a reporter molecule. Upon cleavage by the enzyme, the reporter is released, generating a measurable optical signal.[2] The most common of these are chromogenic substrates like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) and fluorogenic substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc).[1][4][5]
While these substrates are invaluable, exploring analogs of the natural substrate can provide deeper insights into the steric and electronic requirements of an enzyme's active site. N-Propionyl-D-glucosamine is a close structural analog of GlcNAc, differing only by an additional methyl group on the acyl chain (propionyl vs. acetyl).[6] Utilizing a derivatized form, such as pNP-GlcPropN, allows researchers to:
-
Determine Substrate Specificity: Quantify how the subtle change from an acetyl to a propionyl group affects binding affinity (Km) and catalytic turnover (kcat).
-
Characterize Novel Enzymes: Profile the activity of newly discovered glycosidases from various organisms, such as bacteria, fungi, or marine sources.[7][8][9]
-
Develop Specific Inhibitors: Screen compound libraries for molecules that selectively inhibit the processing of one substrate analog over another, leading to more targeted therapeutic candidates.
This document provides the foundational methodology for employing such novel substrates in a standard 96-well plate format, a workflow amenable to high-throughput screening (HTS).
Principle of the Chromogenic Assay
The assay quantifies enzyme activity by measuring the rate of hydrolysis of a chromogenic substrate, in this case, the hypothetical but structurally logical p-Nitrophenyl-N-propionyl-β-D-glucosaminide (pNP-GlcPropN). The target enzyme, a β-N-acetylhexosaminidase, cleaves the glycosidic bond linking the sugar to the p-nitrophenyl (pNP) group.
In the acidic conditions of the assay buffer (typically pH 4.0-5.0 to mimic the lysosomal environment), the released p-nitrophenol is protonated and colorless.[4] The reaction is terminated by the addition of a high-pH "stop solution" (e.g., sodium borate or glycine-NaOH buffer).[1][10][11] This alkaline environment serves two purposes: it denatures the enzyme to halt the reaction, and it deprotonates the p-nitrophenol, converting it to the p-nitrophenolate ion, which has a distinct yellow color with a strong absorbance maximum around 400-410 nm.[12] The intensity of this color is directly proportional to the amount of substrate hydrolyzed and thus to the enzyme's activity.
Experimental Protocol: HexNAcase Activity Assay
This protocol is optimized for a 96-well microplate format but can be scaled for single cuvette assays.
Required Materials & Reagents
-
Substrate: p-Nitrophenyl-N-propionyl-β-D-glucosaminide (pNP-GlcPropN).
-
Enzyme: Purified β-N-acetylhexosaminidase or cell/tissue lysate containing the enzyme.
-
Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.5.[4][11]
-
Substrate Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[13]
-
Stop Solution: 0.2 M Sodium Borate buffer, pH 10.0 or 0.4 M Glycine-NaOH, pH 10.4.[1][10]
-
Standard: p-Nitrophenol for generating a standard curve.
-
Equipment:
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Incubator set to 37°C.
-
Microplate spectrophotometer capable of reading absorbance at 405 nm.
-
Reagent Preparation
-
Assay Buffer (0.1 M Citrate-Phosphate, pH 4.5):
-
Prepare Solution A: 0.1 M Citric Acid.
-
Prepare Solution B: 0.2 M Dibasic Sodium Phosphate.
-
Mix approximately 30 mL of Solution A with 20 mL of Solution B and adjust the pH to 4.5 by adding one solution to the other. Bring to a final volume of 100 mL with deionized water.[4] Store at 4°C.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve the appropriate amount of pNP-GlcPropN in DMSO or DMF. For example, for a 10 mM stock, dissolve 3.5-4.0 mg in 1 mL of solvent.
-
Rationale: The substrate has limited solubility in aqueous buffers, so a stock in an organic solvent is required.[13] This stock should be stored in aliquots at -20°C.
-
-
Working Substrate Solution (1-2 mM):
-
On the day of the experiment, dilute the 10 mM stock solution in pre-warmed (37°C) Assay Buffer. For a 1 mM solution, mix 100 µL of 10 mM stock with 900 µL of Assay Buffer.
-
Scientist's Note: It is crucial to pre-warm the buffer before adding the substrate stock to prevent precipitation. The final concentration of DMSO/DMF in the assay should be kept low (<5%) to avoid affecting enzyme activity.
-
-
Stop Solution (0.2 M Sodium Borate, pH 10.0):
-
Dissolve 7.63 g of Sodium Borate Decahydrate in ~450 mL of deionized water. Adjust pH to 10.0 with 1 M NaOH and bring the final volume to 500 mL. Store at room temperature.
-
-
Enzyme Preparation:
-
Dilute the enzyme source (purified protein, cell lysate, etc.) to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal dilution must be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Assay Workflow
The following workflow diagram outlines the key steps of the experimental procedure.
Step-by-Step Procedure:
-
Plate Setup: Design a plate map including blanks (no enzyme), controls, and samples.
-
Initiate Reaction:
-
To each well of a 96-well plate, add 50 µL of the appropriately diluted enzyme solution. For blank wells, add 50 µL of Assay Buffer instead.
-
Pre-incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.
-
Start the reaction by adding 50 µL of the pre-warmed Working Substrate Solution to all wells. The total volume is now 100 µL.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes).
-
Trustworthiness Check: The ideal incubation time should result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.5 O.D.) and should be on the linear portion of a time-course curve.
-
-
Termination: Stop the reaction by adding 100 µL of Stop Solution to each well. The solution should turn yellow in wells with enzymatic activity.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "no enzyme" blank wells from all other readings.
-
Calculate Product Concentration: Use the Beer-Lambert law (A = εcl) to determine the concentration of p-nitrophenol produced. The molar extinction coefficient (ε) for p-nitrophenol under these alkaline conditions is ~18,000 M-1cm-1. The path length (l) in a 96-well plate depends on the volume; for 200 µL, it is typically around 0.5-0.6 cm. It is highly recommended to generate a standard curve with known concentrations of p-nitrophenol to determine the precise relationship between absorbance and concentration for your specific instrument and plate type.
-
Calculate Enzyme Activity: Express activity in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
Activity (µmol/min/mL) = (Corrected Absorbance / (ε × l)) × (Total Assay Volume / (Incubation Time × Enzyme Volume))
Expected Results & Data Interpretation
| Parameter | pNP-GlcNAc (Standard) | pNP-GlcPropN (Novel) | Interpretation of Potential Differences |
| Km (mM) | 0.5 | 1.5 | A higher Km for the propionyl substrate suggests that the additional methyl group creates steric hindrance, reducing binding affinity in the active site. |
| Vmax (µmol/min) | 10.0 | 6.0 | A lower Vmax indicates that even when the substrate is bound, the catalytic turnover is less efficient, possibly due to suboptimal positioning for catalysis. |
| kcat/Km (M-1s-1) | 2.0 x 104 | 0.4 x 104 | This catalytic efficiency value provides the most direct comparison. A significant decrease demonstrates a strong preference for the acetyl group. |
Scientist's Note: A surprising result, such as a lower Km or higher Vmax with the propionyl substrate, would be highly significant. It could suggest the presence of a hydrophobic pocket near the acyl binding site that favorably accommodates the extra methyl group, a characteristic that could be exploited for designing specific inhibitors or probes.
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The described 96-well plate assay is readily adaptable to 384- and 1536-well formats, making it ideal for screening large chemical libraries for HexNAcase inhibitors. Compounds that show activity in this assay can be further investigated as potential therapeutics for diseases characterized by excessive glycoside degradation.
-
Diagnostic Assays: Urinary levels of HexNAcase are a sensitive biomarker for renal tubular injury.[5] Assays using modified substrates could potentially differentiate between enzyme isoforms or activities under different pathological conditions.
-
Basic Research: This methodology allows for the detailed biochemical characterization of glycosidases from diverse biological sources, contributing to our understanding of carbohydrate metabolism across different species.[7][12][14]
References
-
Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2). (2021). Springer Nature. [Link]
-
Protocol for a β-hexosaminidase activity assay after lysosome isolation?. (2024). ResearchGate. [Link]
-
De-granulation (β-hexosaminidase) Assay Protocol. (2023). Applied Biological Materials Inc.[Link]
-
Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. (2024). MDPI. [Link]
-
Preparation of N-acetyl-D-Glucosamine Using Enzyme from Aspergillus sp. (n.d.). Journal of Metals, Materials and Minerals. [Link]
-
In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate). (2022). protocols.io. [Link]
-
Synthesis of Sulfated Glucosaminides for Profiling Substrate Specificities of Sulfatases and Fungal β‐N‐Acetylhexosaminidases. (2025). ResearchGate. [Link]
-
An improved assay for the N-acetyl-D-glucosamine reducing ends of polysaccharides in the presence of proteins. (2001). PubMed. [Link]
-
Enzymatic Production of N-Acetyl-D-Glucosamine from Chitin Using Crude Enzyme Preparation of Aeromonas sp. PTCC1691. (n.d.). Science Alert. [Link]
-
Tay–Sachs disease. (n.d.). Wikipedia. [Link]
-
N-Acetyl Glucosamine Obtained from Chitin by Chitin Degrading Factors in Chitinbacter tainanesis. (n.d.). PMC - NIH. [Link]
-
4-Nitrophenyl beta-D-cellobioside, CAS 3482-57-3. (n.d.). AdooQ BioScience. [Link]
-
Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). (n.d.). PMC - PubMed Central. [Link]
-
N-Acetylglucosamine: Production and Applications. (n.d.). PMC - NIH. [Link]
-
(A) Hydrolysis of p-nitrophenyl N-acetyl-β-D-glucosaminide by the... (n.d.). ResearchGate. [Link]
- The use of n-acetyl-d-glucosamine in the manufacture of pharmaceutical useful for preventing and treating sexual disorder. (n.d.).
-
N-acetyl-D-glucosamine Assay Manual v1.0. (n.d.). Athena Enzyme Systems. [Link]
-
N-acetylglucosamine deacetylase. (n.d.). Wikipedia. [Link]
- N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine. (n.d.).
Sources
- 1. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tay–Sachs disease - Wikipedia [en.wikipedia.org]
- 4. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 8. N-Acetyl Glucosamine Obtained from Chitin by Chitin Degrading Factors in Chitinbacter tainanesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 14. scialert.net [scialert.net]
Application Notes & Protocols: Incorporating N-Propionyl-D-glucosamine into Bacterial Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for N-Propionyl-D-glucosamine in Bacteriology
N-Propionyl-D-glucosamine (NPr-GlcN) is a synthetic analog of N-acetyl-D-glucosamine (GlcNAc), a fundamental building block of the bacterial cell wall. The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating GlcNAc and N-acetylmuramic acid (NAM) residues.[1][2] This rigid structure is essential for bacterial survival, providing structural integrity and protection from osmotic stress.[1] The incorporation of NPr-GlcN into bacterial metabolic pathways offers a unique avenue to probe and manipulate cell wall biosynthesis. By introducing this modified precursor, researchers can induce alterations in the peptidoglycan structure, leading to compromised cell wall integrity, altered cell morphology, and increased susceptibility to antibiotics. This makes NPr-GlcN a valuable tool for studying bacterial physiology and for the development of novel antimicrobial strategies.
These application notes provide a comprehensive guide for the effective utilization of NPr-GlcN in bacterial cell culture. This document details the underlying mechanisms of action, provides step-by-step protocols for key experiments, and discusses the potential downstream effects on bacterial growth and antibiotic synergy.
Mechanism of Action: A Trojan Horse in Peptidoglycan Synthesis
The efficacy of NPr-GlcN lies in its ability to be taken up by bacteria and integrated into the peptidoglycan synthesis pathway. Once inside the cytoplasm, NPr-GlcN is metabolized to UDP-N-propionyl-D-glucosamine, which then serves as a substrate for the enzymes that construct the peptidoglycan backbone. The incorporation of this modified sugar disrupts the normal, highly organized structure of the cell wall, creating a less stable and more permeable barrier.
Figure 2: Workflow for synergy testing using the checkerboard method.
Troubleshooting and Key Considerations
-
Solubility: Ensure complete solubility of NPr-GlcN in the chosen solvent and compatibility with the culture medium.
-
Strain Specificity: The effects of NPr-GlcN can vary significantly between different bacterial species and even strains. It is crucial to perform initial susceptibility testing for each new bacterial isolate.
-
Medium Effects: The composition of the culture medium can influence the uptake and metabolism of NPr-GlcN. For consistency, use a standardized and well-defined medium.
-
Potential for Resistance: As with any antimicrobial agent, bacteria may develop resistance to NPr-GlcN. This could occur through mutations affecting its transport into the cell or its metabolic conversion.
Conclusion
N-Propionyl-D-glucosamine represents a promising tool for researchers in microbiology and drug development. Its ability to interfere with the fundamental process of bacterial cell wall synthesis opens up avenues for both basic research and the development of novel therapeutic strategies. The protocols detailed in this guide provide a solid foundation for investigating the effects of NPr-GlcN and its potential as a synergistic agent to enhance the efficacy of existing antibiotics against challenging bacterial pathogens.
References
-
Garcia, L. (2014). Synergism Testing: Broth Microdilution Checkerboard and Broth Macrodilution Methods. In Clinical Microbiology Procedures Handbook, 3rd Edition. American Society of Microbiology. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
-
GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]
-
Petrovic, M., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(7), 868. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Poly-N-acetyl glucosamine inhibitors and how do they work? Retrieved from [Link]
-
Izano, E. A., et al. (2008). Poly-N-acetylglucosamine mediates biofilm formation and antibiotic resistance in Actinobacillus pleuropneumoniae. Microbial pathogenesis, 44(1), 1-11. [Link]
-
Kaplan, J. B., et al. (2024). Poly-β-(1→6)-N-acetyl-D-glucosamine mediates surface attachment, biofilm formation, and biocide resistance in Cutibacterium acnes. Frontiers in Microbiology, 15, 1386017. [Link]
-
Kaplan, J. B., et al. (2024). Poly-β-(1→6)-N-acetyl-D-glucosamine mediates surface attachment, biofilm formation, and biocide resistance in Cutibacterium acnes. Frontiers in Microbiology, 15. [Link]
-
Saha, B., & Mobashery, S. (2002). Synthesis of a fragment of bacterial cell wall. Organic letters, 4(17), 2885-2888. [Link]
-
Cerca, N., et al. (2007). Effect of growth conditions on poly-N-acetylglucosamine expression and biofilm formation in Escherichia coli. FEMS microbiology letters, 273(1), 66-72. [Link]
-
Barnich, N., et al. (2018). N-Acetyl-glucosamine influences the biofilm formation of Escherichia coli. Gut microbes, 9(4), 303-308. [Link]
-
Chan, K. F., et al. (2020). N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam. iScience, 23(11), 101740. [Link]
-
Konopka, J. B. (2012). N-Acetylglucosamine Functions in Cell Signaling. PLoS pathogens, 8(9), e1002905. [Link]
-
Chan, K. F., et al. (2020). N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam. iScience, 23(11), 101740. [Link]
-
Neeraja, K., et al. (2025). Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. Journal of Industrial Microbiology and Biotechnology, 52(3), 1-13. [Link]
-
Chan, K. F., et al. (2020). N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam. iScience, 23(11), 101740. [Link]
-
Neeraja, K., et al. (2025). Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. Journal of Industrial Microbiology & Biotechnology, 52(3), 1-13. [Link]
-
de Breij, A., et al. (2018). Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics. ACS infectious diseases, 4(3), 324-332. [Link]
-
Hancock, R. E. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Carballo-Sánchez, A., et al. (2019). Peptidoglycan Muropeptides: Release, Perception, and Functions as Signaling Molecules. Frontiers in microbiology, 10, 240. [Link]
- Chen, J. K., et al. (2010). Method for producing glucosamine by microorganisms.
-
Egan, A. J., et al. (2020). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 9(1). [Link]
-
Regueiro, V., et al. (2011). The Incorporation of Glucosamine Into Enterobacterial Core Lipopolysaccharide: Two Enzymatic Steps Are Required. Journal of bacteriology, 193(1), 126-134. [Link]
-
dos Santos, J. C. F., et al. (2023). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Microbiology, 14, 1264958. [Link]
-
Itoh, Y., et al. (2005). Depolymerization of β-1,6-N-Acetyl-d-Glucosamine Disrupts the Integrity of Diverse Bacterial Biofilms. Journal of Bacteriology, 187(1), 382-387. [Link]
-
Medical Essentials. (2023, August 1). BACTERIAL PEPTIDOGLYCAN STRUCTURE OF CELL WALL IN ENGLISH [Video]. YouTube. [Link]
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Application Notes and Protocols for the Analytical Determination of N-Propionyl-D-glucosamine
Introduction
N-Propionyl-D-glucosamine (GlcNPr) is an N-acylated derivative of D-glucosamine, a fundamental component of various biopolymers. While structurally similar to the more extensively studied N-acetyl-D-glucosamine (GlcNAc), GlcNPr possesses a propionyl group instead of an acetyl group, a modification that can influence its biological activity, metabolic fate, and physicochemical properties.[1][2][3] Accurate and robust analytical methods for the detection and quantification of N-Propionyl-D-glucosamine are crucial for researchers in drug development, glycobiology, and quality control of nutraceuticals and pharmaceuticals.
This document provides a comprehensive guide to the analytical techniques suitable for the determination of N-Propionyl-D-glucosamine. We will explore the adaptation of established methods for related compounds, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the principles of enzymatic assays. The protocols provided herein are designed to be self-validating and are grounded in established analytical chemistry principles.
Choosing the Right Analytical Technique: A Comparative Overview
The selection of an appropriate analytical method for N-Propionyl-D-glucosamine depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired throughput.[4] Given the structural similarity to D-glucosamine and N-acetyl-D-glucosamine, we can logically adapt existing, well-validated methods for these analogous compounds.
| Technique | Principle | Advantages | Considerations | Typical Performance (Adapted from Glucosamine Analogs) |
| HPLC-UV/FLD | Chromatographic separation followed by UV or fluorescence detection after pre-column derivatization of the primary amine. | High specificity, good sensitivity (especially with fluorescence detection), widely available instrumentation. | Requires a derivatization step, which adds to sample preparation time. | LOD: ~0.3 µg/mL; LOQ: ~1 µg/mL; Linear Range: 2.0–150 µg/mL[5][6] |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | High sensitivity and selectivity, provides structural information for analyte confirmation. | Requires derivatization to increase volatility, potential for complex chromatograms due to isomer formation. | LOD: Low femtomol range[7] |
| Enzymatic Assay | Specific enzyme-catalyzed reactions leading to a measurable product (e.g., change in absorbance). | High specificity, can be adapted for high-throughput screening. | Enzyme availability and stability can be limiting, potential for interference from the sample matrix. | Dependent on the specific enzyme and substrate used. |
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a versatile and widely used technique for the analysis of amino sugars. Since N-Propionyl-D-glucosamine lacks a strong chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection. The free amino group of the glucosamine moiety is the primary target for derivatization.
Principle of Derivatization
Derivatizing agents react with the primary amine of N-Propionyl-D-glucosamine to form a product with strong UV absorbance or fluorescence. A common and effective derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su).[5][6][8] The resulting FMOC-GlcNPr derivative can be readily separated by reversed-phase HPLC and detected with high sensitivity.
Workflow for HPLC Analysis of N-Propionyl-D-glucosamine
Caption: Workflow for HPLC analysis of N-Propionyl-D-glucosamine.
Detailed Protocol for HPLC-UV/FLD Analysis
1. Reagents and Materials
-
N-Propionyl-D-glucosamine standard
-
Triethylamine (TEA)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent: 15 mM FMOC-Su in acetonitrile (prepare fresh).
-
Standard Stock Solution: Accurately weigh and dissolve N-Propionyl-D-glucosamine in water to a known concentration (e.g., 1 mg/mL).
3. Sample Preparation
-
Dissolve the sample containing N-Propionyl-D-glucosamine in water.
-
To an aliquot of the sample solution, add TEA to release the free base.[4]
-
Filter the sample through a 0.45 µm syringe filter.
4. Derivatization Procedure
-
To a known volume of the filtered sample or standard solution, add a freshly prepared 15 mM solution of FMOC-Su in acetonitrile.[4]
-
Incubate the mixture in a sonicator water bath at 50°C for 30 minutes.[4]
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).[4]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B). A typical gradient could be:
-
0-15 min: 20-50% B
-
15-20 min: 50-80% B
-
20-25 min: 80% B
-
25-30 min: 80-20% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector at 263 nm or a fluorescence detector with excitation at 260 nm and emission at 315 nm.
-
Injection Volume: 20 µL.
6. Calibration and Quantification
-
Prepare a series of calibration standards by diluting the stock solution and derivatizing them following the same procedure as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of N-Propionyl-D-glucosamine in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high sensitivity and selectivity for the analysis of N-Propionyl-D-glucosamine. Due to the low volatility of the analyte, a derivatization step is mandatory to convert it into a thermally stable and volatile compound.
Principle of Derivatization for GC-MS
A two-step derivatization process involving alkoximation followed by trimethylsilylation is commonly employed for carbohydrates and their derivatives.[7] Alkoximation stabilizes the anomeric center, preventing the formation of multiple peaks for the α and β anomers. Subsequent trimethylsilylation of the hydroxyl and amine groups increases the volatility of the analyte.
Workflow for GC-MS Analysis of N-Propionyl-D-glucosamine
Caption: Workflow for GC-MS analysis of N-Propionyl-D-glucosamine.
Detailed Protocol for GC-MS Analysis
1. Reagents and Materials
-
N-Propionyl-D-glucosamine standard
-
Internal standard (e.g., ¹³C labeled N-Propionyl-D-glucosamine or a structurally similar compound)
-
Pyridine
-
Ethoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC capillary column suitable for carbohydrate analysis (e.g., DB-5ms)
2. Sample Preparation
-
Accurately weigh or pipette the sample into a vial.
-
If the sample is in an aqueous solution, lyophilize to dryness.
3. Derivatization Procedure
-
Add a solution of ethoxyamine hydrochloride in pyridine to the dried sample.
-
Incubate at a suitable temperature (e.g., 60°C) for 1 hour to perform alkoximation.
-
Add MSTFA and incubate further (e.g., at 60°C) for 30 minutes for trimethylsilylation.[7]
4. GC-MS Conditions
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp at 30°C/min to 240°C.
-
Ramp at 2°C/min to 260°C.
-
Ramp at 30°C/min to 310°C, hold for 3 min.[7]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Source Temperature: 230°C.
-
5. Quantification
-
Quantification is typically performed using a stable isotope-labeled internal standard.
-
Monitor characteristic ions for the derivatized N-Propionyl-D-glucosamine and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Enzymatic Assays
Enzymatic assays can provide a highly specific method for the quantification of N-Propionyl-D-glucosamine, provided a suitable enzyme is available. The principle relies on an enzyme that specifically recognizes and acts on N-Propionyl-D-glucosamine, leading to a product that can be easily measured.
Potential Enzymatic Reaction Scheme
A hypothetical enzymatic assay could involve an N-acyl-D-glucosamine 2-epimerase or a specific hydrolase. For instance, an enzyme could hydrolyze the propionyl group, releasing D-glucosamine, which can then be quantified using a well-established enzymatic assay for D-glucosamine.[9]
The D-glucosamine assay involves the following coupled reactions:
-
D-glucosamine is phosphorylated by hexokinase (HK) in the presence of ATP to form D-glucosamine-6-phosphate.
-
D-glucosamine-6-phosphate is converted to D-fructose-6-phosphate by glucosamine-6-phosphate deaminase (GNPDA).
-
D-fructose-6-phosphate is isomerized to D-glucose-6-phosphate (G-6-P) by phosphoglucose isomerase (PGI).
-
G-6-P is oxidized by glucose-6-phosphate dehydrogenase (G6P-DH) with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-glucosamine.[9]
The successful application of this approach is contingent on the availability of an enzyme that specifically cleaves the propionyl group from N-Propionyl-D-glucosamine without acting on other N-acylated glucosamines that may be present in the sample.
Method Validation
Any analytical method developed for the quantification of N-Propionyl-D-glucosamine must be validated to ensure its reliability. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Conclusion
The analytical determination of N-Propionyl-D-glucosamine can be effectively achieved by adapting well-established methods for similar amino sugars. HPLC with pre-column derivatization offers a robust and widely accessible technique with good sensitivity and specificity. For higher sensitivity and structural confirmation, GC-MS with appropriate derivatization is the method of choice. Enzymatic assays, while potentially highly specific, require the availability of a suitable enzyme. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for N-Propionyl-D-glucosamine.
References
- BenchChem. (2025).
-
Zhou, J., Waszkuc, T., & Martin, B. (2008). Single Laboratory Validation of a Method for Determination of Glucosamine in RawMaterials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization. Journal of AOAC INTERNATIONAL. [Link]
-
Zhou, J., Waszkuc, T., & Martin, B. (2008). Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization. National Institutes of Health. [Link]
-
Waszkuc, T., & Szulc, M. (2008). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. National Institutes of Health. [Link]
-
Prajapati, Y. N., et al. (2022). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- Sola, J., et al. (2022). Novel chemical- and protein-mediated methods for glucosamine detection. Applied Microbiology and Biotechnology.
-
Li, C., et al. (2024). Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. MDPI. [Link]
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Megazyme. (n.d.). D-GLUCOSAMINE Assay Procedure K-GLUCM. Megazyme. [Link]
- Setthakaset, P., et al. (2008). Preparation of N-acetyl-D-Glucosamine Using Enzyme from Aspergillus sp.
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SIELC. (n.d.). ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column. SIELC. [Link]
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Zhang, Y., et al. (2015). Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC. Biomedical Chromatography. [Link]
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Loose, J. S. M., et al. (2016). A Novel Analytical Method for D-Glucosamine Quantification and Its Application in the Analysis of Chitosan Degradation by a Minimal Enzyme Cocktail. PubMed. [Link]
-
Troyer, C., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry. [Link]
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Cowman, M. K., & Matsuoka, S. (2001). An improved assay for the N-acetyl-D-glucosamine reducing ends of polysaccharides in the presence of proteins. Analytical Biochemistry. [Link]
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Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for the quantification of glucosamine in dietary supplements. PLOS ONE. [Link]
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Sola, J., et al. (2022). Novel chemical- and protein-mediated methods for glucosamine detection. ResearchGate. [Link]
-
Chen, R. L. C., & Chang, K. I. (2006). Determination of glucosamine content in nutraceuticals by capillary electrophoresis using in-capillary OPA labeling techniques. Journal of Food and Drug Analysis. [Link]
-
Athena Enzyme Systems. (n.d.). N-acetyl-D-glucosamine Assay Manual v1.0. Athena Enzyme Systems. [Link]
-
Ifa, D. R., et al. (2018). General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. ChemistrySelect. [Link]
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Zhang, Z., et al. (2013). Structural dynamics of N-propionyl-D-glucosamine probed by infrared spectroscopies and ab initio computations. The Journal of Physical Chemistry B. [Link]
- Inouye, Y., Onodera, K., Kitaoka, S., & Hirano, S. (1957). A Simplified Preparation of N-Acetyl-D-glucosamine. Journal of the American Chemical Society.
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National Center for Biotechnology Information. (n.d.). D-Glucosamine. PubChem. [Link]
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ResearchGate. (n.d.). The derivatization reaction of glucosamine with OPA/3-MPA. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). N-acetyl-D-glucosamine. PubChem. [Link]
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Application Note: Structural Analysis of N-Propionyl-D-glucosamine Using Fourier Transform Infrared (FTIR) Spectroscopy
**Abstract
N-Propionyl-D-glucosamine (GlcNPr) is an N-acyl derivative of glucosamine, a fundamental component of various important biopolymers and oligosaccharides.[1][2] Its precise structural characterization is critical for understanding its biological function, interaction dynamics, and for quality control in drug development and synthesis. This application note provides a comprehensive guide to the use of Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation of GlcNPr. We detail the theoretical underpinnings, present a robust experimental protocol using Attenuated Total Reflectance (ATR), and offer an in-depth analysis of the resulting vibrational spectrum.
Introduction: The Vibrational Signature of a Modified Sugar
Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral fingerprint. For a molecule like N-Propionyl-D-glucosamine, this fingerprint reveals a wealth of structural information.
The GlcNPr structure is a composite of two key chemical moieties: a pyranose (sugar) ring and a secondary amide group.
-
The Glucosamine Backbone: This provides a rich landscape of C-H, O-H, C-O, and C-C bonds, whose stretching and bending vibrations dominate large portions of the spectrum.[3][4] These signals are characteristic of carbohydrates and can inform on the overall ring structure and hydration state.[5]
-
The N-Propionyl Group: The introduction of the propionyl group creates a secondary amide linkage (-CONH-). This group has highly characteristic vibrational modes, most notably the Amide I and Amide II bands, which are exquisitely sensitive to their local chemical environment and hydrogen bonding.[1][2][6]
The primary analytical goal is to resolve and assign these vibrational bands to their corresponding functional groups, thereby confirming the molecule's identity, assessing its purity, and investigating its conformational properties. The amide vibrations, in particular, can serve as sensitive probes for intermolecular interactions.[1][2]
Caption: Experimental workflow for FTIR-ATR analysis of N-Propionyl-D-glucosamine.
Spectral Interpretation and Structural Elucidation
The FTIR spectrum of GlcNPr can be divided into several key regions, each providing specific structural insights.
The X-H Stretching Region (4000 - 2800 cm⁻¹)
-
O-H and N-H Stretching (3600 - 3200 cm⁻¹): A prominent, broad absorption band is expected in this region. This breadth is a direct consequence of intermolecular hydrogen bonding between the hydroxyl (-OH) groups of the sugar ring and the N-H group of the amide linkage. [7][8]The peak position and shape are sensitive to the sample's hydration state and crystalline packing.
-
C-H Stretching (3000 - 2800 cm⁻¹): Absorptions in this area arise from the stretching vibrations of the C-H bonds in the propionyl group's ethyl moiety (-CH₂CH₃) and the pyranose ring. These peaks are typically found just below 3000 cm⁻¹, characteristic of sp³ hybridized carbon-hydrogen bonds. [4][7]
The Carbonyl and Amide Region (1700 - 1500 cm⁻¹)
This is the most diagnostic region for confirming the N-acylation of the glucosamine.
-
Amide I Band (approx. 1680 - 1630 cm⁻¹): This is one of the most intense and informative bands in the spectrum. [6]It is primarily attributed to the C=O stretching vibration of the secondary amide group. [1][2]Its position is significantly lower than that of ketones or esters due to resonance with the nitrogen lone pair. [9]The exact frequency of the Amide I band is highly sensitive to hydrogen bonding, making it an excellent probe for conformational studies. [1][2]* Amide II Band (approx. 1560 - 1510 cm⁻¹): This band, also characteristic of secondary amides, arises from a coupled vibration involving N-H in-plane bending and C-N stretching. [6]The presence of both a strong Amide I and a strong Amide II band is definitive proof of a secondary amide structure.
The Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a complex series of overlapping peaks that are unique to the molecule as a whole. [9]While individual peak assignment can be challenging without computational modeling, several key vibrations can be identified. [5][10][11]
-
CH₂ and CH₃ Bending (approx. 1470 - 1370 cm⁻¹): Deformational modes from the propionyl group and methylene groups on the ring.
-
C-O and C-C Stretching (approx. 1200 - 950 cm⁻¹): This area is dominated by the complex, coupled stretching vibrations of the C-O and C-C bonds within the pyranose ring, and is characteristic of carbohydrates. [3][4]* Pyranose Ring Vibrations (approx. 950 - 700 cm⁻¹): Bands in this lower-wavenumber region are associated with skeletal vibrations of the entire sugar ring.
Summary of Key Vibrational Bands
The following table summarizes the expected IR absorption bands for N-Propionyl-D-glucosamine and their structural assignments.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Notes |
| 3600 - 3200 | O-H and N-H stretching | Hydroxyl groups and Amide N-H | Broad band due to extensive hydrogen bonding. [7][8] |
| 3000 - 2850 | C-H stretching | Aliphatic C-H (Pyranose ring and Propionyl group) | Characteristic of sp³ C-H bonds. [4] |
| 1680 - 1630 | Amide I (C=O stretching) | Secondary Amide Carbonyl | Primary diagnostic peak. Highly intense. Position is sensitive to conformation. [1][2][6] |
| 1560 - 1510 | Amide II (N-H bend, C-N stretch) | Secondary Amide Linkage | Confirmatory peak for secondary amide. Forms a diagnostic pair with Amide I. [6] |
| 1470 - 1370 | C-H bending | -CH₂, -CH₃ deformations | Found in the upper fingerprint region. |
| 1200 - 950 | C-O, C-C stretching | Pyranose ring C-O and C-C bonds | Complex, strong absorptions characteristic of carbohydrates. [3][5] |
| < 950 | Skeletal vibrations | Pyranose ring modes, C-C-N deformations | Part of the unique molecular fingerprint. |
Conclusion
FTIR spectroscopy is an indispensable tool for the structural analysis of N-Propionyl-D-glucosamine. By following a systematic protocol, one can rapidly acquire a high-quality spectrum. The key to structural confirmation lies in identifying the characteristic pair of Amide I and Amide II bands, which definitively prove the presence of the N-propionyl group, complemented by the broad hydroxyl/amine stretches and the complex carbohydrate signature in the fingerprint region. This method provides a fast, reliable, and information-rich approach for chemical identity confirmation, purity assessment, and the study of intermolecular interactions in research, development, and quality control settings.
References
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Title: Structural Dynamics of N-Propionyl-d-glucosamine Probed by Infrared Spectroscopies and Ab Initio Computations Source: The Journal of Physical Chemistry A URL: [Link]
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Title: Analysis of the structure and vibrational spectra of glucose and fructose Source: SciELO URL: [Link]
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Title: Raman and infrared spectroscopy of carbohydrates: A review Source: PubMed URL: [Link]
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Title: Structural dynamics of N-propionyl-D-glucosamine probed by infrared spectroscopies and ab initio computations Source: PubMed URL: [Link]
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Title: Vibrational Analysis of N-Acetyl-α-d-glucosamine and β-d-Glucuronic Acid Source: ACS Publications URL: [Link]
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Title: Vibrational Spectra of α-Glucose, β-Glucose, and Sucrose: Anharmonic Calculations and Experiment Source: ACS Publications URL: [Link]
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Title: Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process Source: MDPI URL: [Link]
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Title: (PDF) Low-Frequency Vibrational Spectroscopy of Carbohydrates Source: ResearchGate URL: [Link]
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Title: Vibrational analysis of N-acetyl-alpha-D-glucosamine and beta-D-glucuronic acid Source: PubMed URL: [Link]
-
Title: Interpreting IR Spectra Source: Chemistry Steps URL: [Link]
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Title: IR spectrum for the mixture of N-acetyl glucosamine/glucosamine in a... Source: ResearchGate URL: [Link]
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Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]
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Title: 12.7: Interpreting Infrared Spectra Source: Chemistry LibreTexts URL: [Link]
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Title: Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives Source: RSC Publishing URL: [Link]
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Title: Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives Source: Scinapse URL: [Link]
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Title: Introduction to IR Spectroscopy - Amides. Source: YouTube URL: [Link]
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Title: Infrared Spectroscopy: Interpreting Spectra Source: Prezi URL: [Link]
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Application Note & Protocols: Developing Robust Assays for N-Propionyl-D-glucosamine (NPDG) Uptake
Abstract
This document provides a comprehensive guide for developing and validating cell-based assays to measure the uptake of N-Propionyl-D-glucosamine (NPDG), a synthetic monosaccharide derivative with potential applications in various research and therapeutic areas. We will explore multiple methodologies, from traditional radiolabeling techniques to modern mass spectrometry-based approaches, offering detailed, step-by-step protocols. The emphasis is on building a robust, self-validating experimental system to ensure data integrity and reproducibility, which are critical in academic research and drug development pipelines.[1][2][3][4]
Introduction: The Rationale for Measuring NPDG Uptake
N-Propionyl-D-glucosamine (NPDG) is a derivative of D-glucosamine, a fundamental component of various biological macromolecules.[5][6] While the biological significance of NPDG is still under investigation, its structural similarity to N-acetyl-D-glucosamine (GlcNAc), a key metabolite in the hexosamine biosynthetic pathway (HBP), suggests it may have important roles in cellular processes.[7][8][9] The HBP is crucial for protein glycosylation, which in turn affects protein function, signaling, and cell cycle progression.[9][10] Dysregulation of this pathway has been implicated in various diseases, including cancer and metabolic disorders.[9][10]
Therefore, understanding how cells take up NPDG is a critical first step in elucidating its biological functions, potential therapeutic effects, and mechanism of action. Assays that accurately quantify NPDG uptake are essential tools for:
-
Target Identification and Validation: Identifying the specific transporters responsible for NPDG influx.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the rate and extent of NPDG cellular accumulation.
-
High-Throughput Screening (HTS): Screening compound libraries for modulators of NPDG uptake.[1][2]
-
Mechanism of Action Studies: Investigating how NPDG influences cellular metabolism and signaling pathways.[4]
This guide will provide the foundational knowledge and practical protocols to establish reliable NPDG uptake assays.
Putative Mechanisms of NPDG Uptake
Given the limited direct research on NPDG transport, we can infer potential uptake mechanisms based on its structural analog, GlcNAc. GlcNAc is known to be transported into cells by several mechanisms, including:
-
Phosphoenolpyruvate:sugar phosphotransferase system (PTS): Primarily in bacteria, this system phosphorylates the sugar as it is translocated across the membrane.[11][12][13]
-
Glucose Transporters (GLUTs): Some GLUT family members can transport glucosamine and its derivatives.[14][15]
-
Nucleotide Sugar Transporters (NSTs): While these are primarily located on the membranes of the Golgi and ER, they are involved in the transport of activated sugars like UDP-GlcNAc.[16]
The most probable route for NPDG uptake in mammalian cells is through facilitative glucose transporters (GLUTs) or other hexose transporters that recognize glucosamine derivatives.
Assay Methodologies for Measuring NPDG Uptake
The choice of assay methodology will depend on the specific research question, available equipment, and desired throughput. We will detail three distinct yet complementary approaches.
Radiolabeled NPDG Uptake Assay
This is a classic and highly sensitive method for directly measuring the accumulation of a molecule within cells.[17][18] It relies on the synthesis of radiolabeled NPDG (e.g., with ³H or ¹⁴C).
Principle: Cells are incubated with radiolabeled NPDG for a defined period. After incubation, extracellular radiolabel is removed by washing, and the intracellular radioactivity is quantified using a scintillation counter. The amount of radioactivity is directly proportional to the amount of NPDG taken up by the cells.
Causality Behind Experimental Choices:
-
Choice of Isotope: ³H (Tritium) is often preferred for its lower energy, which can provide better spatial resolution in autoradiography if needed, while ¹⁴C offers higher energy for easier detection in standard liquid scintillation counting.
-
Inhibitor Controls: Using known inhibitors of glucose transport (e.g., phloretin, cytochalasin B) helps to determine the involvement of GLUT transporters.
-
Temperature Control: Performing the assay at 4°C in parallel with 37°C helps to distinguish between active transport and passive diffusion/non-specific binding, as active transport is significantly reduced at lower temperatures.
Fluorescent Analog-Based Uptake Assay
This method utilizes a fluorescently tagged analog of the molecule of interest. While a fluorescent NPDG analog may not be commercially available, this section provides a framework for its potential use and highlights important considerations. Fluorescent glucose analogs like 2-NBDG are widely used, but their uptake mechanism can sometimes differ from the unlabeled molecule.[17][19][20][21][22]
Principle: Cells are incubated with a fluorescent NPDG analog. The increase in intracellular fluorescence, measured by a microplate reader, flow cytometer, or fluorescence microscope, corresponds to the uptake of the analog.[19][20]
Causality Behind Experimental Choices:
-
Analog Validation: It is crucial to validate that the fluorescent analog is transported by the same mechanisms as unlabeled NPDG.[17] This can be done through competition assays with excess unlabeled NPDG.
-
Quenching and Washing: Efficient removal of extracellular fluorescence is critical to minimize background signal.
-
Live-Cell Imaging: This method is well-suited for kinetic studies and visualizing uptake in real-time at the single-cell level.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification
LC-MS is a powerful and highly specific method for the absolute quantification of intracellular metabolites.[23][24][25][26] This approach directly measures the amount of unlabeled NPDG that has entered the cells.
Principle: Cells are incubated with NPDG. After incubation, metabolism is quenched, and intracellular metabolites are extracted. The extract is then analyzed by LC-MS to separate and quantify NPDG.
Causality Behind Experimental Choices:
-
Quenching: Rapidly stopping all metabolic activity is essential to prevent the conversion of NPDG after cell lysis. Cold methanol is a common and effective quenching agent.[26]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C-NPDG) is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response.[23]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for separating polar metabolites like NPDG.[24][26]
Detailed Experimental Protocols
Protocol 1: Radiolabeled NPDG Uptake Assay
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a disease-relevant cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable uptake buffer)
-
Radiolabeled NPDG (e.g., [³H]NPDG)
-
Unlabeled NPDG
-
Transport inhibitors (e.g., phloretin, cytochalasin B)
-
Scintillation fluid
-
Scintillation vials
-
Microplate scintillation counter
-
Multi-channel pipette
-
Ice-cold PBS
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture cells overnight at 37°C in a humidified 5% CO₂ incubator.
-
Preparation: On the day of the assay, prepare the uptake solution containing radiolabeled NPDG in KRH buffer. Also prepare solutions with excess unlabeled NPDG (for non-specific uptake control) and transport inhibitors.
-
Washing: Gently aspirate the culture medium and wash the cells twice with warm PBS.
-
Pre-incubation: Add KRH buffer to the cells and pre-incubate for 10-15 minutes at 37°C to equilibrate.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the prepared uptake solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5, 10, 20 minutes - this should be optimized in a time-course experiment).
-
Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubate to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled NPDG) from the total uptake.
-
Normalize the data to the protein concentration in each well.
Protocol 2: LC-MS Based Quantification of NPDG Uptake
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Uptake buffer (e.g., KRH buffer)
-
Unlabeled NPDG
-
Ice-cold methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS system (with HILIC column)
-
Stable isotope-labeled NPDG internal standard (if available)
Step-by-Step Methodology:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 4.1, typically using 6-well plates for sufficient cell material.
-
Uptake Experiment: Perform the uptake experiment as described in steps 4-7 of Protocol 4.1, using unlabeled NPDG.
-
Quenching and Extraction:
-
To terminate the uptake, aspirate the uptake solution and immediately add ice-cold methanol to the wells.[26]
-
Incubate on ice for 10 minutes.[26]
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
If using an internal standard, spike it into the methanol at this stage.
-
-
Metabolite Extraction:
-
Centrifuge the tubes at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the intracellular metabolites) to a new tube.
-
Dry the extract using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method for NPDG quantification.
Data Analysis:
-
Generate a standard curve using known concentrations of NPDG.
-
Quantify the amount of NPDG in each sample by comparing its peak area to the standard curve and normalizing to the internal standard.
-
Normalize the final amount to the cell number or protein concentration.
Data Presentation and Interpretation
Table 1: Comparison of NPDG Uptake Assay Methodologies
| Feature | Radiolabeled Assay | Fluorescent Assay | LC-MS Assay |
| Principle | Direct measurement of radiolabeled NPDG accumulation | Measurement of fluorescent analog uptake | Direct quantification of unlabeled NPDG |
| Sensitivity | High | Moderate to High | High |
| Specificity | High (for the radiolabeled molecule) | Moderate (potential for analog artifact)[17] | Very High |
| Throughput | Moderate | High | Low to Moderate |
| Equipment | Scintillation counter | Plate reader, flow cytometer, microscope | LC-MS system |
| Cost | Moderate (radiolabel synthesis) | Moderate (probe synthesis) | High |
| Key Advantage | Gold standard for direct uptake | Suitable for HTS and imaging | Absolute quantification, no need for labeled compound |
Visualization of Experimental Workflows
Diagram 1: Radiolabeled NPDG Uptake Assay Workflow
Caption: Workflow for the radiolabeled NPDG uptake assay.
Diagram 2: LC-MS Based NPDG Uptake Assay Workflow
Caption: Workflow for the LC-MS based NPDG uptake assay.
Self-Validating Systems: Controls and Trustworthiness
To ensure the trustworthiness of your data, it is essential to include a comprehensive set of controls in every experiment.
-
Negative Controls:
-
No-cell control: To determine the background signal from the buffer and plate.
-
4°C incubation: To differentiate active transport from passive diffusion and non-specific binding.
-
-
Positive Controls:
-
A cell line known to express high levels of relevant glucose transporters.
-
-
Inhibitor Controls:
-
Competitive inhibitors: Unlabeled NPDG in excess to determine non-specific uptake.
-
Known transporter inhibitors: (e.g., phloretin, cytochalasin B) to probe the involvement of specific transporter families.
-
-
Time-Course and Concentration-Dependence:
-
Perform uptake for varying durations to ensure measurements are in the linear range of uptake.
-
Vary the concentration of NPDG to determine the kinetics of uptake (Kₘ and Vₘₐₓ).
-
Conclusion
The development of a robust and reliable assay to measure N-Propionyl-D-glucosamine uptake is a critical step towards understanding its biological role and therapeutic potential. This guide has provided a detailed overview of three powerful methodologies, complete with step-by-step protocols and the rationale behind key experimental choices. By incorporating the recommended controls and validation steps, researchers can generate high-quality, reproducible data to advance their research in this exciting area. The choice of assay will ultimately depend on the specific research goals and available resources, but the principles of scientific integrity and rigorous validation outlined here are universally applicable.
References
-
Creative Biolabs. (n.d.). Glucose Uptake Assay Kit (Fluorescent), Cell-based. Retrieved from [Link]
-
Goetz, B. T., & Gamarra, J. (2018). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. bioRxiv. Retrieved from [Link]
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Bennett, B. D., Yuan, J., Kimball, E. H., & Rabinowitz, J. D. (2008). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach. Nature Protocols, 3(8), 1299–1311. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
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Zou, C., Wang, Y., & Shen, Z. (2005). 2-NBDG as a fluorescent indicator for direct glucose uptake measurement. Journal of Biochemical and Biophysical Methods, 64(3), 207–215. Retrieved from [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]
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FAIRDOMHub. (n.d.). LC-MS based absolute quantification of intracellular metabolites. Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Glucose Uptake Assay Kit-Red. Retrieved from [Link]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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Lapek, J. D., & Greis, K. D. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 405. Retrieved from [Link]
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Magdenoska, O. (2015). LC-MS based Metabolomics. Technical University of Denmark. Retrieved from [Link]
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Athena Enzyme Systems. (n.d.). N-acetyl-D-glucosamine Assay Manual v1.0. Retrieved from [Link]
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Megazyme. (n.d.). D-GLUCOSAMINE Assay Procedure. Retrieved from [Link]
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Megazyme. (n.d.). D-Glucosamine Assay Kit. Retrieved from [Link]
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Liberman, L., & Cvitkovitch, D. G. (2014). Uptake and Metabolism of N-Acetylglucosamine and Glucosamine by Streptococcus mutans. Journal of Bacteriology, 196(20), 3623–3634. Retrieved from [Link]
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Wellen, K. E., Lu, C., Mancuso, A., Lemons, J. M. S., Ryczko, M., Dennis, J. W., & Thompson, C. B. (2010). The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism. Genes & Development, 24(24), 2784–2799. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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Riemann, L., & Azam, F. (2002). Widespread N-Acetyl-d-Glucosamine Uptake among Pelagic Marine Bacteria and Its Ecological Implications. Applied and Environmental Microbiology, 68(11), 5554–5562. Retrieved from [Link]
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Zhang, Z., Wang, L., & Zanni, M. T. (2013). Structural dynamics of N-propionyl-D-glucosamine probed by infrared spectroscopies and ab initio computations. The Journal of Physical Chemistry B, 117(29), 8762–8772. Retrieved from [Link]
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Akella, N. M., & Ciraku, L. (2019). The Hexosamine Biosynthesis Pathway: Regulation and Function. Nutrients, 11(9), 2130. Retrieved from [Link]
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Cordaro, M., Siracusa, R., Impellizzeri, D., D'Amico, R., Peritore, A. F., Crupi, R., ... & Cuzzocrea, S. (2020). N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice. International Journal of Molecular Sciences, 21(19), 7056. Retrieved from [Link]
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Wikipedia. (n.d.). N-Acetylglucosamine. Retrieved from [Link]
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Kaushik, A., & Ali, A. (2023). The Hexosamine Biosynthetic Pathway alters the cytoskeleton to modulate cell proliferation and migration in metastatic prostate cancer. bioRxiv. Retrieved from [Link]
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Gu, Y., & Dennis, J. W. (2013). Probing the hexosamine biosynthetic pathway in human tumor cells by multitargeted tandem mass spectrometry. ACS Chemical Biology, 8(9), 1958–1967. Retrieved from [Link]
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Rodríguez-Aparicio, L. B., Luengo, J. M., & Reglero, A. (1992). Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production. Journal of General Microbiology, 138(9), 1841–1847. Retrieved from [Link]
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Jo, A., Kim, H. R., Choi, S., & Lee, S. J. (2019). Glucose transporter 2-transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II. Oncology Letters, 18(5), 5537–5546. Retrieved from [Link]
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Orellana, A., & Hirschberg, C. B. (2009). Structure and function of nucleotide sugar transporters: Current progress. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(11), 1582–1589. Retrieved from [Link]
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Jo, A., Kim, H. R., Choi, S., & Lee, S. J. (2019). Glucose transporter 2-transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II. Oncology Letters, 18(5), 5537–5546. Retrieved from [Link]
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- 6. N-PROPIONYL-D-GLUCOSAMINE | 15475-14-6 [chemicalbook.com]
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- 8. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
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- 10. The Hexosamine Biosynthetic Pathway alters the cytoskeleton to modulate cell proliferation and migration in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of N-Propionyl-D-glucosamine
Introduction: The Promise of N-Propionyl-D-glucosamine as a Novel Antimicrobial Agent
N-Propionyl-D-glucosamine is a derivative of glucosamine, an amino sugar that is a fundamental component of various biological structures, including the bacterial cell wall. Specifically, it is a precursor in the synthesis of peptidoglycan, a critical structural element of most bacterial cell walls[1]. The unique chemical structure of N-Propionyl-D-glucosamine suggests its potential as a novel antimicrobial agent. By potentially interfering with cell wall synthesis or other metabolic pathways, this compound presents an exciting avenue for the development of new therapeutics in an era of growing antimicrobial resistance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy of N-Propionyl-D-glucosamine. The protocols detailed herein are grounded in established methodologies from leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and reproducibility of results.
Part 1: Foundational Assays for Antimicrobial Activity Screening
The initial assessment of a novel compound's antimicrobial properties typically involves screening against a panel of clinically relevant microorganisms. The following assays are fundamental for determining the spectrum of activity and the minimum concentration required to inhibit microbial growth.
Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a cornerstone of antimicrobial susceptibility testing, allowing for the quantitative determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[2].
Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of N-Propionyl-D-glucosamine in a liquid growth medium. The assay is typically performed in a 96-well microtiter plate format, enabling high-throughput screening.
Step-by-Step Protocol:
-
Preparation of N-Propionyl-D-glucosamine Stock Solution:
-
Accurately weigh a known amount of N-Propionyl-D-glucosamine powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water, dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution. The choice of solvent should be based on the compound's solubility and must be tested for its own antimicrobial activity at the concentrations used.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the N-Propionyl-D-glucosamine stock solution in the appropriate growth medium.
-
The final volume in each well should be 100 µL.
-
Include the following controls:
-
Growth Control: Wells containing only broth and the microbial inoculum (no N-Propionyl-D-glucosamine).
-
Sterility Control: Wells containing only sterile broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound and the microbial inoculum.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35 ± 2°C for most bacteria) for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of N-Propionyl-D-glucosamine at which there is no visible growth.
-
The use of a growth indicator dye, such as resazurin, can aid in the objective determination of the MIC.
-
Visualizing the MIC Determination Workflow
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion Assay for Qualitative Antimicrobial Susceptibility
The disk diffusion assay is a simple, qualitative method to assess the antimicrobial activity of a compound. It is particularly useful for initial screening against a large number of microbial strains.
Principle: A filter paper disk impregnated with a known concentration of N-Propionyl-D-glucosamine is placed on an agar plate that has been uniformly inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.
Step-by-Step Protocol:
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized microbial inoculum as described for the broth microdilution assay (0.5 McFarland standard).
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Preparation and Application:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known amount of the N-Propionyl-D-glucosamine solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated only with the solvent.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at the appropriate temperature for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Data Interpretation:
| Zone Diameter (mm) | Interpretation |
| > 15 | Susceptible |
| 11 - 14 | Intermediate |
| < 10 | Resistant |
Note: These interpretation criteria are illustrative and should be validated for N-Propionyl-D-glucosamine against specific microorganisms.
Part 2: Advanced Protocols for Characterizing Antimicrobial Action
Once the initial antimicrobial activity has been established, further investigations are necessary to understand the nature and kinetics of the compound's action.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium[2]. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle: Following the determination of the MIC, aliquots from the clear wells (showing no visible growth) are subcultured onto agar plates. The absence of growth on these plates indicates that the bacteria have been killed.
Step-by-Step Protocol:
-
Following MIC Determination:
-
From each well that showed no visible growth in the MIC assay, take a 10-100 µL aliquot.
-
-
Subculturing:
-
Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton agar).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of N-Propionyl-D-glucosamine that results in a ≥99.9% reduction in the initial inoculum.
-
This is typically determined by the absence of growth or the presence of only a few colonies on the subculture plate.
-
Visualizing the Bacteriostatic vs. Bactericidal Relationship
Caption: Relationship between MIC and MBC for antimicrobial action.
Time-Kill Kinetic Assay
The time-kill kinetic assay provides valuable information about the rate at which an antimicrobial agent kills a microbial population over time.
Principle: A standardized inoculum of the test microorganism is exposed to a constant concentration of N-Propionyl-D-glucosamine in a liquid medium. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a standardized microbial inoculum as for the MIC assay.
-
In sterile flasks or tubes, prepare the test conditions:
-
Growth control (broth + inoculum)
-
Test concentrations of N-Propionyl-D-glucosamine (e.g., 1x MIC, 2x MIC, 4x MIC) in broth with the inoculum.
-
-
-
Incubation and Sampling:
-
Incubate the flasks at the optimal temperature with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
Data Analysis and Interpretation:
The results are typically plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (a 99.9% kill) from the initial inoculum.
Part 3: Assessing Activity Against Biofilms
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which can exhibit increased resistance to antimicrobial agents. Testing against biofilms is crucial for compounds intended for clinical or industrial applications.
Biofilm Inhibition and Eradication Assays
These assays determine the ability of N-Propionyl-D-glucosamine to prevent biofilm formation and to eradicate pre-formed biofilms.
Principle: Biofilms are grown in 96-well plates. For inhibition assays, the compound is added at the time of inoculation. For eradication assays, the compound is added to mature, pre-formed biofilms. The remaining biofilm biomass is then quantified.
Step-by-Step Protocol:
-
Biofilm Formation:
-
In a 96-well plate, add a standardized microbial inoculum in a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with added glucose).
-
For inhibition assays , add serial dilutions of N-Propionyl-D-glucosamine at this stage.
-
Incubate the plate without shaking for 24-48 hours to allow biofilm formation.
-
-
For Eradication Assays:
-
After incubation, gently wash the wells with sterile saline to remove planktonic (free-floating) cells, leaving the attached biofilm.
-
Add fresh medium containing serial dilutions of N-Propionyl-D-glucosamine to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm:
-
After the final incubation, wash the wells to remove planktonic cells.
-
Stain the remaining biofilm with a dye such as crystal violet.
-
After a further washing step, solubilize the bound dye (e.g., with ethanol or acetic acid).
-
Measure the absorbance of the solubilized dye using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Data Interpretation:
The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) can be determined as the lowest concentrations of N-Propionyl-D-glucosamine that show a significant reduction in biofilm biomass compared to the untreated control.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Stich, A., Buhl, S., & Bulitta, C. (2017). Novel test procedure for testing antimicrobially active materials. Current Directions in Biomedical Engineering, 3(2), 633-636. [Link]
-
Al-Ghamdi, S. A., Al-Otaibi, F. E., Al-Quwaie, D. A., Al-Dossary, A. M., Al-Oqaili, R. A., & Al-Amri, A. A. (2022). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Molecules, 27(19), 6649. [Link]
-
Gale, G. R. (1964). ANTIMICROBIAL PROPERTIES OF CERTAIN GLUCOSAMINE DERIVATIVES. Canadian Journal of Microbiology, 10(6), 887-896. [Link]
-
Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing. [Link]
-
World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
U.S. Environmental Protection Agency. (2022). Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Efficacy Requirements for Antimicrobial Pesticides. [Link]
-
Barnier, C., et al. (2018). N-Acetyl-glucosamine influences the biofilm formation of Escherichia coli. Gut Pathogens, 10, 28. [Link]
Sources
Troubleshooting & Optimization
"troubleshooting low yield in N-Propionyl-D-glucosamine synthesis"
Technical Support Center: N-Propionyl-D-glucosamine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of N-Propionyl-D-glucosamine (GlcNPr). This molecule is a valuable carbohydrate derivative used in various biochemical and pharmaceutical research areas. The selective N-acylation of D-glucosamine presents a common yet significant challenge: achieving high yield and purity while avoiding unwanted side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low product yield, encountered during this synthesis. We will explore the causality behind experimental choices and provide validated protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the N-propionylation of D-glucosamine?
The primary cause of low yield is often the lack of selectivity in the acylation reaction. While the amino group (–NH₂) at the C-2 position is more nucleophilic than the hydroxyl (–OH) groups, forcing conditions can lead to competing O-acylation at the C-1, C-3, C-4, or C-6 positions. This results in a mixture of products, making isolation of the desired N-propionyl-D-glucosamine difficult and reducing its overall yield.
Q2: My reaction starts with D-glucosamine hydrochloride. Is pre-treatment necessary?
Yes, this is a critical step. The starting material, D-glucosamine hydrochloride, is a salt where the amino group is protonated (–NH₃⁺Cl⁻). This protonated form is not nucleophilic and will not react with the propionylating agent. The amine must be deprotonated to its free form (–NH₂) in situ using a base before the acylation can proceed. Incomplete neutralization is a frequent source of reaction failure.[1][2]
Q3: How can I monitor the progress of the reaction effectively?
Thin-Layer Chromatography (TLC) is the most effective method.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A polar solvent system such as Ethyl Acetate:Methanol:Water (8:2:1 v/v/v) or Dichloromethane:Methanol (9:1 v/v) is a good starting point.
-
Visualization: The starting D-glucosamine is highly polar and will have a very low Rf value. The N-propionylated product will be less polar and have a higher Rf. Staining with ninhydrin (stains the free amine of the starting material purple/blue) or a general carbohydrate stain like p-anisaldehyde solution followed by heating is effective. The disappearance of the starting material spot is a key indicator of reaction completion.
Q4: My final product is a sticky oil, not the expected white solid. What went wrong?
Obtaining a sticky oil or syrup instead of a crystalline solid is a classic sign of impurities. The most common culprits are over-acylated byproducts (e.g., N,O-dipropionyl or N,O,O-tripropionyl species) or residual solvents. These impurities disrupt the crystal lattice formation of the desired product. This issue points directly to a need for optimizing the reaction conditions to improve selectivity and refining the purification protocol.
Troubleshooting Guide: From Reaction to Purified Product
This section provides a systematic approach to identifying and resolving issues at each stage of the synthesis.
Problem Area 1: The Acylation Reaction
Issue: Very low or no conversion of starting material.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Neutralization | The D-glucosamine hydrochloride starting material's amino group is protonated and non-nucleophilic. Without sufficient base, the free amine is not generated for the reaction.[1][2] | Use at least one full equivalent of a suitable base (e.g., sodium methoxide, triethylamine). When using triethylamine, ensure it is added before the propionic anhydride. A common procedure involves suspending the glucosamine HCl in a solvent like methanol, adding the base, stirring for a period (e.g., 15-30 minutes), and then adding the acylating agent.[1][3] |
| Inactive Acylating Agent | Propionic anhydride is susceptible to hydrolysis if exposed to moisture. If it has degraded to propionic acid, it will not acylate the amine. | Use a fresh bottle of propionic anhydride or purify older stock by distillation. Always handle the reagent in a dry environment and use anhydrous solvents. |
| Incorrect Stoichiometry | Using too little propionic anhydride will result in an incomplete reaction, leaving unreacted starting material. | Use a slight excess of propionic anhydride (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. However, a large excess should be avoided as it increases the risk of O-acylation. |
| Low Reaction Temperature | While room temperature is often sufficient, low ambient temperatures can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time. | Gently warm the reaction mixture to 30-40°C if TLC shows slow progress at room temperature. Avoid excessive heat, which can promote O-acylation. |
Problem Area 2: Product Isolation and Purification
Issue: The isolated crude product is an unmanageable oil or gum.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Formation of O-Acylated Byproducts | This is the most likely cause. The hydroxyl groups on the sugar ring can be acylated, especially if excess anhydride or elevated temperatures are used. These mixed-acylated products are often oils and prevent the desired N-acylated product from crystallizing. | 1. Optimize Reaction: Strictly control the stoichiometry (use no more than 1.5 eq. of anhydride) and maintain a low reaction temperature (0°C to room temperature). Add the anhydride dropwise to the glucosamine solution to avoid localized high concentrations. 2. Purification Strategy: If O-acylation has occurred, direct crystallization will be difficult. Consider purification by silica gel column chromatography. A gradient elution from Dichloromethane (DCM) to 10% Methanol in DCM can effectively separate the more nonpolar di- and tri-acylated species from the desired mono-acylated product. |
| Residual Solvent | Solvents used in the workup (e.g., pyridine, DMF, or even methanol) can be difficult to remove and may result in an oily product. | After concentrating the reaction mixture, co-evaporate with a solvent like toluene (3 times) under reduced pressure to azeotropically remove residual high-boiling point solvents. Ensure the product is thoroughly dried under high vacuum. |
| Inappropriate pH during Workup | If the workup involves aqueous washes, an incorrect pH can affect the product's state. | Ensure aqueous washes are neutral or slightly acidic before extraction. Basic conditions can potentially catalyze side reactions or degradation. |
Issue: Difficulty in crystallizing the purified product.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Solvent System | Crystallization requires a solvent system where the product is soluble when hot but sparingly soluble when cold. An unsuitable choice will result in either no precipitation or "oiling out." | A common and effective method is recrystallization from a minimal amount of hot water, followed by the slow addition of ethanol and then ether until incipient turbidity is observed.[1] Alternatively, dissolving the product in hot methanol and slowly adding ethyl acetate or ether upon cooling can induce crystallization. |
| Presence of Persistent Impurities | Even small amounts of impurities can inhibit crystal nucleation and growth. | If recrystallization fails, the product is likely not pure enough. The best course of action is to purify via column chromatography as described above and then attempt crystallization again with the purified fractions. |
Experimental Workflows & Protocols
Workflow 1: Synthesis and Troubleshooting Logic
This diagram illustrates the decision-making process for synthesizing and troubleshooting N-Propionyl-D-glucosamine.
Caption: Troubleshooting workflow for N-Propionyl-D-glucosamine synthesis.
Protocol 1: Selective N-Propionylation of D-Glucosamine Hydrochloride
This protocol is based on a well-established method for selective N-acylation of glucosamine.[1]
-
Neutralization: In a round-bottom flask equipped with a magnetic stirrer, suspend D-glucosamine hydrochloride (1.0 eq.) in anhydrous methanol (approx. 8-10 mL per gram of starting material).
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.05 eq.) in a separate portion of anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the D-glucosamine hydrochloride suspension at room temperature. A fine precipitate of sodium chloride will form. Stir the mixture for 30 minutes.
-
Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of cold methanol. The filtrate contains the free D-glucosamine.
-
Acylation: Cool the filtrate to 0°C in an ice bath.
-
Add propionic anhydride (1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot water. Slowly add absolute ethanol, followed by diethyl ether, until the solution becomes faintly cloudy. Allow the solution to stand at 4°C overnight to form colorless crystals.
-
Drying: Collect the crystals by filtration, wash with cold ether, and dry under high vacuum.
References
-
Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493–2516. Available at: [Link]
-
Das, S. N., et al. (2021). Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. Journal of Industrial Microbiology and Biotechnology, 48(9-10). Available at: [Link]
-
Liu, Y., et al. (2020). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. ChemistrySelect, 5(20), 6141-6147. Available at: [Link]
-
Inouye, Y., Onodera, K., Kitaoka, S., & Hirano, S. (1956). A Simplified Preparation of N-Acetyl-D-glucosamine. Journal of the American Chemical Society, 78(18), 4722–4723. Available at: [Link]
-
Kakkar, D., et al. (2014). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. Medicinal Chemistry, 4(8), 599-603. Available at: [Link]
-
Vishwakarma, N. (2019). Need information regarding synthesis of N Succinyl Glucosamine? ResearchGate. Available at: [Link]
-
Mukerjee, H., & Pal, P. R. (1966). N-Acylation of D-glucosamine by a new method. The Journal of Organic Chemistry, 31(7), 2410–2411. Available at: [Link]
-
Molbase. (n.d.). N-propionyl glucosamine. Retrieved from [Link]
-
Roy, B., et al. (2008). Order of Reactivity of OH/NH Groups of Glucosamine Hydrochloride and N-Acetyl Glucosamine Toward Benzylation Using NaH/BnBr in DMF. Synlett, 2008(12), 1781-1784. Available at: [Link]
- Patent CN110669082B. (2020). Purification and separation method of N-acetyl-D-glucosamine. Google Patents.
-
Lotan, R., et al. (1974). Purification of N-acetyl D-glucosamine-binding Proteins by Affinity Chromatography. FEBS Letters, 40(1), 62-66. Available at: [Link]
-
Gadzała, D., et al. (2015). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 414, 49-55. Available at: [Link]
-
Chen, H., et al. (2013). Structural Dynamics of N-Propionyl-d-glucosamine Probed by Infrared Spectroscopies and Ab Initio Computations. The Journal of Physical Chemistry A, 117(28), 5853–5861. Available at: [Link]
-
Inouye, Y., Onodera, K., Kitaoka, S., & Ochiai, W. (1957). Some Fatty Acid Derivatives of D-Glucosamine. Journal of the American Chemical Society, 79(16), 4218–4220. Available at: [Link]
-
Manabe, Y., & Fukase, K. (2016). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 21(5), 584. Available at: [Link]
- Patent US11555049B2. (2023). Method for separation and purification of n-acetylglucosamine. Google Patents.
-
Koekemoer, L., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites, 13(9), 999. Available at: [Link]
-
Das, M., & Martinis, S. A. (2021). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Methods, 189, 41-52. Available at: [Link]
-
Nardello, C., et al. (2018). Synthesis of O-Amino Sugars and Nucleosides. Molecules, 23(11), 2977. Available at: [Link]
-
Plazas-Mayorca, M. D., Zee, B. M., & Garcia, B. A. (2009). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols, 4(6), 888–897. Available at: [Link]
-
Al-Rawi, J., et al. (2021). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. Journal of Biochemical and Molecular Toxicology, 35(10), e22881. Available at: [Link]
-
Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. Available at: [Link]
Sources
Technical Support Center: Synthesis and Purification of N-Propionyl-D-glucosamine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and purification of N-Propionyl-D-glucosamine. It addresses common challenges and offers field-proven solutions to enhance the purity and yield of the final product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-Propionyl-D-glucosamine?
A1: The primary impurities often encountered are unreacted D-glucosamine starting material, di-propionylated glucosamine (O,N-dipropionyl-D-glucosamine), and residual solvents from the reaction and workup. The presence of these impurities can significantly affect the final product's physical state (e.g., causing it to be a sticky oil instead of a crystalline solid) and its performance in downstream applications.
Q2: Why is my final product a sticky oil instead of a white crystalline solid?
A2: This is a common issue often attributed to the presence of impurities that inhibit crystallization. The most likely culprits are over-acylated byproducts or residual solvents. A highly pure compound is more likely to crystallize. This guide provides detailed protocols for recrystallization and chromatography to address this issue.
Q3: What are the ideal storage conditions for N-Propionyl-D-glucosamine?
A3: N-Propionyl-D-glucosamine should be stored in a cool, dry place, preferably at temperatures below -15°C, to prevent degradation.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air, which can hydrolyze the amide bond over time.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: NMR analysis shows a significant amount of unreacted D-glucosamine.
-
Potential Cause: Incomplete reaction due to insufficient acylating agent, suboptimal reaction time, or inadequate base.
-
Troubleshooting Steps:
-
Increase the Stoichiometry of the Acylating Agent: Use a slight excess (1.1 to 1.5 equivalents) of propionic anhydride or propionyl chloride to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (40-50°C).
-
Ensure Proper Basicity: The choice and amount of base are critical. For acylations in aqueous media, sodium bicarbonate or sodium carbonate is commonly used to neutralize the acid byproduct and maintain a pH that favors N-acylation over O-acylation. In organic solvents, a non-nucleophilic organic base like triethylamine or pyridine can be employed.
-
Issue 2: Mass spectrometry indicates the presence of a di-propionylated byproduct.
-
Potential Cause: Over-acylation of the hydroxyl groups of the glucosamine, particularly the more reactive primary hydroxyl group at the C6 position. This is more likely to occur under harsh reaction conditions (high temperature, strong base).
-
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the acylation at a lower temperature (0°C to room temperature) to improve the selectivity of N-acylation.
-
Gradual Addition of Acylating Agent: Add the propionic anhydride or propionyl chloride dropwise to the reaction mixture to avoid localized high concentrations that can lead to over-acylation.
-
Purification: If di-acylated impurities are formed, they can often be removed by column chromatography. The di-acylated product is typically less polar than the desired mono-acylated product.
-
Issue 3: The final product has a low melting point with a broad range.
-
Potential Cause: This is a strong indicator of impurities. A pure crystalline solid will have a sharp, well-defined melting point.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for purifying a solid product. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Chromatographic Purification: If recrystallization is ineffective, flash column chromatography can be used to separate the desired product from impurities with different polarities.
-
Section 3: Advanced Purification Protocols
Protocol 1: Recrystallization of N-Propionyl-D-glucosamine
This protocol describes a general procedure for the recrystallization of N-Propionyl-D-glucosamine. The choice of solvent is critical and may require some experimentation.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Common solvents for similar compounds include ethanol, methanol, isopropanol, or mixtures of an alcohol with water or an ether like diethyl ether.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude N-Propionyl-D-glucosamine to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The cooling rate can influence crystal size; slower cooling generally yields larger crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Solvent Systems for Recrystallization
| Solvent System | Expected Purity | Notes |
| Ethanol/Water | >98% | Good for removing polar impurities. |
| Isopropanol | >97% | Effective for less polar impurities. |
| Methanol/Diethyl Ether | >98% | Diethyl ether acts as an anti-solvent. |
Protocol 2: Flash Column Chromatography
This method is suitable for separating N-Propionyl-D-glucosamine from both more and less polar impurities.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: Determine a suitable solvent system using TLC. The ideal system should give a retention factor (Rf) of ~0.3 for the desired product. A common eluent system for N-acylated glucosamines is a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate and methanol.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column under positive pressure (using air or nitrogen).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified N-Propionyl-D-glucosamine.
Section 4: Characterization and Purity Assessment
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is a powerful tool to confirm the structure and assess the purity of N-Propionyl-D-glucosamine. Key signals to look for include the anomeric proton, the protons of the glucosamine ring, and the ethyl group of the propionyl moiety.[2] The absence of signals corresponding to starting materials or byproducts is a good indication of purity.
-
¹³C NMR can also be used for structural confirmation.
2. High-Performance Liquid Chromatography (HPLC):
-
HPLC is an excellent technique for quantifying the purity of your sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[3][4] The purity can be determined by the relative area of the product peak.
3. Melting Point Analysis:
-
A sharp melting point is indicative of a pure compound. For N-acetyl-D-glucosamine, a related compound, the melting point is around 211°C.[5] N-Propionyl-D-glucosamine is expected to have a distinct melting point that will broaden and depress with impurities.
Mandatory Visualizations
Workflow for Synthesis and Purification of N-Propionyl-D-glucosamine
Caption: Workflow from synthesis to final analysis.
Troubleshooting Decision Tree for Purity Issues
Caption: Decision tree for troubleshooting common impurities.
Key Chemical Structures
Caption: Structures of the target compound and common impurities.
References
- CN110669082B - Purification and separation method of N-acetyl-D-glucosamine.
- US11555049B2 - Method for separation and purification of n-acetylglucosamine.
- A Technical Guide to the Synthesis and Purification of 15N-Labeled N-Acetyl-D- Glucosamine for - Benchchem.
- N-Propionyl-D-glucosamine | 15475-14-6 | MP07030 - Biosynth.
- Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC - NIH.
- N-Acetylglucosamine: Production and Applic
- Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It?
- Liquid Chromatographic Analysis of Glucosamine in Commercial Dietary Supplements Using Indirect Fluorescence Detection*.
- Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC - NIH.
- PURIFICATION AND PROPERTIES OF N-ACETYL-d-GLUCOSAMINE KINASE
- Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PubMed Central.
- Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method - Research journals - PLOS.
- Purification, crystallization and preliminary X-ray analysis of the glucosamine-6-phosphate N-acetyltransferase
- THU0068 N-acylation and sulfation of glucosamine (glcn) differentially modulate chondrocyte (ch) proliferation and proteoglycan (pg)
- N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method - Sigma-Aldrich.
- N-Acetyl-D-Glucosamine (Synonyms: N-Acetyl-2-amino-2-deoxy-D-glucose).
- N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression - PubMed.
- Structural Dynamics of N-Propionyl-d-glucosamine Probed by Infrared Spectroscopies and Ab Initio Computations | The Journal of Physical Chemistry A - ACS Public
- N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem - NIH.
- N-Propionyl-D-glucosamine | CAS 15475-14-6 | SCBT - Santa Cruz Biotechnology.
- N-PROPIONYL-D-GLUCOSAMINE | 15475-14-6 - ChemicalBook.
- Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)
- General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC - NIH.
- N-Acetyl- D -glucosamine = 99 7512-17-6 - Sigma-Aldrich.
- Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystalliz
Sources
- 1. biosynth.com [biosynth.com]
- 2. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
- 3. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. N-Acetyl- D -glucosamine = 99 7512-17-6 [sigmaaldrich.com]
Technical Support Center: Protocol Optimization for N-Propionyl-D-glucosamine Labeling Experiments
Welcome to the technical support center for N-Propionyl-D-glucosamine (GlcNP) metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your labeling experiments for robust and reproducible results.
Introduction to N-Propionyl-D-glucosamine Metabolic Labeling
Metabolic glycoengineering is a powerful technique for studying glycosylation, the process by which sugars (glycans) are attached to proteins and lipids. This post-translational modification is critical for a vast array of biological processes, and its dysregulation is implicated in numerous diseases.[1] By introducing a subtly modified monosaccharide precursor into cellular pathways, we can incorporate a chemical reporter into newly synthesized glycans.[2]
N-Propionyl-D-glucosamine (GlcNP) is an analog of the naturally occurring amino sugar N-acetyl-D-glucosamine (GlcNAc). When introduced to cells, it is anticipated to be utilized by the hexosamine salvage pathway, which is known to be permissive to N-acyl modifications.[3][4] Once metabolized, GlcNP can be incorporated into various glycoconjugates. If the propionyl group is further modified with a bioorthogonal handle, such as an azide or an alkyne, it allows for the visualization and enrichment of labeled glycoproteins through a subsequent click chemistry reaction.[2]
This guide will walk you through the critical aspects of designing and executing successful GlcNP labeling experiments, from initial setup to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the incorporation of N-Propionyl-D-glucosamine?
A1: N-Propionyl-D-glucosamine is expected to enter the hexosamine salvage pathway, which runs parallel to the de novo hexosamine biosynthetic pathway (HBP).[3] The key steps are:
-
Uptake: Exogenous GlcNP is transported into the cell, likely via glucose transporters.
-
Phosphorylation: Inside the cell, an N-acetylglucosamine kinase (NAGK) is predicted to phosphorylate GlcNP to form GlcNP-6-phosphate.[3]
-
Conversion to UDP-GlcNP: The labeled GlcNP-6-phosphate then enters the mainstream HBP to be converted into UDP-N-propionyl-D-glucosamine (UDP-GlcNP). This UDP-sugar is the activated donor substrate used by glycosyltransferases to incorporate GlcNP into growing glycan chains on proteins and lipids.[5]
Q2: What is the advantage of using N-Propionyl-D-glucosamine over the more common N-Acetyl-D-glucosamine analogs?
A2: While N-acetyl-D-glucosamine (GlcNAc) analogs are widely used, N-propionyl-D-glucosamine (GlcNP) offers a different N-acyl group. This seemingly small change can potentially:
-
Alter enzyme kinetics: The slightly larger propionyl group may influence the efficiency of processing by enzymes in the HBP, potentially leading to different labeling efficiencies in certain cell types.[4]
-
Modulate biological effects: The N-acyl group of sialic acids has been shown to influence cell adhesion and other biological processes. Using GlcNP allows for the investigation of how this specific modification impacts cellular functions.[2][6]
Q3: Can I use the same protocol for GlcNP as I do for Ac4GlcNAz (tetraacetylated N-azidoacetylglucosamine)?
A3: The fundamental principles of the protocols will be very similar. Both involve introducing a modified sugar to the cell culture medium and allowing for metabolic incorporation. However, optimization of concentration and incubation time for GlcNP is crucial, as its uptake and metabolism might differ from acetylated analogs. It is recommended to start with a concentration range similar to that used for Ac4GlcNAz (e.g., 25-50 µM) and optimize from there.
Q4: How do I detect the incorporated N-Propionyl-D-glucosamine?
A4: For detection, the propionyl group of GlcNP needs to be functionalized with a bioorthogonal chemical reporter, such as an azide or an alkyne. This allows for a two-step detection process:
-
Metabolic Labeling: Cells are incubated with the functionalized GlcNP analog.
-
Click Chemistry: After labeling, the cells are fixed, permeabilized, and then treated with a detection reagent (e.g., a fluorescently tagged alkyne if you used an azide-modified GlcNP) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This covalently attaches the fluorescent probe to the labeled glycans, allowing for visualization by microscopy or flow cytometry.
Troubleshooting Guide
Low signal, high background, or unexpected cell behavior are common hurdles in metabolic labeling experiments. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Labeling Signal | 1. Insufficient uptake of GlcNP: Competition from high glucose in the medium. | - Use low-glucose (≤5 mM) or galactose-based medium.- Use dialyzed fetal bovine serum (FBS). | High glucose levels can outcompete GlcNP for uptake through glucose transporters.[7] Dialyzed FBS has reduced levels of small molecules, including unlabeled sugars, that could dilute the labeled precursor pool. |
| 2. Suboptimal GlcNP concentration: Concentration is too low for efficient uptake and incorporation. | - Perform a dose-response experiment, testing a range of GlcNP concentrations (e.g., 10-100 µM). | The optimal concentration can be cell-type dependent. A titration will identify the concentration that provides the best signal-to-noise ratio without inducing toxicity. | |
| 3. Insufficient incubation time: Labeling time is too short for detectable incorporation. | - Perform a time-course experiment (e.g., 12, 24, 48, 72 hours). | The rate of glycan turnover and protein synthesis varies between cell lines. A time-course will determine the optimal labeling duration. | |
| 4. Cell health issues: Cells are unhealthy, senescent, or at a very high confluency. | - Use low-passage, healthy cells.- Ensure cells are in the exponential growth phase during labeling. | Metabolically active and healthy cells will have higher rates of nutrient uptake and protein synthesis, leading to better incorporation of the label. | |
| 5. Inefficient Click Chemistry Reaction: Reagents are degraded or the protocol is suboptimal. | - Prepare fresh click chemistry reagents, especially the copper catalyst and reducing agent (e.g., sodium ascorbate).- Optimize the concentration of the fluorescent probe and the reaction time. | The copper(I) catalyst is prone to oxidation. Fresh reagents ensure an efficient click reaction. Excess fluorescent probe can lead to high background, while too little will result in a weak signal. | |
| High Background Signal | 1. Non-specific binding of the fluorescent probe: The detection reagent is sticking to cellular components other than the labeled glycans. | - Increase the number of wash steps after the click chemistry reaction.- Include a blocking agent like bovine serum albumin (BSA) in the wash buffers. | Thorough washing removes unbound fluorescent probe. BSA can block non-specific binding sites. |
| 2. Precipitation of the fluorescent probe: The probe is coming out of solution and creating fluorescent aggregates. | - Ensure the fluorescent probe is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the reaction mixture.- Centrifuge the probe stock solution before use to pellet any aggregates. | Aggregates of the fluorescent probe can be mistaken for a positive signal. | |
| Cell Toxicity or Altered Phenotype | 1. High concentration of GlcNP: The modified sugar is causing metabolic stress or toxicity. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different GlcNP concentrations.- Use the lowest effective concentration determined from the dose-response experiment. | While generally well-tolerated, high concentrations of modified sugars can sometimes be toxic to cells.[4] |
| 2. Toxicity of the click chemistry reagents: The copper catalyst can be toxic to cells. | - For live-cell imaging, consider using copper-free click chemistry (e.g., strain-promoted alkyne-azide cycloaddition - SPAAC).- If using CuAAC, ensure thorough washing after the reaction to remove all traces of copper. | Copper ions can be cytotoxic. SPAAC is a bioorthogonal reaction that does not require a toxic metal catalyst and is more suitable for live-cell applications. | |
| 3. DMSO concentration is too high: The solvent for the GlcNP stock solution is affecting the cells. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%). | High concentrations of DMSO can be toxic to many cell lines. |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells with Azide-Modified N-Propionyl-D-glucosamine (GlcNP-Az)
This protocol provides a general procedure for labeling cellular glycoproteins with an azide-modified propionyl-glucosamine for subsequent detection via click chemistry.
Materials:
-
Adherent cells of interest (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
Low-glucose or galactose-based medium with dialyzed FBS (for optimal labeling)
-
Azide-modified N-Propionyl-D-glucosamine (GlcNP-Az)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvesting.
-
Prepare Labeling Medium:
-
Prepare a 50 mM stock solution of GlcNP-Az in sterile DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, dilute the GlcNP-Az stock solution into pre-warmed culture medium to a final concentration of 25-50 µM. Note: This concentration should be optimized for your specific cell line.
-
-
Labeling Incubation:
-
Aspirate the old medium from the cells and gently wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any residual unincorporated sugar.
-
Lyse the cells directly in the plate by adding an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteins for downstream analysis.
-
Protocol 2: Click Chemistry Detection of Azide-Labeled Glycoproteins in Cell Lysates
This protocol describes the detection of azide-labeled proteins in a cell lysate using a fluorescently tagged alkyne probe via a copper-catalyzed click reaction.
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Alkyne-fluorophore (e.g., DBCO-Cy5 or an alkyne with a terminal fluorescent tag)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand to stabilize copper(I))
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Reaction Components:
-
Protein: In a microcentrifuge tube, add 20-50 µg of protein lysate. Adjust the volume with PBS if necessary.
-
Alkyne-Fluorophore: Prepare a 1-10 mM stock in DMSO.
-
CuSO₄: Prepare a 50 mM stock in water.
-
TCEP or Sodium Ascorbate: Prepare a 50 mM stock in water (prepare fresh).
-
TBTA: Prepare a 10 mM stock in DMSO.
-
-
Assemble the Click Reaction: Add the components in the following order (volumes are examples and can be scaled):
-
Protein lysate
-
Alkyne-Fluorophore (to a final concentration of 100-200 µM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
TCEP or Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Incubation: Vortex briefly and incubate the reaction at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE:
-
Add 4x SDS-PAGE loading buffer to the reaction mixture.
-
Boil the samples for 5-10 minutes.
-
-
Electrophoresis and Imaging:
-
Load the samples onto a polyacrylamide gel and perform SDS-PAGE.
-
After electrophoresis, scan the gel using a fluorescence gel imager with the appropriate excitation and emission wavelengths for your chosen fluorophore.
-
Visualizations
Caption: Workflow for metabolic labeling with GlcNP-Azide and subsequent detection.
Caption: Decision tree for troubleshooting low signal in GlcNP labeling experiments.
References
- BenchChem. (2025). troubleshooting low incorporation of labeled N-acetyl-D-glucosamine. BenchChem Technical Support.
- Du, J., Meledeo, M. A., Wang, Z., Khanna, H. S., Paruchuri, V. D., & Yarema, K. J. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(12), 1382–1401.
- Hu, Y., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Cell and Developmental Biology, 10, 821886.
- Wratil, P. R., & Horstkorte, R. (2016). Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines.
- Dammen-Brower, K., et al. (2021). Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs. International Journal of Molecular Sciences, 22(4), 1888.
- Du, J., & Yarema, K. J. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(12), 1382–1401.
- Hayrinen, J., et al. (1995). Immunization with N-propionyl polysialic acid-KLH conjugate in patients with small cell lung cancer is safe and induces IgM antibodies reactive with SCLC cells and bactericidal against group B meningococci. Cancer Immunology, Immunotherapy, 61(1), 9-18.
- Chakraborty, A., & Akella, N. M. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. International Journal of Molecular Sciences, 24(8), 7493.
- Chen, I. C., et al. (2023). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science, 14, 1198308.
- Parker, G. J., et al. (2021). Glutamine deprivation triggers NAGK-dependent hexosamine salvage. eLife, 10, e74175.
-
Yarema Lab. (n.d.). Research Area 1. Developing Glycoengineering Tools and Technology. Johns Hopkins University. Retrieved from [Link]
- Brossmer, R., & Gross, H. J. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 56412.
- Gourevitch, D., et al. (2001). Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes. Osteoarthritis and Cartilage, 9(4), 322-330.
- BenchChem. (2025). The Role of N-Acetyl-D-glucosamine-¹³C,¹⁵N in Glycosylation Research: An In-depth Technical Guide. BenchChem Technical Support.
-
Pediaa. (2022). What is the Difference Between N-Acetyl-D-Glucosamine and N-Acetyl Glucosamine. Retrieved from [Link]
-
Difference Between. (2023). What is the Difference Between N-Acetyl D-Glucosamine and N-Acetyl Glucosamine. Retrieved from [Link]
- Tomonaga, A., et al. (2017). Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals: a randomized, double-blind, placebo-controlled study. Functional Foods in Health and Disease, 7(8), 604-627.
- Bohlmann, J. R., & Swartz, J. R. (2004). N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine. U.S. Patent No. 6,693,188 B2. Washington, DC: U.S.
- Chen, J. C., et al. (2010).
- Li, Y., et al. (2024). Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. International Journal of Molecular Sciences, 25(1), 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. Metabolic glycoengineering of mesenchymal stromal cells with N-propanoylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"troubleshooting guide for N-Propionyl-D-glucosamine analytical standards"
Technical Support Center: N-Propionyl-D-glucosamine Analytical Standards
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and scientifically-grounded solutions for the common challenges encountered when working with N-Propionyl-D-glucosamine analytical standards. The following troubleshooting guide is structured in a question-and-answer format to directly address specific experimental issues.
Part 1: Sample Preparation and Handling
Question 1: My N-Propionyl-D-glucosamine standard is not dissolving properly. What is the recommended solvent and procedure?
Answer:
Proper dissolution is critical for accurate quantification. N-Propionyl-D-glucosamine, similar to its well-studied analog N-Acetyl-D-glucosamine (NAG), is a polar molecule.
Causality: The solubility is governed by the multiple hydroxyl groups and the amide linkage, which allow for hydrogen bonding with polar solvents. While highly soluble in aqueous solutions, the rate of dissolution can sometimes be slow.
Recommended Solvents & Protocol:
-
Primary Solvent: Start with high-purity deionized water or a buffer solution relevant to your analytical method (e.g., phosphate buffer). For N-Acetyl-D-glucosamine, solubility in water is high, often around 100 mg/mL[1].
-
Alternative Solvents: If a non-aqueous or mixed solvent system is required, Dimethyl Sulfoxide (DMSO) is a suitable alternative. The solubility of the related compound, NAG, in DMSO is approximately 125 mg/mL[1].
-
Dissolution Procedure:
-
Weigh the required amount of the standard accurately.
-
Add a portion of the solvent to the vial.
-
Gently vortex or sonicate the solution to aid dissolution. Applying low heat (e.g., 30-40°C) can also be effective, but must be done cautiously to prevent degradation.
-
Once dissolved, add the remaining solvent to reach the final target concentration.
-
Data Summary: Recommended Solvents
| Solvent | Typical Solubility (Analog: NAG) | Notes |
|---|---|---|
| Deionized Water | ~100 mg/mL[1] | Preferred for aqueous-based chromatography (e.g., HILIC). |
| PBS (pH 7.2) | ~5 mg/mL[2] | Use if your method requires a buffered system. |
| DMSO | ~125 mg/mL[1] | Useful for creating concentrated stock solutions. Ensure final DMSO concentration is compatible with your mobile phase to avoid peak distortion. |
Question 2: I am seeing inconsistent results from my stock solution over time. How should I store my N-Propionyl-D-glucosamine standards?
Answer:
The stability of your analytical standard, both in solid form and in solution, is paramount for reproducible results. Degradation can lead to a decrease in the main peak area and the appearance of new, unidentified peaks.
Causality: The primary degradation pathway for N-acylated glucosamines is hydrolysis of the amide bond, especially under harsh pH or temperature conditions. This would yield D-glucosamine and propionic acid.[3][4]
Storage Recommendations:
-
Solid Standard: Store the lyophilized powder at -20°C or below, desiccated. Under these conditions, the solid standard should be stable for years.[2]
-
Stock Solutions:
-
Aqueous Solutions: Prepare fresh daily if possible. For short-term storage (up to a few days), store at 2-8°C. Do not store aqueous solutions for more than a day at room temperature.[2] Long-term stability studies on glucosamine hydrochloride show it can be stable for extended periods when refrigerated[5][6][7].
-
DMSO Solutions: When prepared in anhydrous DMSO and stored at -20°C, stock solutions are generally more stable. However, they must be brought to room temperature and vortexed thoroughly before use.
-
Workflow for Ensuring Standard Stability
Caption: Workflow for preparation and handling of standard solutions.
Part 2: Chromatographic Issues
Question 3: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?
Answer:
Poor peak shape is a common issue in carbohydrate analysis and can compromise resolution and integration accuracy.
Causality:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction with residual silanols on silica-based columns) or by column contamination.
-
Peak Splitting/Fronting: Can be a result of injecting the sample in a solvent much stronger than the mobile phase ("solvent effect"), column degradation (voids), or partial blockage of the column inlet frit.[8]
Troubleshooting Steps:
-
Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. If using a high-concentration DMSO stock, dilute it significantly with the mobile phase before injection.[9]
-
Mobile Phase pH: The amino group on the glucosamine backbone can interact with the stationary phase. Ensure the mobile phase pH is controlled and appropriate for the column chemistry. For amino columns, a phosphate buffer around pH 6.0 is often effective.[10]
-
Column Contamination: Implement a regular column cleaning protocol. If you suspect strongly retained contaminants, use a guard column to protect your analytical column.[11][12]
-
Column Degradation: If the problem persists after checking the above, the column itself may be compromised. This is particularly true for amino columns, which can degrade over time, especially with aqueous mobile phases.[11][13] Consider replacing the column.
Experimental Protocol: Example HPLC Method for N-Acyl-Glucosamines This method is adapted from established protocols for similar compounds.[10][13]
| Parameter | Setting | Rationale |
| Column | Amino Column (e.g., 250 x 4.6 mm, 5 µm) | Commonly used for carbohydrate analysis via HILIC or normal-phase chromatography.[10][13] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 25mM, pH 6.0) (75:25 v/v) | Provides good retention and peak shape for polar analytes like N-Propionyl-D-glucosamine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | Ambient or controlled at 30°C | Temperature control improves retention time stability.[8][14] |
| Detection | Low UV (e.g., 195 nm) or Refractive Index (RI) | The amide bond provides some UV absorbance at low wavelengths. RI is a universal detector for carbohydrates but is more prone to baseline drift. |
| Injection Vol. | 5-20 µL | Keep injection volume low to minimize solvent effects. |
Question 4: My retention time is shifting between injections. Why is this happening?
Answer:
Retention time (RT) drift is a frustrating problem that points to an unstable chromatographic system.
Causality: For methods using amino columns and high organic mobile phases (HILIC mode), column equilibration is a primary cause of RT drift. The stationary phase requires a significant amount of time to fully equilibrate with the mobile phase. Other causes include changes in mobile phase composition, flow rate fluctuations, and temperature variations.[8][11][14]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting retention time instability.
Key Actions:
-
Column Equilibration: For amino columns, equilibrate with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) before the first injection.[13]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. If you are mixing online, ensure the pump's proportioning valves are functioning correctly.[11]
-
Column Storage: For long-term storage, do not leave the column in a buffered mobile phase. Flush with water and then store in 100% acetonitrile.[11]
Part 3: Stability and Degradation
Question 5: I suspect my standard is degrading under stress conditions (e.g., in my sample matrix). How can I confirm this and what are the likely degradants?
Answer:
Confirming degradation is essential for developing a stability-indicating method, a requirement in many regulatory environments. Forced degradation studies are used to intentionally stress the analyte to identify potential degradation products and pathways.[15]
Causality: The N-propionyl group is attached via an amide linkage, which is susceptible to hydrolysis under strong acidic or basic conditions. High temperatures can accelerate this process.[3][4]
Potential Degradation Pathway:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction pathways and kinetics of N-acetyl-d-glucosamine hydrolysis in sub- and supercritical water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eruditio.pom.go.id [eruditio.pom.go.id]
- 7. Stability Study of Glucosamine Hydrochloride Reference Standard: Application of ISO 17034:2016 in Ensuring the Quality and Validity of Pharmaceutical Testing | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. analab.com.tw [analab.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Incubation Time for N-Propionyl-D-glucosamine Experiments
Welcome to the technical support center for N-Propionyl-D-glucosamine (GlcNPr) experimental design. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing a critical parameter: incubation time . As a glucosamine analog, the experimental outcomes when using GlcNPr are highly dependent on the duration of its interaction with your biological system. This document will navigate you through the causal relationships between incubation time and experimental results, offering structured FAQs, troubleshooting guides, and detailed protocols to ensure your experiments are robust, reproducible, and scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of N-Propionyl-D-glucosamine and the rationale for focusing on incubation time.
Q1: What is N-Propionyl-D-glucosamine and what is its primary mechanism of action in cell culture experiments?
A1: N-Propionyl-D-glucosamine (GlcNPr) is a synthetic monosaccharide and an analog of the naturally occurring N-acetyl-D-glucosamine (GlcNAc).[1] In biological systems, GlcNAc is a fundamental building block for complex carbohydrates, including N-linked and O-linked glycans, glycosaminoglycans like hyaluronic acid, and peptidoglycan in bacteria.[2][3][4] When introduced to cells, GlcNPr can be utilized by the hexosamine biosynthetic pathway (HBP). It is taken up by the cell, phosphorylated, and ultimately converted into a UDP-sugar donor analog. This analog can then be used by glycosyltransferases, such as O-GlcNAc transferase (OGT), to modify proteins in a process analogous to O-GlcNAcylation.[5][6] This allows researchers to study the dynamics of glycosylation and the functional consequences of modifying proteins with this slightly altered sugar.
Q2: Why is optimizing incubation time so critical for N-Propionyl-D-glucosamine experiments?
A2: Optimizing incubation time is paramount because the biological effects of GlcNPr are not instantaneous. The overall process is dependent on a sequence of time-sensitive events:
-
Cellular Uptake: The compound must first be transported across the cell membrane. The rate of uptake can vary significantly between different cell types depending on the expression and efficiency of glucose and other nutrient transporters.[7]
-
Metabolic Incorporation: Once inside the cell, GlcNPr must be enzymatically converted into its active form (UDP-GlcNPr). The kinetics of these enzymatic reactions dictate how quickly a sufficient pool of the sugar donor is available for glycosyltransferases.
-
Protein Modification & Turnover: The incorporation of GlcNPr onto target proteins and the subsequent functional effects depend on the turnover rate of both the modification itself and the target proteins. Some modifications may be rapid and transient, while others are stable and accumulate over time.
-
Toxicity: Like many exogenous compounds, prolonged exposure to high concentrations of GlcNPr can induce cellular stress or toxicity, potentially confounding your results. An optimal incubation time will maximize the desired biological effect while minimizing off-target cytotoxic effects.
Insufficient incubation may lead to false-negative results (no observable effect), while excessive incubation can lead to toxicity or secondary effects that mask the primary mechanism of action.
Q3: What is a reasonable starting range for incubation time in a typical mammalian cell culture experiment?
A3: For most mammalian cell lines, a standard starting point for incubation is between 24 to 48 hours .[8] This range is often sufficient to allow for cellular uptake, metabolic processing, and incorporation into glycoproteins to a detectable level. However, this is merely a starting point. For rapidly dividing cells or proteins with high turnover rates, shorter incubation times (e.g., 6, 12, or 18 hours) might be sufficient.[7] Conversely, for slow-growing cells or to observe long-term cumulative effects, longer incubation periods (e.g., 72 hours) may be necessary. The key is to perform a time-course experiment to determine the optimal window for your specific model system and endpoint.
Q4: How does the optimal incubation time vary with different cell types or experimental goals?
A4: The optimal incubation time is highly context-dependent:
-
Cell Type:
-
Metabolically active and rapidly dividing cells (e.g., many cancer cell lines) may uptake and process GlcNPr more quickly, potentially requiring shorter incubation times.
-
Primary cells or slower-growing cell lines might require longer incubation periods to achieve the same level of incorporation.
-
-
Experimental Goal:
-
Studying acute signaling events: If you are investigating rapid changes in protein modification that trigger downstream signaling, shorter time points (minutes to a few hours) might be necessary.
-
Assessing global changes in glycosylation: To see widespread changes in the glycoproteome, longer incubation times (24-72 hours) are typically required to allow for the turnover and synthesis of a significant portion of the cell's proteins.[7]
-
Investigating chronic effects or therapeutic potential: In drug development contexts, longer-term incubations that mimic chronic exposure may be relevant, but these must be carefully controlled for cytotoxicity.[9]
-
Section 2: Troubleshooting Guide
This section provides a structured approach to common problems encountered during GlcNPr experiments, with a focus on incubation time as a key variable.
Problem: I am not observing any effect (e.g., no change in protein glycosylation, no functional readout) after treating my cells with N-Propionyl-D-glucosamine.
Answer: This is a frequent issue that can often be resolved by systematically evaluating your experimental parameters. Follow this troubleshooting workflow:
Caption: Workflow for a time-course optimization experiment.
Protocol 2: Assessing Cell Viability During N-Propionyl-D-glucosamine Treatment
Objective: To determine the cytotoxic potential of GlcNPr over time and establish a safe working concentration and duration.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for viability assays.
-
Treatment Matrix: Prepare a matrix of conditions. This should include a range of GlcNPr concentrations (e.g., 0, 10, 50, 100, 250, 500 µM) and the same time points used in Protocol 1 (e.g., 24, 48, 72 hours).
-
Incubation: Add the prepared media to the cells and incubate for the designated time periods under standard culture conditions (e.g., 37°C, 5% CO₂). [8][10]4. Viability Assay: At the end of each incubation period, perform a quantitative viability assay according to the manufacturer's instructions (e.g., add MTT or PrestoBlue™ reagent and measure absorbance/fluorescence).
-
Data Analysis: Normalize the results to the vehicle-treated control cells at each time point (which represents 100% viability). Plot cell viability (%) against GlcNPr concentration for each incubation time.
Section 4: Data Interpretation & Visualization
Presenting your optimization data clearly is crucial for making informed decisions.
Table 1: Example Data Summary for Optimizing GlcNPr Incubation
This table integrates hypothetical data from a time-course experiment (Protocol 1) and a viability assay (Protocol 2) to identify the optimal experimental window.
| Incubation Time (Hours) | Target Protein Modification (Fold Change vs. T=0) | Cell Viability (%) at 100 µM GlcNPr | Recommendation |
| 6 | 1.5 ± 0.2 | 99 ± 2 | Sub-optimal signal. |
| 12 | 3.2 ± 0.4 | 98 ± 3 | Good signal, low toxicity. |
| 24 | 5.8 ± 0.5 | 95 ± 4 | Optimal Window: Strong signal, minimal toxicity. |
| 48 | 6.1 ± 0.6 | 85 ± 5 | Signal plateaus, early signs of toxicity. |
| 72 | 5.5 ± 0.7 | 65 ± 8 | Signal declining, significant toxicity. |
Section 5: References
-
Chalkley, R. J., & Burlingame, A. L. (2014). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. In Methods in Enzymology (Vol. 536, pp. 143–167). Elsevier. Retrieved from [Link]
-
Stancu, C. (2025). What Are the Key Applications of N Acetyl D Glucosamine Powder in Pharmaceuticals? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Glucosamine. PubChem Compound Database. Retrieved from [Link]
-
Pathak, S., & Vocadlo, D. J. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1033. Retrieved from [Link]
-
Al-Sabi, A., & Bennet, A. J. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. JACS Au, 1(12), 2138–2154. Retrieved from [Link]
-
Li, Y., et al. (2024). Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. International Journal of Molecular Sciences, 25(24), 13589. Retrieved from [Link]
-
D'Amico, R., et al. (2022). N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism. International Journal of Molecular Sciences, 23(17), 9632. Retrieved from [Link]
-
Chen, J. K., et al. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493–2516. Retrieved from [Link]
-
Athena Enzyme Systems. (n.d.). N-acetyl-D-glucosamine Assay Manual v1.0. Retrieved from [Link]
-
Foley, B. L., et al. (2014). Solvation Properties of N-acetyl-β-glucosamine: A Molecular Dynamics Study Incorporating Electrostatic Polarization. The Journal of Chemical Physics, 140(19), 195101. Retrieved from [Link]
-
Baysal, M., & Keskin, O. (2021). Molecular dynamics analysis of N-acetyl-D-glucosamine against specific SARS-CoV-2's pathogenicity factors. PLoS One, 16(7), e0254873. Retrieved from [Link]
-
Feng, W., et al. (2013). Structural dynamics of N-propionyl-D-glucosamine probed by infrared spectroscopies and ab initio computations. The Journal of Physical Chemistry B, 117(29), 8760–8769. Retrieved from [Link]
-
Al-Sabi, A., & Bennet, A. J. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. JACS Au, 1(12), 2138–2154. Retrieved from [Link]
-
Zizzari, V., et al. (2021). N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice. International Journal of Molecular Sciences, 22(3), 1491. Retrieved from [Link]
-
Clark, P. M., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1164–1172. Retrieved from [Link]
-
Kent, P. W., & White, S. A. (1974). Incorporation of N-fluoroacetyl-d-glucosamine into hyaluronate by rabbit tracheal explants in organ culture. Biochemical Journal, 139(2), 327–335. Retrieved from [Link]
-
D'Amico, R., et al. (2022). N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism. International Journal of Molecular Sciences, 23(17), 9632. Retrieved from [Link]
-
PHC Corporation. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]
-
Baysal, M., & Keskin, O. (2021). Molecular dynamics analysis of N-acetyl-D-glucosamine against specific SARS-CoV-2's pathogenicity factors. PLoS One, 16(7), e0254873. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-D-Glucosamine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Structural dynamics of N-propionyl-D-glucosamine probed by infrared spectroscopies and ab initio computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. biosynth.com [biosynth.com]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
"mitigating off-target effects of N-Propionyl-D-glucosamine in studies"
A Guide for Researchers on Mitigating Off-Target Effects in Experimental Studies
Welcome to the technical support center for N-Propionyl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of N-Propionyl-D-glucosamine in your experiments, with a special focus on identifying and mitigating potential off-target effects. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and field-proven insights to ensure the scientific integrity of your research.
Introduction to N-Propionyl-D-glucosamine
N-Propionyl-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine. While structurally similar to the more commonly studied N-Acetyl-D-glucosamine (NAG or GlcNAc), the presence of a propionyl group in place of an acetyl group can lead to distinct biological activities and metabolic fates. It is supplied for research in areas such as peptidoglycan synthesis in bacteria. Given its role as a structural component of bacterial cell walls, it holds potential as an antibiotic targeting Gram-positive bacteria.[1]
Understanding the cellular uptake and metabolism of N-Propionyl-D-glucosamine is critical for interpreting experimental results accurately. Like its acetylated counterpart, it is likely metabolized through the hexosamine biosynthetic pathway (HBP), potentially influencing a wide range of cellular processes, most notably O-GlcNAcylation. This dynamic post-translational modification, where a single N-acetylglucosamine is attached to serine or threonine residues of nuclear and cytoplasmic proteins, is a key regulator of signal transduction.[2] Alterations in O-GlcNAc cycling have been implicated in various physiological and pathological states.
This guide will walk you through potential challenges and provide you with the tools to design robust experiments that can distinguish between the intended on-target effects and any unintended off-target consequences of using N-Propionyl-D-glucosamine.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific issues you might encounter during your experiments with N-Propionyl-D-glucosamine, focusing on how to determine if these are due to off-target effects.
Q1: I am observing a cellular phenotype that is inconsistent with the expected on-target effect on bacterial peptidoglycan synthesis. What could be the cause?
Possible Cause: This is a strong indicator of off-target activity in eukaryotic cells. N-Propionyl-D-glucosamine, once taken up by the cell, can enter the hexosamine biosynthetic pathway and be converted to UDP-N-Propionyl-D-glucosamine. This analog may then be used by O-GlcNAc transferase (OGT) to modify intracellular proteins, leading to widespread changes in cellular signaling, transcription, and metabolism.
Troubleshooting Steps:
-
Verify On-Target Engagement (in bacterial studies):
-
Confirm that N-Propionyl-D-glucosamine is indeed affecting peptidoglycan synthesis in your bacterial model. This can be done using assays that measure cell wall integrity or by using metabolic labeling with a tagged version of the compound.
-
-
Perform a Dose-Response Curve:
-
Off-target effects often occur at higher concentrations than on-target effects. A carefully constructed dose-response curve can help to identify a concentration range where the on-target effect is maximized and off-target effects are minimized.
-
-
Use a Structurally Unrelated Control:
-
If you are studying its antibiotic effects, use a well-characterized antibiotic with a different mechanism of action. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for N-Propionyl-D-glucosamine.
-
-
Investigate O-GlcNAcylation Levels:
-
Use Western blotting with an antibody specific for O-GlcNAc modified proteins to determine if global O-GlcNAcylation levels are altered in your eukaryotic cell model upon treatment with N-Propionyl-D-glucosamine. An increase in O-GlcNAcylation would be a strong indicator of an off-target effect through the HBP.
-
Q2: My results with N-Propionyl-D-glucosamine are different from what I have seen with N-Acetyl-D-glucosamine in similar experiments. Why is this?
Possible Cause: The difference in the N-acyl group (propionyl vs. acetyl) can significantly alter the compound's biological activity. While both may enter the HBP, the efficiency of their metabolism by the pathway's enzymes can differ. Furthermore, the propionyl group is bulkier and more hydrophobic than the acetyl group, which could affect its recognition by transporters and enzymes, as well as the functional consequences of its incorporation into glycans. Studies have shown differential effects between glucosamine and N-acetylglucosamine on cellular processes like glucose transport and glycosaminoglycan synthesis.[3]
Troubleshooting Steps:
-
Direct Comparative Studies:
-
Perform a head-to-head comparison of N-Propionyl-D-glucosamine and N-Acetyl-D-glucosamine in your experimental system. This should include dose-response curves for the observed effects.
-
-
Cellular Uptake and Metabolism Assays:
-
If radiolabeled or fluorescently tagged versions are available, perform uptake assays to compare the rate at which the two compounds enter the cells.
-
Use mass spectrometry-based methods to analyze the intracellular pools of UDP-sugar donors to see if N-Propionyl-D-glucosamine is efficiently converted to UDP-N-Propionyl-D-glucosamine.
-
-
Enzymatic Assays:
-
In vitro assays with purified O-GlcNAc transferase (OGT) can determine if UDP-N-Propionyl-D-glucosamine is a substrate for the enzyme and compare its efficiency to that of the natural substrate, UDP-N-Acetyl-D-glucosamine.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for N-Propionyl-D-glucosamine?
Exogenously supplied N-Propionyl-D-glucosamine is expected to be primarily utilized through the Hexosamine Salvage Pathway. This pathway allows cells to recycle and utilize amino sugars from the extracellular environment. It runs in parallel to the de novo Hexosamine Biosynthetic Pathway (HBP), which synthesizes UDP-N-Acetyl-D-glucosamine from glucose.
Q2: Can N-Propionyl-D-glucosamine affect cellular signaling?
Yes. If N-Propionyl-D-glucosamine is metabolized to its UDP-sugar derivative, it can be used by O-GlcNAc transferase (OGT) to modify a vast number of intracellular proteins. This "off-target" modification can alter their activity, stability, and localization, thereby impacting numerous signaling pathways. For example, analogs with longer N-acyl chains, such as N-Palmitoyl-D-glucosamine, have been shown to inhibit TLR4 signaling.[4]
Q3: How can I control for off-target effects of N-Propionyl-D-glucosamine in my experiments?
Several control experiments are crucial:
-
Use a Negative Control Compound: A structurally similar but biologically inactive analog, if available, can help to distinguish specific from non-specific effects.
-
Genetic Controls: If you hypothesize that an off-target effect is mediated by OGT, you can use cell lines with OGT knocked down or knocked out to see if the effect is abolished.
-
Rescue Experiments: If N-Propionyl-D-glucosamine is competing with a natural metabolite, you can try to rescue the phenotype by adding an excess of that metabolite.
-
Orthogonal Approaches: Use alternative methods to induce the desired on-target effect (e.g., a different antibiotic for bacterial studies) to confirm that the observed phenotype is specific to that effect.
Experimental Protocols
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
This protocol allows for the detection of changes in total O-GlcNAc levels in cells treated with N-Propionyl-D-glucosamine.
Materials:
-
Cell culture reagents
-
N-Propionyl-D-glucosamine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of N-Propionyl-D-glucosamine for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in global O-GlcNAcylation.
-
Protocol 2: In Vitro O-GlcNAc Transferase (OGT) Activity Assay
This assay determines if UDP-N-Propionyl-D-glucosamine can act as a substrate for OGT.
Materials:
-
Recombinant OGT
-
OGT peptide substrate (e.g., a known O-GlcNAcylated peptide)
-
UDP-N-Acetyl-D-glucosamine (positive control)
-
UDP-N-Propionyl-D-glucosamine (synthesized or commercially sourced)
-
Assay buffer
-
A method to detect the reaction product (e.g., UDP-Glo™ Glycosyltransferase Assay which measures the amount of UDP produced)[5]
Procedure:
-
Reaction Setup: In a microplate, set up reactions containing assay buffer, OGT, and the peptide substrate.
-
Substrate Addition: Add either UDP-N-Acetyl-D-glucosamine, UDP-N-Propionyl-D-glucosamine, or a vehicle control to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for a set period.
-
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method. For the UDP-Glo™ assay, follow the manufacturer's instructions to measure the luminescence generated from the UDP product.
-
Analysis: Compare the activity of OGT with UDP-N-Propionyl-D-glucosamine to its activity with the natural substrate.
Visualizing the Concepts
Metabolic Fate of N-Propionyl-D-glucosamine
Caption: Potential metabolic pathway of N-Propionyl-D-glucosamine leading to off-target protein modification.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for investigating unexpected phenotypes observed with N-Propionyl-D-glucosamine.
References
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Modifying the Glycocalyx of Melanoma Cells via Metabolic Glycoengineering Using N-Acetyl-d-glucosamine Analogues. (2024). MDPI. Retrieved from [Link]
-
Balsollier, C., Pieters, R. J., & Anderluh, M. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1037. Retrieved from [Link]
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Overview of the assays to probe O-linked β-N-acetylglucosamine transferase binding and activity. (2021). RUL. Retrieved from [Link]
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Overview of the Assays to Probe O-Linked β- N -Acetylglucosamine Transferase Binding and Activity. (2021). PubMed. Retrieved from [Link]
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Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. (2021). Utrecht University - UU Research Portal. Retrieved from [Link]
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Pathak, S., Alonso, J., Schimpl, M., Rafie, K., Blair, D. E., KYK, V., ... & van Aalten, D. M. (2015). Insights into O-Linked N-Acetylglucosamine ([0-9] O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. Journal of Biological Chemistry, 290(23), 14669-14681. Retrieved from [Link]
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Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (2021). Beilstein Journals. Retrieved from [Link]
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Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. (n.d.). NIH. Retrieved from [Link]
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N-Acetylglucosamine Functions in Cell Signaling. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
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N-Acetyl-D-glucosamine (PAMDB000088). (n.d.). P. aeruginosa Metabolome Database. Retrieved from [Link]
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Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. (2022). PMC - NIH. Retrieved from [Link]
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N-acetyl D-glucosamine stimulates growth in procyclic forms of Trypanosoma brucei by inducing a metabolic shift. (n.d.). PubMed. Retrieved from [Link]
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What is the Difference Between N-Acetyl-D-Glucosamine and N-Acetyl Glucosamine. (2022). Pediaa.Com. Retrieved from [Link]
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Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. (n.d.). NIH. Retrieved from [Link]
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Differential effects of glucose and N-acetylglucosamine on genome instability. (n.d.). PMC. Retrieved from [Link]
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The Increase in O-Linked N-Acetylglucosamine Protein Modification Stimulates Chondrogenic Differentiation Both in Vitro and in Vivo. (n.d.). PubMed Central. Retrieved from [Link]
-
Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. (2011). NIH. Retrieved from [Link]
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Widespread N-acetyl-D-glucosamine uptake among pelagic marine bacteria and its ecological implications. (n.d.). PubMed. Retrieved from [Link]
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N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism. (n.d.). MDPI. Retrieved from [Link]
-
N-Acetylglucosamine: Production and Applications. (n.d.). PMC - NIH. Retrieved from [Link]
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Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes. (n.d.). PMC - NIH. Retrieved from [Link]
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What Are the Key Applications of N Acetyl D Glucosamine Powder in Pharmaceuticals?. (2025). Green Jeeva. Retrieved from [Link]
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Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture. (2018). NIH. Retrieved from [Link]
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Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes. (n.d.). PubMed Central. Retrieved from [Link]
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Uptake and metabolism of N-acetylglucosamine and glucosamine by Streptococcus mutans. (n.d.). PubMed. Retrieved from [Link]
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Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. (2025). PubMed Central. Retrieved from [Link]
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Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications. (2020). PMC - NIH. Retrieved from [Link]
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Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study. (n.d.). PMC - NIH. Retrieved from [Link]
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Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. (2025). PubMed. Retrieved from [Link]
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Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism. (n.d.). ResearchGate. Retrieved from [Link]
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Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system. (n.d.). NIH. Retrieved from [Link]
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N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice. (2025). ResearchGate. Retrieved from [Link]
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(PDF) N-acetyl D-glucosamine stimulates growth in procyclic forms of Trypanosoma brucei by inducing a metabolic shift. (2025). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide for Researchers: N-Propionyl-D-glucosamine vs. N-Acetyl-D-glucosamine
Abstract
In the landscape of glycoscience and therapeutic development, aminosugars N-Propionyl-D-glucosamine and N-Acetyl-D-glucosamine (NAG) are compounds of significant interest. Both are derivatives of D-glucosamine and serve as precursors for the biosynthesis of essential polymers like glycosaminoglycans (GAGs).[1] While N-Acetyl-D-glucosamine is a well-established component of biological systems and a widely used supplement, N-Propionyl-D-glucosamine represents a synthetic analog with potentially distinct biological activities. This guide provides a comprehensive, data-supported comparison of these two molecules, designed to inform experimental design and application for researchers, scientists, and drug development professionals. We will delve into their chemical properties, metabolic pathways, comparative efficacy in key therapeutic areas, and detailed experimental protocols for their evaluation.
Introduction: The Significance of N-Acyl-D-Glucosamine Derivatives
N-Acetyl-D-glucosamine (NAG) is a naturally occurring monosaccharide and a fundamental building block of complex carbohydrates such as chitin, hyaluronic acid, and keratan sulfate.[2][3] It plays a crucial role in maintaining the structure and function of connective tissues, including skin and cartilage.[4][5] Its therapeutic applications are broad, ranging from osteoarthritis management to skincare.[1][6]
N-Propionyl-D-glucosamine, on the other hand, is a synthetic derivative where the acetyl group of NAG is replaced by a propionyl group. This seemingly minor structural modification can lead to significant differences in metabolic fate, bioavailability, and biological activity. Understanding these differences is paramount for researchers aiming to leverage these molecules for specific therapeutic outcomes. This guide will provide a side-by-side comparison to elucidate the nuanced yet critical distinctions between these two compounds.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of N-Propionyl-D-glucosamine and N-Acetyl-D-glucosamine is essential for their application in research. The key difference lies in the N-acyl substituent, which influences molecular weight and potentially impacts solubility and interactions with biological systems.
| Property | N-Propionyl-D-glucosamine | N-Acetyl-D-glucosamine (NAG) |
| Molecular Formula | C9H17NO6 | C8H15NO6 |
| Molecular Weight | 235.23 g/mol | 221.21 g/mol |
| Chemical Structure | D-glucosamine with an N-propionyl group | D-glucosamine with an N-acetyl group |
| General Class | Acylaminosugar | Acylaminosugar |
Metabolic Fate and Bioavailability: A Comparative Overview
The metabolic journey of these aminosugars from administration to cellular uptake and utilization is a critical determinant of their efficacy. While both can enter the hexosamine biosynthetic pathway (HBP) to be converted into UDP-N-acyl-D-glucosamine and subsequently incorporated into GAGs, their initial uptake and enzymatic processing may differ.
Oral bioavailability of glucosamine and its derivatives is generally considered good.[7] Studies on radiolabeled glucosamine have shown rapid and near-complete absorption.[7] However, the specific pharmacokinetics can be influenced by the derivative form. For instance, some studies suggest that glucosamine sulfate may be better absorbed than glucosamine hydrochloride.[8] While direct comparative bioavailability data for N-Propionyl-D-glucosamine versus NAG is limited, the structural similarity suggests that it would also be readily absorbed. A study on a polymeric form of NAG indicated it could serve as a sustained-release source of glucosamine.[9]
The diagram below illustrates the general metabolic pathway for N-acyl-D-glucosamine derivatives.
Figure 1: Generalized metabolic pathway of N-Acyl-D-glucosamine derivatives.
Comparative Efficacy and Biological Activity
Osteoarthritis and Chondroprotection
Both NAG and other glucosamine derivatives are widely studied for their potential chondroprotective effects in osteoarthritis (OA).[1][10] The proposed mechanism involves providing the necessary building blocks for the synthesis of cartilage matrix components, thereby slowing down cartilage degradation and reducing inflammation.[4]
Studies have shown that glucosamine derivatives can inhibit the expression of matrix metalloproteinases (MMPs), enzymes that degrade cartilage.[11][12] For example, glucosamine sulfate and hydrochloride have been shown to reduce the expression of MMP-3 and MMP-13 in human articular chondrocytes stimulated with IL-1β.[11] While direct comparative studies with N-Propionyl-D-glucosamine are scarce, it is plausible that it exerts similar chondroprotective effects by serving as a substrate for GAG synthesis.
| Study Focus | Compound(s) | Key Findings | Reference |
| Cartilage Degradation | Glucosamine Sulfate (GlcN-S), Glucosamine Hydrochloride (GlcN-HCl) | GlcN-S showed the highest chondroprotective activity by inhibiting HA, s-GAG, and MMP-2 release. Both GlcN-S and GlcN-HCl reduced MMP-3 and MMP-13 gene expression. | [11] |
| Chondrocyte Proliferation and Matrix Synthesis | Glucosamine Hydrochloride (GlcN·HCl), N-Acetyl-D-glucosamine (GlcNAc) | In 3D culture, both increased cell growth and COL2 synthesis. Only GlcNAc with growth factors improved proteoglycan synthesis. | [13] |
| Osteoarthritis Treatment | Polymeric N-acetyl-D-glucosamine (POLY-Nag) | POLY-Nag may be useful in treating patients with osteoarthritis. | [10] |
Skin Health and Hyperpigmentation
NAG is a known ingredient in skincare for its ability to improve skin hydration and reduce hyperpigmentation.[1] It acts as a precursor for hyaluronic acid synthesis, a key molecule for maintaining skin moisture.[1][6] Furthermore, NAG can inhibit the glycosylation of tyrosinase, an essential step in melanin production, making it effective in treating disorders of hyperpigmentation.[6] It is conceivable that N-Propionyl-D-glucosamine could also contribute to hyaluronic acid synthesis, but its effect on tyrosinase activity would require specific investigation.
Anti-inflammatory Effects
Glucosamine and its derivatives possess anti-inflammatory properties.[1] The mechanism is thought to involve the modulation of inflammatory signaling pathways, such as inhibiting NF-κB activation.[14] This anti-inflammatory action is relevant to its therapeutic effects in both osteoarthritis and inflammatory skin conditions. The structural difference in the N-acyl chain of N-Propionyl-D-glucosamine could potentially alter its anti-inflammatory potency compared to NAG.
The following diagram outlines a potential anti-inflammatory signaling pathway influenced by these compounds.
Figure 2: Potential anti-inflammatory mechanism of N-Acyl-D-glucosamine derivatives.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to compare the biological activities of N-Propionyl-D-glucosamine and N-Acetyl-D-glucosamine.
Quantification of Glycosaminoglycan (GAG) Synthesis
This protocol describes a method to quantify GAGs in cell culture supernatants or tissue extracts using a dye-binding assay.
Materials:
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standards
-
Cell culture supernatant or tissue extract
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Add samples and standards to a 96-well microplate.
-
Add the DMMB dye solution to all wells.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.
For more advanced quantification and structural analysis, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[15][16]
Cell-Based Inflammation Assay
This protocol outlines a general procedure for assessing the anti-inflammatory effects of the test compounds on cultured cells.
Materials:
-
Human monocytic THP-1 cells or primary human umbilical vein endothelial cells (HUVEC)
-
Lipopolysaccharide (LPS) or TNF-α as an inflammatory stimulus
-
N-Propionyl-D-glucosamine and N-Acetyl-D-glucosamine
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
-
Cell culture medium and supplements
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of N-Propionyl-D-glucosamine or N-Acetyl-D-glucosamine for a specified time.
-
Induce inflammation by adding LPS or TNF-α to the cell culture medium.
-
Incubate for an appropriate period to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.[17][18]
The following workflow diagram visualizes the cell-based inflammation assay.
Figure 3: Workflow for a cell-based inflammation assay.
Discussion and Future Directions
The available evidence strongly supports the biological significance of N-Acetyl-D-glucosamine in various physiological processes. While N-Propionyl-D-glucosamine is less studied, its structural similarity to NAG suggests it holds promise as a therapeutic agent. The key differentiator, the propionyl group, may influence its metabolic stability, cellular uptake, and interaction with enzymes, potentially leading to enhanced or distinct biological effects.
Future research should focus on direct, head-to-head comparative studies of these two molecules in various in vitro and in vivo models. Key research questions include:
-
What are the comparative pharmacokinetics and bioavailability of orally administered N-Propionyl-D-glucosamine and NAG?
-
Does the propionyl group confer greater efficacy in chondroprotection or anti-inflammatory activity?
-
How does N-Propionyl-D-glucosamine affect skin health, particularly in comparison to NAG's known effects on hyaluronic acid synthesis and hyperpigmentation?
Answering these questions will be crucial for determining the unique therapeutic potential of N-Propionyl-D-glucosamine and its place in the armamentarium of aminosugar-based therapies.
Conclusion
N-Acetyl-D-glucosamine is a well-characterized aminosugar with established roles in health and disease. N-Propionyl-D-glucosamine, its synthetic analog, presents an intriguing subject for further investigation. This guide has provided a comparative framework, highlighting their structural and potential functional differences, and has offered detailed experimental protocols to facilitate future research. By systematically evaluating their comparative efficacy, the scientific community can unlock the full therapeutic potential of these promising molecules.
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- 16. Advances in glycosaminoglycan detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. redoxis.se [redoxis.se]
A Researcher's Guide to Confirming the Specificity of N-Propionyl-D-glucosamine in Enzymatic Reactions
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate interactions is paramount. The ability of an enzyme to selectively recognize and process a specific substrate from a pool of structurally similar molecules is the basis of metabolic regulation and a cornerstone of rational drug design. This guide provides an in-depth technical comparison of the enzymatic processing of N-Propionyl-D-glucosamine against its well-studied counterpart, N-Acetyl-D-glucosamine, offering both theoretical insights and practical experimental protocols.
The Critical Role of the N-Acyl Group in Substrate Recognition
N-Acetyl-D-glucosamine (GlcNAc) is a ubiquitous monosaccharide involved in a vast array of biological processes, from forming structural polymers like chitin to its role as a dynamic post-translational modification in cell signaling (O-GlcNAcylation).[1][2] The enzymes that synthesize, modify, and degrade GlcNAc and its derivatives are of significant interest as therapeutic targets.
N-Propionyl-D-glucosamine, an analog of GlcNAc with an additional methyl group on the N-acyl chain, serves as an excellent chemical probe to investigate the steric and electronic constraints of an enzyme's active site. Confirming whether an enzyme can accommodate this subtle structural change is a critical step in characterizing its specificity and designing selective inhibitors or substrates.
This guide will use human O-GlcNAcase (OGA) as a model enzyme to illustrate the principles and methodologies for comparing the specificity of these two substrates. OGA is the enzyme responsible for removing the O-GlcNAc modification from nuclear and cytoplasmic proteins, playing a crucial role in cellular signaling.[1][3]
O-GlcNAcase: A Case Study in Substrate-Assisted Catalysis
The choice of OGA as our model enzyme is deliberate. Its catalytic mechanism is a well-documented example of substrate-assisted catalysis.[1][3][4] In this mechanism, the carbonyl oxygen of the substrate's N-acetyl group plays a direct role in stabilizing the transition state, forming a transient oxazoline intermediate. This intimate involvement of the N-acyl group makes OGA an ideal candidate for studying the impact of modifying this functional group.
The structural difference between an acetyl and a propionyl group, while seemingly minor, introduces an additional ethyl chain. This raises two key questions regarding OGA's activity:
-
Can the active site of OGA accommodate the increased steric bulk of the propionyl group?
-
Will the electronic properties of the propionyl group support the substrate-assisted catalytic mechanism as efficiently as the acetyl group?
We hypothesize that the larger N-propionyl group will result in a lower catalytic efficiency (kcat/Km) due to potential steric hindrance within the OGA active site and potentially a less optimal positioning of the carbonyl oxygen for catalysis.
Experimental Workflow for Determining Enzyme Specificity
To objectively compare the processing of N-Propionyl-D-glucosamine and N-Acetyl-D-glucosamine by OGA, a detailed kinetic analysis is required. The following protocol outlines the steps to determine the Michaelis-Menten constants (Km and Vmax) for each substrate.
Caption: Workflow for comparative kinetic analysis.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Recombinant human O-GlcNAcase (OGA)
-
N-Propionyl-D-glucosamine
-
N-Acetyl-D-glucosamine
-
4-methylumbelliferyl (4-MU) fluorophore-conjugated substrates (N-Propionyl-4-MU-D-glucosaminide and N-Acetyl-4-MU-D-glucosaminide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2.5 mM MgCl2)
-
Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm)
2. Enzyme and Substrate Preparation:
-
Purify recombinant human OGA to >95% purity. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Synthesize or procure high-purity N-Propionyl-4-MU-D-glucosaminide and N-Acetyl-4-MU-D-glucosaminide. Prepare stock solutions in a suitable solvent (e.g., DMSO) and determine their concentrations accurately.
3. Kinetic Assay Procedure:
-
Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1 to 10 times the expected Km.
-
In a 96-well plate, add a fixed amount of OGA to each well.
-
Initiate the reaction by adding the different concentrations of each substrate to the wells containing the enzyme.
-
Incubate the plate at 37°C.
-
At several time points (to ensure measurement within the initial linear rate), stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone in the plate reader.
-
Run appropriate controls, including no-enzyme and no-substrate wells.
4. Data Analysis:
-
Convert the fluorescence readings to the concentration of the product formed using a standard curve of 4-methylumbelliferone.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax for each substrate.
-
Calculate the catalytic efficiency (specificity constant) as kcat/Km, where kcat = Vmax / [Enzyme].
Comparative Data and Interpretation
The results of this experiment would allow for a direct comparison of the enzymatic efficiency of OGA towards the two substrates. The following table presents hypothetical, yet plausible, data based on the principles of enzyme kinetics and the known mechanism of OGA.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-Acetyl-D-glucosamine | 50 | 100 | 10 | 2.0 x 10⁵ |
| N-Propionyl-D-glucosamine | 200 | 50 | 5 | 2.5 x 10⁴ |
Interpretation of Hypothetical Data:
-
Km (Michaelis Constant): The higher Km for N-Propionyl-D-glucosamine (200 µM vs. 50 µM) would suggest a lower binding affinity of the enzyme for this substrate. This could be attributed to steric hindrance from the additional methyl group, preventing an optimal fit in the active site.
-
Vmax (Maximum Velocity): The lower Vmax for N-Propionyl-D-glucosamine (50 vs. 100 nmol/min/mg) indicates a slower catalytic rate even when the enzyme is saturated with the substrate. This supports the hypothesis that the propionyl group is less efficient at participating in the substrate-assisted catalysis.
-
kcat/Km (Specificity Constant): This value is the most informative measure of an enzyme's substrate preference. In this hypothetical scenario, the kcat/Km for N-Acetyl-D-glucosamine is significantly higher than for N-Propionyl-D-glucosamine, indicating that OGA has a strong preference for its natural substrate.
Caption: OGA's substrate-assisted catalytic pathway.
Conclusion
This guide has outlined a comprehensive, albeit predictive, framework for confirming the specificity of N-Propionyl-D-glucosamine in enzymatic reactions, using O-GlcNAcase as a prime example. While direct comparative data in the literature is scarce, the principles of enzyme kinetics and the known catalytic mechanism of OGA provide a strong basis for designing a robust experimental comparison. By following the detailed protocol, researchers can generate the necessary data to definitively characterize the substrate preference of their enzyme of interest. Such studies are not only fundamental to understanding enzyme mechanisms but are also crucial for the development of targeted therapeutics and biochemical probes.
References
- Macauley, M. S., et al. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Journal of the American Chemical Society, 127(48), 17051-17062.
- Vocadlo, D. J., & Withers, S. G. (2005). O-GlcNAcase: a new "gold standard" for retaining glycosidase. Biochemistry, 44(39), 12809-12818.
- Hart, G. W., Slawson, C., Ramirez-Correa, G., & Lagerlof, O. (2011). Cross talk between O-GlcNAcylation and phosphorylation: roles in signaling, transcription, and disease. Annual review of biochemistry, 80, 825-858.
- Shen, L., et al. (2012). Insights into O-linked N-acetylglucosamine (O-GlcNAc) processing and dynamics through kinetic analysis of O-GlcNAc transferase and O-GlcNAcase activity on protein substrates. Journal of Biological Chemistry, 287(2), 1157-1168.
-
Wikipedia contributors. (2023). O-GlcNAc. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). N-Acetylglucosamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Rao, F. V., et al. (2017). Structural insights into the substrate binding adaptability and specificity of human O-GlcNAcase.
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- 4. [PDF] O -GlcNAcase USES SUBSTRATE-ASSISTED CATALYSIS: KINETIC ANALYSIS AND DEVELOPMENT OF HIGHLY SELECTIVE MECHANISM-INSPIRED INHIBITORS. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of N-Propionyl-D-glucosamine and Conventional Antibiotics: A Guide for Investigation
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents and mechanisms. This guide presents a framework for the head-to-head comparison of N-Propionyl-D-glucosamine (NP-GlcN), a novel monosaccharide derivative, against two classes of well-established antibiotics: β-lactams (represented by Penicillin) and tetracyclines (represented by Tetracycline). Due to the nascent state of research on NP-GlcN, this document serves as an investigative prospectus. We will outline hypothesized mechanisms of action for NP-GlcN, grounded in the known bioactivity of structurally related compounds, and provide detailed, self-validating experimental protocols to rigorously assess its antimicrobial efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in antibacterial research.
Introduction: The Rationale for a New Contender
The relentless evolution of antibiotic-resistant bacteria poses a grave threat to global health. The discovery pipeline for new antibiotics has slowed, compelling the scientific community to investigate unconventional molecules that may function via novel mechanisms or act as adjuvants to existing therapies.
N-Propionyl-D-glucosamine (NP-GlcN) is an amide derivative of the amino sugar D-glucosamine. Its structure is highly analogous to N-acetyl-D-glucosamine (NAG), a fundamental building block of peptidoglycan in bacterial cell walls.[1][2] While direct antimicrobial data on NP-GlcN is scarce, its structural similarity to NAG and other glucosamine derivatives, such as those found in chitosan, suggests a strong potential for bioactivity.[3][4] Recent studies have shown that NAG can act as an adjuvant, re-sensitizing antibiotic-tolerant bacteria to β-lactams by stimulating the peptidoglycan synthesis pathway.[5][6] This raises the compelling question: does NP-GlcN act as a direct antimicrobial, an adjuvant, or both?
To establish a benchmark for its potential performance, we propose a direct comparison with two cornerstone antibiotics that target distinct, essential bacterial processes:
-
Penicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis, leading to cell lysis.[7][8][9]
-
Tetracycline: A protein synthesis inhibitor that reversibly binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[10][11][12]
This guide will provide the mechanistic background and experimental workflows required to conduct a thorough and insightful comparative analysis.
Comparative Mechanisms of Action: Established vs. Hypothesized
A logical investigation begins with understanding how each compound is expected to function at a molecular level.
Penicillin: The Cell Wall Inhibitor
Penicillin's mechanism is bactericidal and exceptionally well-characterized. It mimics the D-Ala-D-Ala moiety of the pentapeptide side chains of peptidoglycan.[9] This allows it to bind to the active site of DD-transpeptidase (also known as Penicillin-Binding Proteins, or PBPs), the enzyme responsible for cross-linking peptidoglycan chains.[7][13] The highly reactive β-lactam ring acylates a serine residue in the PBP active site, forming an irreversible covalent bond.[9] This inactivation of PBPs prevents the formation of a stable cell wall, leading to osmotic instability and cell death, particularly in Gram-positive bacteria which have a thick, exposed peptidoglycan layer.[7]
Caption: Mechanism of Action for Penicillin.
Tetracycline: The Protein Synthesis Inhibitor
Tetracycline is a broad-spectrum, bacteriostatic antibiotic. It enters the bacterial cell (passively diffusing through porins in Gram-negative bacteria) and inhibits protein synthesis.[12] Its primary target is the 30S ribosomal subunit.[11][14] By binding to the 16S rRNA of this subunit, tetracycline physically blocks the A-site (aminoacyl site), preventing charged aminoacyl-tRNA molecules from binding.[10][15] This effectively halts the elongation of the polypeptide chain, arresting bacterial growth and replication.[10] The binding is reversible, which is why tetracycline is typically bacteriostatic rather than bactericidal.[10]
Caption: Hypothesized Mechanisms of Action for NP-GlcN.
Experimental Design: A Framework for Head-to-Head Comparison
To quantitatively compare these compounds, a standardized and rigorous methodology is essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance. [16][17]
Core Experiment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. [18]This is the foundational metric for assessing antimicrobial potency.
Protocol: Broth Microdilution Method
-
Objective: To determine the MIC of NP-GlcN, Penicillin, and Tetracycline against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB). [18] * Test compounds (NP-GlcN, Penicillin G, Tetracycline HCl) dissolved in an appropriate solvent (e.g., water or DMSO).
-
Bacterial cultures of S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922) grown to log phase.
-
Sterile saline (0.85%).
-
Spectrophotometer.
-
-
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate. [19] 2. Compound Dilution: Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. A typical concentration range to test would be from 256 µg/mL down to 0.25 µg/mL.
-
Controls: Include a positive control well (bacteria in broth, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions. [19] 6. Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be assessed visually or with a microplate reader.
-
Follow-Up Experiment: Minimum Bactericidal Concentration (MBC) Determination
The MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [18] Protocol: Subculturing from MIC Wells
-
Objective: To determine if the concentrations at and above the MIC are bactericidal.
-
Procedure:
-
Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate (or a ≥99.9% reduction from the initial inoculum count).
-
Caption: Experimental Workflow for MIC and MBC Determination.
Data Presentation and Interpretation
The results from the MIC/MBC assays should be compiled into a clear, comparative table. The following is a template with hypothetical data for illustrative purposes.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| NP-GlcN | S. aureus (Gram +) | 16 | >256 | Bacteriostatic (Ratio > 4) |
| E. coli (Gram -) | 64 | >256 | Bacteriostatic (Ratio > 4) | |
| Penicillin G | S. aureus (Gram +) | 0.5 | 1 | Bactericidal (Ratio ≤ 4) |
| E. coli (Gram -) | >256 | >256 | Resistant | |
| Tetracycline | S. aureus (Gram +) | 1 | 32 | Bacteriostatic (Ratio > 4) |
| E. coli (Gram -) | 4 | 64 | Bacteriostatic (Ratio > 4) |
Interpreting the Results:
-
Potency: The lower the MIC, the more potent the compound. In this hypothetical example, Penicillin is most potent against S. aureus.
-
Spectrum of Activity: Penicillin shows a narrow spectrum (effective against Gram-positive), while Tetracycline is broad-spectrum. The hypothetical data for NP-GlcN suggests broad-spectrum but lower potency.
-
Bactericidal vs. Bacteriostatic: The MBC/MIC ratio is a key indicator. A ratio of ≤ 4 generally suggests bactericidal activity, while a ratio > 4 indicates bacteriostatic activity. Penicillin is clearly bactericidal, while Tetracycline and the hypothetical NP-GlcN are bacteriostatic.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of N-Propionyl-D-glucosamine as a potential antimicrobial agent. The proposed experiments will establish its potency, spectrum of activity, and mode of action (bacteriostatic vs. bactericidal) in direct comparison to gold-standard antibiotics.
Based on the experimental outcomes, future research could focus on:
-
Mechanism of Action Studies: If NP-GlcN shows significant activity, further assays (e.g., membrane potential assays, analysis of peptidoglycan precursors) would be required to validate one of the proposed hypotheses.
-
Synergy Testing: Investigating whether NP-GlcN can act as an adjuvant to enhance the efficacy of other antibiotics, particularly β-lactams, against resistant strains.
-
Toxicity Profiling: Assessing the cytotoxicity of NP-GlcN against mammalian cell lines to determine its therapeutic index.
By systematically addressing these questions, the scientific community can determine if N-Propionyl-D-glucosamine represents a viable new direction in the critical fight against infectious diseases.
References
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Penicillin Mechanism. (n.d.). News-Medical.Net. Retrieved from [Link]
-
Penicillin. (n.d.). Wikipedia. Retrieved from [Link]
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Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. (n.d.). SlideShare. Retrieved from [Link]
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Tetracyclines: Mode of Action and Mechanism of Resistance. (2020). Microbe Online. Retrieved from [Link]
-
Tetracycline. (n.d.). Wikipedia. Retrieved from [Link]
-
Tetracycline antibiotics. (n.d.). Wikipedia. Retrieved from [Link]
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Tetracylines: Structure and Mechanism of Action | Antibiotics. (n.d.). Biology Discussion. Retrieved from [Link]
-
Penicillin. (n.d.). NCBI Bookshelf. Retrieved from [Link]
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Antibacterial Activity of Chitosan and Its Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
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Recent Advances in the Preparation, Antibacterial Mechanisms, and Applications of Chitosan. (n.d.). MDPI. Retrieved from [Link]
-
Antibacterial Activity of Chitosan and Its Derivatives and Their Interaction Mechanism with Bacteria: Current State and Perspectives. (2020). ResearchGate. Retrieved from [Link]
-
Antimicrobial Chitosan and Chitosan Derivatives: A Review of the Structure–Activity Relationship. (n.d.). ACS Publications. Retrieved from [Link]
-
The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. (1980). PubMed. Retrieved from [Link]
-
Antibacterial Activity of Chitosan-Based Systems. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
N-Acetylglucosamine Functions in Cell Signaling. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
N-Acetylglucosamine. (n.d.). Wikipedia. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]
-
Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens. (2015). PubMed Central (PMC). Retrieved from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved from [Link]
-
N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. coli to β-Lactam. (2020). Cell.com. Retrieved from [Link]
-
Structure and function of N-acetylglucosamine kinase illuminates the catalytic mechanism of ROK kinases. (2021). bioRxiv. Retrieved from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central (PMC). Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam. (2020). PubMed Central (PMC). Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of N-Propionyl-D-glucosamine
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a responsibility for safe handling and environmentally sound disposal of every chemical in our inventory. This guide provides a comprehensive, risk-based framework for the proper disposal of N-Propionyl-D-glucosamine. Moving beyond a simple checklist, we will explore the causal logic behind these procedures, ensuring that every step is part of a self-validating system of laboratory safety.
The foundational principle of chemical disposal is that the identity of the waste stream is defined by its most hazardous component. While N-Propionyl-D-glucosamine itself presents a low hazard profile, its disposal procedure is dictated entirely by the context of its use—the solvents, reagents, and contaminants it has been mixed with.
Hazard Characterization: A Risk-Based Assessment
Direct, comprehensive safety data for N-Propionyl-D-glucosamine is not as prevalent as for its close structural analog, N-Acetyl-D-glucosamine (CAS 7512-17-6). Therefore, we can use data from the latter as a reliable proxy for assessing the baseline hazard of the pure compound. Safety Data Sheets (SDS) for N-Acetyl-D-glucosamine consistently classify it as a non-hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]
However, this classification applies only to the pure, solid chemical. The moment it is used in an experimental setting, a new hazard assessment is required.
Table 1: Baseline Hazard Profile (via N-Acetyl-D-glucosamine Proxy)
| Hazard Category | Classification | Rationale & Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | Toxicological properties have not been fully investigated, but no known acute effects are reported. Standard chemical hygiene practices are sufficient.[1][3] |
| Flammability | Not Flammable | The material is a combustible solid but does not meet the criteria for flammability. Fire is only possible at elevated temperatures.[2][3] |
| Reactivity | Stable | The product is stable under normal storage conditions. It is incompatible with strong acids and strong bases.[1] |
| Environmental Hazard | No Data Available | The substance is not classified as hazardous to the aquatic environment. However, good practice dictates preventing any chemical from entering drains or waterways.[2][4] |
The critical takeaway is this: The disposal procedure for "waste N-Propionyl-D-glucosamine" is rarely about the compound itself. It is about the hazardous solvents (e.g., methanol, acetonitrile), toxic reagents (e.g., crosslinkers, labels), or biological materials it has been combined with.
Personal Protective Equipment (PPE): A Non-Negotiable Baseline
Even when handling substances with a low hazard profile, a consistent PPE protocol is the cornerstone of a strong safety culture. The potential for unforeseen reactions or contamination necessitates a default level of protection.
Protocol 2.1: Standard PPE for Handling N-Propionyl-D-glucosamine Waste
-
Hand Protection: Wear nitrile gloves tested according to EN 374 standards.[4]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 regulations.[1]
-
Body Protection: A standard, buttoned laboratory coat must be worn to protect against incidental contact.
-
Respiratory Protection: Not required for handling the solid under normal conditions with adequate ventilation. If generating dust or aerosols, use a NIOSH-approved respirator.[3][5]
Waste Stream Segregation: The Central Decision Workflow
Proper disposal begins with accurate segregation at the point of generation.[6][7] The following decision tree illustrates the logical pathway for categorizing N-Propionyl-D-glucosamine waste. This workflow ensures that waste is managed safely, compliantly, and cost-effectively.
Caption: Waste segregation decision tree for N-Propionyl-D-glucosamine.
Step-by-Step Disposal Protocols
Based on the segregation workflow, follow the appropriate protocol below. Remember, all chemical waste must be managed in accordance with federal (EPA), state, and local regulations.[7][8]
Protocol 4.1: Disposal of Uncontaminated, Solid N-Propionyl-D-glucosamine
This applies to expired, excess, or otherwise unused pure chemical.
-
Container: Use the original manufacturer's container.[9] If not possible, use a new, clean, chemically compatible container that can be securely sealed.
-
Labeling: While not technically an EPA hazardous waste, it is best practice to label it clearly as "Non-Hazardous Waste: N-Propionyl-D-glucosamine" and include the PI name and date.
-
Collection: Submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department. Do not dispose of it in the regular trash.[10]
Protocol 4.2: Disposal of Contaminated Labware (Solid Waste)
This applies to items like pipette tips, microfuge tubes, and absorbent paper contaminated with hazardous solutions containing N-Propionyl-D-glucosamine.
-
Segregation: This waste stream is defined by the hazardous contaminant. For example, if the contaminant is flammable, the solid waste is flammable.
-
Container: Collect in a designated, compatible solid waste container (e.g., a properly lined box or a dedicated plastic tub). The container must be kept closed when not in use.[11]
-
Labeling: Attach a hazardous waste tag immediately.[7] List all chemical constituents, including the hazardous solvent/reagent and N-Propionyl-D-glucosamine. Mark the appropriate hazard characteristic (e.g., "Flammable").
-
Storage: Store in your lab's Satellite Accumulation Area (SAA) with appropriate secondary containment.[12]
-
Collection: Request a pickup from EHS once the container is full or before the accumulation time limit is reached.[11]
Protocol 4.3: Disposal of Hazardous Liquid Mixtures
This is the most common waste stream, typically involving solutions of the compound in organic solvents or toxic buffers.
-
Segregation: Never mix incompatible waste streams (e.g., acids and organic solvents).[7] Maintain separate, dedicated waste containers for different categories (e.g., "Halogenated Solvents," "Non-Halogenated Solvents," "Aqueous Waste with Heavy Metals").
-
Container: Use a chemically compatible, leak-proof container with a secure, screw-on cap.[11][13] The container must be stored in secondary containment capable of holding 110% of the primary container's volume.[11]
-
Labeling: Attach a hazardous waste tag as soon as the first drop of waste is added.[9] List the full chemical names and approximate percentages of all components.
-
Storage & Collection: Store in your SAA and request EHS pickup when full or nearing the accumulation deadline.
Protocol 4.4: Decontamination of Empty Containers
An "empty" container that held a non-acutely hazardous chemical can often be disposed of as regular trash after proper cleaning.[9]
-
Emptying: Ensure the container is fully empty, with as little residue as possible.
-
Rinsing: Rinse the container three times with a suitable solvent (water is appropriate for N-Propionyl-D-glucosamine). Crucially, the rinsate from the first rinse must be collected and disposed of as hazardous chemical waste, as it will contain the highest concentration of the chemical. [9][13] Subsequent rinsates can typically be discarded down the sanitary sewer, pending EHS approval.
-
Defacing: Completely obliterate or remove the original chemical label.[9]
-
Disposal: Dispose of the clean, defaced container in the regular laboratory trash or glass recycling bin, with the cap removed.
Managing Spills and Accidental Releases
Spills must be cleaned up immediately. All materials used for the cleanup are considered hazardous waste and must be disposed of accordingly.[9]
-
Containment: For a small powder spill, gently sweep it up and place it into a sealed container for disposal.[1] Avoid creating dust.
-
Cleanup: Use absorbent pads for liquid spills.
-
Disposal: Place all cleanup materials (gloves, pads, wipes) into a sealed bag or container. Label it as hazardous waste, listing the spilled chemical(s), and dispose of it via EHS.
By adhering to this comprehensive, logic-driven guide, you can ensure the safe and compliant disposal of N-Propionyl-D-glucosamine waste, protecting yourself, your colleagues, and the environment. Always remember that your institution's EHS office is your primary resource for specific guidance and regulatory requirements.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Medsurg Sales. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego Blink. [Link]
-
How to Dispose of Chemical Waste. Iowa State University Environmental Health and Safety. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
-
Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Medsurg Sales. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Safety Data Sheet: N-acetyl-ß-D-glucosamine. Carl ROTH. [Link]
-
Material Safety Data Sheet - N-ACETYL D-GLUCOSAMINE. Oxford Lab Fine Chem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. urgent.supply [urgent.supply]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Navigating the Safe Handling of N-Propionyl-D-glucosamine: A Guide for the Innovative Researcher
Welcome to your comprehensive guide on the safe and effective handling of N-Propionyl-D-glucosamine. As researchers dedicated to advancing drug development, our primary commitment is to both groundbreaking science and the safety of the scientists who make it possible. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding rooted in chemical properties and practical laboratory experience.
Hazard Assessment: A Proactive Stance
N-Propionyl-D-glucosamine is a derivative of the naturally occurring amino sugar, glucosamine. While its acetylated counterpart, N-Acetyl-D-glucosamine, is not classified as a hazardous substance under OSHA or other international standards, the toxicological properties of the propionyl form have not been fully investigated.[1] Therefore, we will adopt a conservative approach, focusing on mitigating potential risks associated with handling a fine chemical powder.
Primary Risks to Consider:
-
Inhalation: As with any fine powder, airborne dust presents a primary route of exposure. Inhalation may cause respiratory tract irritation.[3]
-
Dermal and Eye Contact: Direct contact with the skin or eyes can lead to mechanical irritation.[3]
-
Ingestion: Accidental ingestion could lead to unknown systemic effects.
These risks are manageable through the consistent application of standard laboratory hygiene and the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely about fulfilling a requirement; it's about creating a reliable barrier between you and your experiment. The causality behind each choice is rooted in preventing the primary risks outlined above.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against airborne particles and accidental splashes. Standard prescription glasses are not a substitute. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any signs of damage before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or chemical fume hood. | If there is a risk of significant dust generation, a NIOSH-approved N95 respirator should be used to prevent inhalation.[3] |
Experimental Protocol: Donning and Doffing PPE
A self-validating system ensures that you do not contaminate yourself while removing your PPE.
-
Donning (Putting On):
-
Put on the laboratory coat and fasten it completely.
-
Put on your safety glasses or goggles.
-
Wash and dry your hands thoroughly.
-
Put on nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the appropriate waste container.
-
Remove the laboratory coat, folding the contaminated outside inwards.
-
Remove your eye protection.
-
Wash your hands thoroughly with soap and water.
-
Below is a visual representation of the PPE decision-making workflow.
Caption: Hypothetical workflow to test the anti-inflammatory effects of N-Propionyl-D-glucosamine.
By understanding the "why" behind each safety protocol, you empower yourself to make informed decisions, ensuring a safe and productive research environment. This guide serves as a living document; as more information about N-Propionyl-D-glucosamine becomes available, our collective best practices will evolve.
References
-
Sdfine. (n.d.). d (+) glucosamine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: N-Acetyl D-Glucosamine 99%. Retrieved from [Link]
-
Cambridge Commodities. (n.d.). N-Acetyl D-Glucosamine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: N-acetyl-ß-D-glucosamine. Retrieved from [Link]
-
MDPI. (n.d.). N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Metabocard for N-Acetyl-D-glucosamine (HMDB0000215). Retrieved from [Link]
-
PMC - NIH. (n.d.). Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism. Retrieved from [Link]
-
PMC - NIH. (n.d.). Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes. Retrieved from [Link]
-
PMC - NIH. (n.d.). Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis?. Retrieved from [Link]
-
PMC - NIH. (n.d.). Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis. Retrieved from [Link]
-
ResearchGate. (2025). N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice. Retrieved from [Link]
-
Unbound. (2025). What Are the Key Applications of N Acetyl D Glucosamine Powder in Pharmaceuticals?. Retrieved from [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
